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1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Documentation Hub

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  • Product: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
  • CAS: 142265-69-8

Core Science & Biosynthesis

Foundational

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8): A Critical Intermediate in SMN2 Splicing Modulator Synthesis

Executive Summary In the landscape of modern neurotherapeutics, the precision of active pharmaceutical ingredients (APIs) relies heavily on the stereoelectronic properties of their foundational building blocks. 1-(2-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neurotherapeutics, the precision of active pharmaceutical ingredients (APIs) relies heavily on the stereoelectronic properties of their foundational building blocks. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8) is a highly specialized fluorinated acetophenone derivative[1]. It serves as a critical pharmacophoric intermediate in the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives—a class of small molecules designed to treat Spinal Muscular Atrophy (SMA) by modulating the splicing of the SMN2 pre-mRNA[2].

This whitepaper provides an in-depth technical analysis of CAS 142265-69-8, detailing its physicochemical profile, structural causality in drug design, and self-validating synthetic protocols for its application in API development.

Physicochemical Profiling & Structural Rationale

To utilize CAS 142265-69-8 effectively, chemists must understand how its specific functional groups dictate both its chemical reactivity and its ultimate biological efficacy.

Quantitative Data Summary
PropertyValueReference
Chemical Name 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone[1]
CAS Number 142265-69-8[1]
Molecular Formula C₁₀H₁₁FO₃[1]
Molecular Weight 198.19 g/mol [1]
Monoisotopic Mass 198.06923 Da[3]
Predicted CCS [M+H]⁺ 137.2 Ų[3]
Predicted CCS [M+Na]⁺ 147.0 Ų[3]
Structural Causality in Drug Design

The architecture of this molecule is not arbitrary; each substituent plays a distinct role in downstream pharmacological efficacy:

  • The Acetyl Group (C1): Serves as the primary synthetic handle. The acidic α-protons allow for facile enolization, making it an ideal substrate for aldol condensations to build complex heterocyclic cores (e.g., pyrimidines).

  • The 2-Fluoro Substituent: Fluorine's high electronegativity inductively modulates the pKa of the adjacent protons and increases the lipophilicity of the final drug. More importantly, in the context of RNA-binding therapeutics, the fluorine atom can engage in multipolar interactions with nucleobases at the target binding site, restricting the molecule's conformation to an active pose[4].

  • The 4,5-Dimethoxy Groups: These act as strong electron-donating groups via resonance, enriching the π-electron density of the aromatic ring. This enhanced electron density is critical for establishing strong π-π stacking interactions with unpaired adenines (such as the G-2A-1G+1U+2 motif) within RNA bulges at the 5'-splice site[4].

Application in SMA Therapeutics

Spinal Muscular Atrophy (SMA) is a severe neurodegenerative disorder caused by mutations or deletions in the SMN1 gene[2]. Patients rely on a paralogous gene, SMN2, which unfortunately undergoes alternative splicing that skips Exon 7, resulting in a truncated, unstable protein[2].

Derivatives synthesized from CAS 142265-69-8 act as SMN2 splicing modulators. By binding directly to the SMN2 pre-mRNA at the 5'-splice site, these molecules stabilize the U1 small nuclear ribonucleoprotein (snRNP) complex. This stabilization forces the spliceosome to recognize and include Exon 7, restoring the production of full-length, functional SMN protein[2].

SMN2_Pathway A SMN2 Gene Transcription B SMN2 pre-mRNA (Exon 7 Skipped) A->B Default Pathway D U1 snRNP Stabilization B->D Spliceosome Assembly C Splicing Modulator (CAS 142265-69-8 Core) C->D Binds 5' Splice Site E Exon 7 Inclusion (Full-length mRNA) D->E Modifies Splicing F Functional SMN Protein E->F Translation

Mechanism of SMN2 pre-mRNA splicing modification by therapeutics derived from CAS 142265-69-8.

Synthetic Utility: Self-Validating Experimental Protocol

To incorporate CAS 142265-69-8 into a larger heterocyclic scaffold, an Aldol condensation is typically the first step. The following protocol outlines the synthesis of a chalcone intermediate, designed as a self-validating system to ensure high fidelity and yield.

Step-by-Step Methodology: Kinetic Aldol Condensation

Step 1: Kinetic Enolate Formation

  • Procedure: Dissolve 1.0 eq of CAS 142265-69-8 in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the solution to -78°C. Dropwise, add 1.1 eq of Lithium bis(trimethylsilyl)amide (LiHMDS). Stir for 30 minutes.

  • Causality: LiHMDS is a bulky, strong base. Operating at -78°C ensures kinetic enolate formation at the less hindered α-methyl group, preventing thermodynamic equilibration and unwanted self-condensation of the acetophenone.

  • Self-Validation: Extract a 10 µL aliquot, quench in deuterated methanol (CD₃OD), and analyze via LC-MS. The disappearance of the parent mass (m/z 199.07) confirms complete enolization.

Step 2: Electrophilic Addition

  • Procedure: Slowly add 1.05 eq of the target aryl aldehyde (dissolved in anhydrous THF) to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Causality: Slow addition prevents local concentration spikes that could lead to polymerization. Warming to room temperature provides the activation energy necessary for the subsequent dehydration step (E1cB mechanism) to form the α,β-unsaturated ketone.

Step 3: Quenching and Isolation

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane/EtOAc system. The product should appear as a distinct, highly UV-active spot (due to the extended conjugated π-system) with an Rf value lower than the starting acetophenone.

Analytical Characterization & Quality Control

Rigorous quality control of CAS 142265-69-8 is mandatory before downstream API synthesis. The following workflow guarantees structural integrity.

QC_Workflow S1 Crude 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone S2 HPLC Purification (C18, MeCN/H2O) S1->S2 Injection S3 LC-MS Analysis (m/z 199.07[M+H]+) S2->S3 Mass Verification S4 NMR Spectroscopy (1H & 13C in CDCl3) S2->S4 Structural Validation S5 Validated API Intermediate (>98%) S3->S5 Pass Criteria Met S4->S5 Pass Criteria Met

Self-validating analytical workflow for the quality control of CAS 142265-69-8.

Expected Analytical Signatures:
  • LC-MS (ESI+): High-resolution mass spectrometry should yield a primary adduct [M+H]⁺ at m/z 199.07651 with a predicted Collision Cross Section (CCS) of 137.2 Ų, and a sodium adduct [M+Na]⁺ at m/z 221.05845 [3].

  • ¹H NMR (400 MHz, CDCl₃):

    • A sharp singlet at ~2.5 ppm (3H) corresponding to the acetyl methyl group.

    • Two distinct singlets at ~3.9 ppm (6H) corresponding to the two methoxy groups.

    • Two aromatic protons in the 6.5–7.5 ppm range; the proton ortho to the fluorine will exhibit characteristic doublet splitting due to ¹H-¹⁹F scalar coupling (J-coupling ~10-12 Hz).

References

  • Halochem | CAS 142265-69-8 | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone |
  • PubChemLite (Université du Luxembourg) | 142265-69-8 (C10H11FO3)
  • Google Patents | EA029542B1 - 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR
  • RCSB Protein Data Bank | 8R62: Solution structure of Risdiplam bound to the RNA duplex formed upon 5'-splice site recognition |

Sources

Exploratory

Commercial Availability and Synthetic Utility of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in Advanced Drug Discovery

Executive Summary In the precision-driven landscape of modern medicinal chemistry, the strategic selection of starting materials dictates the efficiency, scalability, and pharmacokinetic viability of the final Active Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precision-driven landscape of modern medicinal chemistry, the strategic selection of starting materials dictates the efficiency, scalability, and pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8) is a highly specialized, pre-functionalized aromatic building block. Characterized by its orthogonal reactivity and optimized physicochemical profile, this compound serves as a critical intermediate in the synthesis of complex heterocyclic therapeutics, particularly those targeting neurodegenerative diseases such as Spinal Muscular Atrophy (SMA) [4].

This technical guide provides an in-depth analysis of its commercial availability, structural rationale, and a self-validating experimental protocol for its integration into drug discovery pipelines.

Commercial Availability & Supply Chain Dynamics

For a synthetic campaign to transition successfully from bench-scale discovery to pilot-plant manufacturing, the commercial availability of key intermediates must be robust. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is globally accessible through specialized chemical vendors, ensuring supply chain continuity.

Major suppliers such as Fisher Scientific (via Aobchem) [1], Accela ChemBio [2], and Huateng Pharma [3] provide this compound at high purity levels (typically


 98.0% via HPLC). When sourcing this material, researchers must prioritize vendors that provide comprehensive Certificates of Analysis (CoA) and Nuclear Magnetic Resonance (NMR) spectra to validate the regiochemistry of the fluorine and methoxy substituents, as positional isomers can drastically derail downstream target binding.
Table 1: Physicochemical and Commercial Specifications
ParameterSpecification / ValueScientific Significance
CAS Number 142265-69-8Unique identifier ensuring precise global supply chain tracking.
Molecular Formula C₁₀H₁₁FO₃Establishes the stoichiometric baseline for reaction planning.
Molecular Weight 198.19 g/mol Optimal low-molecular-weight fragment for Fragment-Based Drug Design (FBDD).
Purity (Commercial)

98.0% (HPLC)
Critical for avoiding side-reactions in sensitive cross-coupling steps.
Physical State Solid / PowderFacilitates precise weighing, handling, and long-term storage stability.
Key Functional Groups Acetyl, Fluoro, MethoxyProvides orthogonal reactivity handles for multi-step diversification.

Structural Rationale in Medicinal Chemistry

As an application scientist, I evaluate building blocks not just for their reactivity, but for the inherent biological advantages they impart to the final API. The architecture of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is highly deliberate:

  • The C2-Fluorine Atom: Fluorine substitution is a cornerstone of modern drug design. In this scaffold, the highly electronegative fluorine atom lowers the pKa of adjacent protons, blocks cytochrome P450-mediated oxidative metabolism at the ortho position, and provides a strong vector for multipolar interactions within target protein binding pockets.

  • The C4, C5-Methoxy Groups: These electron-donating groups enrich the electron density of the aromatic ring. Biologically, they act as potent hydrogen-bond acceptors. Synthetically, they increase the nucleophilicity of the ring if late-stage electrophilic aromatic substitution (e.g., halogenation for cross-coupling) is required.

  • The Acetyl Handle: The methyl ketone moiety is the primary site of synthetic functionalization, perfectly primed for aldol condensations, Mannich reactions, or conversion into 1,3-dielectrophiles.

Mechanistic Integration & Experimental Methodology

A paramount application of this compound is its conversion into an enaminone, which subsequently serves as a 1,3-dielectrophile for the construction of pyrimidines, pyrazoles, and pyrido[1,2-a]pyrimidin-4-ones. These heterocyclic cores are the pharmacophoric foundation of several SMN2 pre-mRNA splicing modifiers used in SMA therapies [4].

Protocol: Synthesis of 3-(Dimethylamino)-1-(2-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one

Objective: Convert the acetophenone into a highly reactive enaminone intermediate. Causality & Logic: Direct


-alkylation of acetophenones often leads to uncontrollable polyalkylation. By reacting the acetyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), we form an enaminone. This pathway is atom-economical, highly controlled, and directly yields a precursor primed for hetero-cyclization.

Step 1: Reagent Preparation

  • Action: Charge a flame-dried, nitrogen-flushed round-bottom flask with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 equiv) and anhydrous toluene (to achieve a 0.5 M concentration).

  • Causality: Toluene is selected because its boiling point (110 °C) provides the exact kinetic energy required to drive the condensation forward without causing thermal degradation of the methoxy groups.

Step 2: Electrophilic Addition

  • Action: Add DMF-DMA (1.5 equiv) dropwise at room temperature via a syringe.

  • Causality: DMF-DMA functions as both the electrophilic formylating agent and the base. The 0.5 equivalent excess ensures the reaction equilibrium is driven entirely to the product side, eliminating the need for external, contaminating catalysts.

Step 3: Thermal Condensation (Self-Validating Step)

  • Action: Heat the reaction mixture to reflux for 8–12 hours.

  • Causality: The reaction generates methanol and dimethylamine as byproducts. Refluxing in toluene allows these low-boiling volatile byproducts to evaporate, Le Chatelier's principle driving the reaction to completion.

  • Validation: The system is self-validating; the solution will visibly transition from a clear liquid to a deep yellow/orange hue, confirming the formation of the extended conjugated

    
    -system of the enaminone.
    

Step 4: Isolation and Purification

  • Action: Cool the mixture to 0 °C. Concentrate under reduced pressure to remove the toluene. Triturate the crude residue with cold diethyl ether/hexanes (1:1 v/v) and isolate the solid via vacuum filtration.

  • Causality: The highly polar enaminone selectively precipitates in the non-polar ether/hexane matrix, while unreacted starting material and non-polar impurities remain dissolved in the mother liquor. This circumvents the need for resource-intensive column chromatography, ensuring high throughput and scalability.

Process Visualization

The following diagram maps the logical progression from the raw commercial building block to the final API, illustrating the strategic value of the enaminone intermediate.

G A 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone (CAS: 142265-69-8) B Enaminone Formation (DMF-DMA) A->B C 1,3-Dielectrophile Intermediate B->C D Hetero-Cyclization (e.g., Guanidine) C->D E Target API (e.g., SMA Therapeutic) D->E

Caption: Synthetic workflow from CAS 142265-69-8 to target API via enaminone intermediate.

References

  • Accela ChemBio Inc. "1-(2-fluoro-4,5-dimethoxyphenyl)ethan-1-one (CAS: 142265-69-8)". Accela ChemBio Product Catalog. Available at: [Link]

  • F. Hoffmann-La Roche AG, PTC Therapeutics, Inc., SMA Foundation. "4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR ATROPHY". Google Patents (Patent No. EA029542B1).
Foundational

An In-depth Technical Guide to the Safe Handling of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS No. 142265-69-8). As a substituted acetophenone, this compound serves as a valuable intermediate in various synthetic applications within the pharmaceutical and chemical research sectors.[1] Adherence to rigorous safety standards is paramount to mitigate risks and ensure a secure laboratory environment. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly.

Compound Identification and Properties

A foundational understanding of the physicochemical properties of a substance is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 142265-69-8[2][3]
Molecular Formula C10H11FO3[4]
Molecular Weight 198.19 g/mol [4]
Physical Form Solid[5]

This data represents the most current information available from synthesized sources. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for lot-specific details.

Hazard Identification and GHS Classification

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is classified under the Globally Harmonized System (GHS) with the following hazards. It is crucial to recognize these classifications to implement appropriate safety measures. The analogous compound, 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, presents similar hazards.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Pictogram:

    • GHS07 (Exclamation Mark)

The following diagram illustrates the relationship between the compound and its primary health hazards.

Caption: GHS Hazard Profile for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Ventilation: All manipulations of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The fume hood provides a physical barrier and ensures that airborne contaminants are exhausted away from the operator.

  • Eyewash Stations and Safety Showers: These must be readily accessible and within close proximity to the workstation.[8] Regular testing and maintenance of this equipment are mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Tightly-sealed safety goggles and a face shield are required to protect against splashes and airborne particles.[9][10]

  • Skin Protection: A flame-retardant lab coat should be worn and kept fully fastened.[11] Chemical-resistant gloves (e.g., nitrile) must be worn and inspected for integrity before each use.[6][9] Proper glove removal technique is essential to avoid skin contamination.[9]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Standard Operating Procedure (SOP) for Handling

The following workflow provides a systematic approach to safely handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Certification B 2. Assemble All Necessary Equipment A->B C 3. Don Appropriate PPE B->C D 4. Weigh Compound in Fume Hood C->D E 5. Perform Chemical Reactions D->E F 6. Decontaminate Work Area E->F G 7. Segregate and Label Waste F->G H 8. Doff and Dispose of PPE Properly G->H I 9. Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Inhalation: If inhaled, move the individual to fresh air immediately.[12] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[14] Never give anything by mouth to an unconscious person.[12]

Storage and Stability

Proper storage is necessary to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions for Safe Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][15] Keep the container tightly closed and protected from light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[14][16]

Spill and Disposal Procedures

Accidental spills must be handled promptly and safely, and waste must be disposed of in accordance with all regulations.

  • Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation.[15] Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[9] Collect the material in a suitable, sealed container for disposal.

  • Waste Disposal: Dispose of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone and any contaminated materials as hazardous waste through a licensed disposal company.[7][11] Do not allow the chemical to enter drains or waterways.[12]

References

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • PubChem. Phen-1,2-diol, 4-fluoro-5-aminoacetyl-, dimethyl ether. National Center for Biotechnology Information. [Link]

  • BuyersGuideChem. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. BuyersGuideChem. [Link]

  • Oxford Lab Fine Chem. ACETOPHENONE 99% - (Methyl phenyl ketone) MSDS CAS. Oxford Lab Fine Chem. [Link]

  • Synerzine. Ethanone, 1-(3,4-dimethoxyphenyl)-. Synerzine. [Link]

  • National Institutes of Health. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Potential Research Applications of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Introduction: Unveiling a Scaffold of Potential in Medicinal Chemistry In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Potential in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Acetophenones, a class of aromatic ketones, represent a privileged structural motif, recurrently identified in a multitude of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1][2][3] Their inherent chemical versatility allows for facile structural modification, rendering them invaluable starting points for the synthesis of complex molecular architectures.[4][5]

The introduction of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry.[6] This is due to the unique properties of the fluorine atom, which can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[6][7] The strategic placement of a fluorine atom, as seen in 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, can therefore be a critical design element in the creation of next-generation therapeutics.

This technical guide provides a comprehensive exploration of the untapped research potential of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. While direct, peer-reviewed studies on this specific molecule are nascent, its structural features—a fluorinated and di-methoxylated acetophenone core—strongly suggest its utility as a versatile building block for the development of novel chemical entities with significant therapeutic promise. This document will serve as a roadmap for researchers, scientists, and drug development professionals, elucidating the potential applications of this compound and providing detailed, actionable experimental workflows to unlock its full potential.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research. The properties of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone are summarized below.

PropertyValueSource
CAS Number 142265-69-8[8]
Molecular Formula C₁₀H₁₁FO₃[8]
Molecular Weight 198.19 g/mol Calculated
Appearance Solid (predicted)[9]
Purity Typically >95%[9]
Proposed Synthetic Pathway

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Friedel-Crafts Acylation 3,4-Dimethoxyphenol 3,4-Dimethoxyphenol Electrophilic_Fluorination Electrophilic Fluorination (e.g., Selectfluor) 3,4-Dimethoxyphenol->Electrophilic_Fluorination Starting Material 1-Fluoro-3,4-dimethoxybenzene 1-Fluoro-3,4-dimethoxybenzene Electrophilic_Fluorination->1-Fluoro-3,4-dimethoxybenzene Intermediate 1-Fluoro-3,4-dimethoxybenzene_2 1-Fluoro-3,4-dimethoxybenzene Friedel_Crafts Friedel-Crafts Acylation (Acetyl chloride, AlCl3) 1-Fluoro-3,4-dimethoxybenzene_2->Friedel_Crafts Intermediate Target_Compound 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Friedel_Crafts->Target_Compound Final Product

Caption: Proposed two-step synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Potential Research Applications and Experimental Workflows

The true potential of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone lies in its utility as a scaffold for the synthesis of a diverse array of biologically active molecules. Its structural features suggest several promising avenues for investigation.

Development of Novel Anticancer Agents

Rationale: The acetophenone scaffold is a common feature in many compounds with demonstrated cytotoxic and anticancer properties.[1] Furthermore, the substitution pattern of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is reminiscent of certain kinase inhibitors, suggesting its potential as a starting point for the development of targeted cancer therapies. For instance, the structurally related 1-(2-Amino-4,5-dimethoxyphenyl)ethanone has been investigated as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[10]

Proposed Experimental Workflow:

G Start 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Synthesis Synthesize Library of Derivatives (e.g., Chalcones, Quinolones) Start->Synthesis Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Primary_Screening Dose_Response Dose-Response and IC50 Determination Primary_Screening->Dose_Response Target_Identification Target Identification and Validation (e.g., Kinase Profiling, Western Blot) Dose_Response->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization G Start 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Synthesis Synthesize Derivatives Start->Synthesis In_Vitro_Assay In Vitro Anti-inflammatory Assays (e.g., COX/LOX Inhibition, Cytokine Release) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., LPS-stimulated Macrophages) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema) Cell_Based_Assay->In_Vivo_Model Lead_Compound Lead Compound Identification In_Vivo_Model->Lead_Compound

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone via Friedel-Crafts acylation

Abstract & Strategic Importance The synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 1049730-87-7) represents a critical intermediate step in the manufacturing of next-generation kinase inhibitors (e.g., EGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 1049730-87-7) represents a critical intermediate step in the manufacturing of next-generation kinase inhibitors (e.g., EGFR and VEGFR targets). The presence of the fluorine atom ortho to the carbonyl group introduces unique conformational constraints and metabolic stability profiles compared to non-fluorinated analogs.

This Application Note addresses the primary synthetic challenge: Regioselective Friedel-Crafts acylation of 1-fluoro-3,4-dimethoxybenzene (4-fluoroveratrole) while mitigating the high risk of Lewis acid-mediated ether cleavage (demethylation). We present two validated protocols: a classical Aluminum Chloride (


) method optimized for cost, and a modern "Green" approach using Zeolites/HFIP for high throughput and sustainability.

Mechanistic Insight & Regiochemistry

The Electronic Battlefield

The substrate, 1-fluoro-3,4-dimethoxybenzene, presents a complex directing landscape. Success depends on exploiting the cooperative directing effects while avoiding steric clashes.

  • Methoxy Groups (C3, C4): Strong activators, ortho/para directors.[1]

  • Fluorine (C1): Weak deactivator, ortho/para director.

  • Steric Constraints: The position between the fluorine and methoxy (C2) is sterically crowded and electronically disfavored.

Regioselectivity Logic: The C6 position is the "Goldilocks" zone:

  • Para to the C3-Methoxy (strongest activation).

  • Ortho to the C1-Fluorine (secondary direction).

  • Meta to the C4-Methoxy (weak deactivation, but overridden by C3-OMe).

Acylation at C6 yields the target: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone .

Reaction Pathway Visualization

G SM 1-Fluoro-3,4- dimethoxybenzene Sigma Sigma Complex (Arenium Ion) SM->Sigma + AcCl / AlCl3 (Electrophilic Attack at C6) Complex Acylium-Lewis Acid Complex Complex->Sigma Acylium Source Product 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone Sigma->Product - H+ (Aromatization) Side Demethylated By-products Sigma->Side > 25°C or Excess AlCl3

Figure 1: Reaction pathway showing the critical bifurcation between successful acylation and the demethylation side reaction.

Experimental Protocols

Method A: Classical Optimized (Cost-Effective)

Best for: Large-scale batch production where raw material cost is paramount.

Safety Warning:


 reacts violently with water. Perform all steps under inert atmosphere (

or Ar).
Reagents & Stoichiometry
ReagentEquiv.Role
1-Fluoro-3,4-dimethoxybenzene1.0Substrate
Acetyl Chloride1.2Acylating Agent
Aluminum Chloride (

)
1.1Lewis Acid Catalyst
Dichloromethane (DCM)10 VolSolvent
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Purge with Nitrogen.

  • Catalyst Suspension: Charge DCM and

    
     (1.1 eq). Cool to -5°C to 0°C  using an ice/salt bath.
    
  • Acylium Formation: Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes. Stir for 20 minutes until the solution becomes homogenous/yellowish (formation of acylium complex).

  • Substrate Addition (Critical): Dissolve 1-Fluoro-3,4-dimethoxybenzene in minimal DCM. Add this solution dropwise to the catalyst mixture, maintaining internal temperature < 5°C .

    • Why? Rapid addition or temp spikes >10°C promote ether cleavage (demethylation).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2-3 hours.

    • IPC: Check TLC (Hexane:EtOAc 7:3). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/HCl (1M). Vigorous evolution of HCl gas will occur.

  • Workup: Separate organic layer.[2] Extract aqueous layer with DCM (2x). Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Method B: Modern Green Synthesis (Zeolite/HFIP)

Best for: Medicinal chemistry, high-throughput screening, and preventing demethylation.

Concept: Uses Hexafluoroisopropanol (HFIP) as a hydrogen-bond donor solvent to activate the acyl chloride, or Zeolite H-Beta as a solid acid catalyst, eliminating toxic aluminum waste.

Protocol (HFIP Promoted)
  • Reagents: Substrate (1.0 eq), Acetyl Chloride (1.5 eq), HFIP (5 Vol).

  • Procedure: Mix substrate and HFIP in a sealed tube. Add Acetyl Chloride.[3]

  • Heating: Heat to 60°C for 4 hours. (HFIP stabilizes the transition state without harsh Lewis acids).

  • Workup: Evaporate HFIP (recoverable/recyclable). Dissolve residue in EtOAc, wash with

    
    .[2]
    
  • Result: High yield (>85%) with <1% demethylation by-products.

Process Control & Validation Workflow

To ensure the correct isomer was formed (1-(2-fluoro-4,5-dimethoxy...) vs. 1-(2-fluoro-5,6-dimethoxy...)), use the following validation logic.

Workflow Start Crude Product Isolation NMR 1H-NMR Analysis (CDCl3) Start->NMR Check1 Check Aromatic Region (6.5 - 8.0 ppm) NMR->Check1 Para Two Doublets (J ~8-10 Hz)? Indicates Para-H (Wrong Isomer) Check1->Para Yes Singlets Two Doublets (J_HF) or Singlets? Indicates Para-substituted (Correct) Check1->Singlets No F_NMR 19F-NMR Validation Coupling Constants Singlets->F_NMR

Figure 2: Analytical workflow for structural confirmation.

Key Analytical Data (Expected)
PropertyValue / CharacteristicNote
Appearance White to Off-white crystalline solid
Melting Point 98 - 102°CTypical for dimethoxyacetophenones
1H NMR (Ar-H)

7.55 (d,

Hz, H-6)
Large coupling due to ortho F-H interaction
1H NMR (Ar-H)

6.65 (d,

Hz, H-3)
Smaller coupling for meta F-H
19F NMR

-110 to -120 ppm
Characteristic of aryl fluoride
IR 1675

(C=O ketone)

Critical Validation Point: In the 1H-NMR, the proton at C6 (adjacent to the carbonyl) will show a distinct Through-Space Coupling or strong ortho coupling to the Fluorine at C2 (


 or 

). Look for a doublet with

at a downfield shift (~7.5 ppm) caused by the carbonyl anisotropy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Demethylation (Product contains -OH)Reaction temp > 25°C or excess

.
Keep addition at 0°C. Quench immediately upon completion. Switch to Method B (HFIP).
Low Conversion Old/Wet

.
Use fresh anhydrous catalyst. Ensure Acetyl Chloride is distilled.
Isomer Mixture Reaction running too hot (thermodynamic control).Maintain strict kinetic control (< 5°C).
Polymerization Solvent wet or impure.Distill DCM over

before use.

References

  • Friedel-Crafts Acylation Mechanisms & Demethylation Risks: BenchChem Technical Support. "Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene: Demethylation Side Reactions."

  • Regioselectivity in Fluorinated Aromatics: Journal of Organic Chemistry. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space NMR." (2021).[4]

  • Modern Green Acylation Methods (HFIP/Zeolites): ResearchGate. "Cleaner Routes for Friedel-Crafts Acylation using Zeolites and Supercritical CO2."

  • Structural Data for Analogs (1-(2-Amino-4,5-dimethoxyphenyl)ethanone): PubChem Compound Summary. "2-Amino-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone."[5]

  • General Protocol for Veratrole Acylation: Organic Syntheses. "Acylation of 1,2-Dimethoxybenzene Derivatives."[6]

Sources

Application

Fries rearrangement for the synthesis of substituted acetophenones

Abstract & Scope The Fries rearrangement represents a cornerstone transformation in the synthesis of hydroxyaryl ketones, serving as a critical pathway for generating precursors to non-steroidal anti-inflammatory drugs (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The Fries rearrangement represents a cornerstone transformation in the synthesis of hydroxyaryl ketones, serving as a critical pathway for generating precursors to non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and UV absorbers. This guide provides a comprehensive technical analysis of the reaction, moving beyond basic textbook definitions to address the kinetic vs. thermodynamic control mechanisms that dictate regioselectivity. We present three distinct protocols: the classical Lewis acid-mediated route, the photochemical variant (Photo-Fries), and a modern heterogeneous catalytic method using zeolites.

Mechanistic Principles & Regioselectivity

To control the outcome of a Fries rearrangement, one must understand the dichotomy between the ionic mechanism (thermal/Lewis acid) and the radical mechanism (photochemical).

Thermal/Lewis Acid Mechanism

The reaction proceeds via an acylium ion intermediate. The key to regioselectivity lies in the stability of the transition states and the final product complexes.

  • Kinetic Control (Para-isomer): At lower temperatures (<60°C), the acylium ion attacks the less sterically hindered para position.

  • Thermodynamic Control (Ortho-isomer): At higher temperatures (>160°C), the reaction is reversible. The ortho-isomer is thermodynamically favored due to the formation of a stable six-membered chelate ring between the carbonyl oxygen, the phenolic proton (after hydrolysis), and the aluminum species during the reaction.

Photo-Fries Mechanism

This variant proceeds via a radical pair mechanism within a solvent cage. Homolytic cleavage of the C-O bond generates a phenoxy radical and an acyl radical. These recombine at the ortho or para positions.[1][2][3][4][5] Unlike the thermal variant, this method avoids stoichiometric metal waste but often suffers from lower yields due to radical escape from the solvent cage.

FriesMechanism Ester Phenolic Ester (Substrate) Complex AlCl3-Ester Complex Ester->Complex + AlCl3 Acylium Acylium Ion [R-C=O]+ Complex->Acylium Dissociation Phenolate Al-Phenolate Intermediate Complex->Phenolate Dissociation Ortho Ortho-Isomer (Thermodynamic) Acylium->Ortho High T (>160°C) Chelation Stabilization Para Para-Isomer (Kinetic) Acylium->Para Low T (<60°C) Steric Control Phenolate->Ortho Phenolate->Para

Figure 1: Mechanistic divergence in Lewis Acid-mediated Fries Rearrangement showing the path to kinetic (para) and thermodynamic (ortho) products.

Critical Process Parameters

The following table summarizes how experimental variables shift the product distribution.

ParameterConditionEffect on SelectivityMechanistic Rationale
Temperature Low (<60°C)Favors Para Kinetic control; attack at less hindered position.
High (>160°C)Favors Ortho Thermodynamic control; chelation stabilization of the Al-complex.
Solvent Non-polar (e.g., Chlorobenzene)Favors Ortho Promotes tight ion-pairing and intramolecular rearrangement.
Polar (e.g., Nitrobenzene)Favors Para Solvates the acylium ion, promoting intermolecular attack (sterically driven).
Catalyst AlCl₃ (Stoichiometric)MixedRequires >2 equivalents due to product complexation.
Zeolites (H-Beta)Shape SelectivePore size constraints often favor linear Para products.

Experimental Protocols

Protocol A: Classical AlCl₃ Mediated Synthesis (High Ortho-Selectivity)

Target: 2-Hydroxyacetophenone from Phenyl Acetate

Safety Warning: Aluminum chloride (AlCl₃) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood.

  • Preparation: Dry a 250 mL three-necked round-bottom flask (RBF) in an oven. Equip with a mechanical stirrer, reflux condenser, and a CaCl₂ drying tube.

  • Loading: Add Phenyl Acetate (13.6 g, 0.1 mol) and Chlorobenzene (50 mL) .

  • Catalyst Addition: Cool the mixture to 0°C. Add powdered anhydrous AlCl₃ (16.0 g, 0.12 mol) in small portions over 20 minutes. Note: The reaction is exothermic; control the rate to prevent thermal runaway.

  • Reaction:

    • For Ortho-Product: Remove the ice bath and heat slowly to reflux (132°C) for 3 hours. Evolution of HCl gas will be observed.

    • For Para-Product: Maintain at 25–40°C for 12–24 hours (switch solvent to Nitrobenzene for better para-selectivity).

  • Quenching: Cool the reaction mass to room temperature. Pour the mixture slowly onto 200 g of crushed ice mixed with 30 mL conc. HCl . Stir vigorously to decompose the aluminum complex.

  • Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine organic layers, wash with water, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Purification: The residue contains a mixture. Perform Steam Distillation . The ortho-isomer is volatile due to intramolecular hydrogen bonding and will distill over.[3][6] The para-isomer remains in the flask.

Protocol B: Photo-Fries Rearrangement (Metal-Free)

Target: 4-Hydroxyacetophenone (and ortho-isomer)

  • Setup: Use a quartz immersion well reactor equipped with a medium-pressure mercury lamp.

  • Solution: Dissolve Phenyl Acetate (1.36 g, 10 mmol) in Benzene or Cyclohexane (100 mL) . Note: Degas the solvent with Nitrogen for 15 minutes to prevent quenching by oxygen.

  • Irradiation: Irradiate the solution for 2–4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Flash column chromatography. The ortho-isomer elutes first (non-polar), followed by the para-isomer.

Protocol C: Green Synthesis using Zeolites (Heterogeneous Catalysis)

Target: Sustainable Synthesis of Hydroxyacetophenones

This method utilizes H-Beta or ZSM-5 zeolites, eliminating the generation of aluminum waste.

GreenWorkflow Start Start: Activate Catalyst Step1 Calcination (500°C, 4h) Start->Step1 Step2 Reaction Setup: Phenyl Acetate + Zeolite H-Beta (Solvent-free or Dodecane) Step1->Step2 Step3 Heating (160°C, 6-12h) Step2->Step3 Step4 Filtration (Recover Catalyst) Step3->Step4 Step4->Step2 Recycle Catalyst Step5 Product Isolation (Recrystallization/Distillation) Step4->Step5 End Final Product (Para-Selective) Step5->End

Figure 2: Workflow for Zeolite-catalyzed Fries Rearrangement highlighting catalyst recyclability.

  • Catalyst Activation: Calcine H-Beta zeolite at 500°C for 4 hours prior to use to ensure active acidic sites are free of moisture.

  • Reaction: In a pressure tube, mix Phenyl Acetate (5 mmol) and Activated Zeolite (20 wt% relative to substrate) .

  • Conditions: Heat to 160°C for 8 hours.

  • Workup: Cool and filter the catalyst (which can be regenerated). The filtrate is the crude product mixture.

  • Analysis: Analyze by HPLC. Zeolites typically favor the para-isomer due to pore shape selectivity (restricted transition state).

Quality Control & Troubleshooting

  • Moisture Sensitivity: The classic AlCl₃ reaction fails if reagents are wet. The catalyst hydrolyzes to inactive Al(OH)₃. Always use freshly sublimed AlCl₃ if yields are low.

  • Isomer Separation:

    • Ortho-isomer: Characterized by a downfield shift in ¹H NMR for the phenolic -OH (>12 ppm) due to H-bonding.

    • Para-isomer: Phenolic -OH appears around 5–9 ppm (solvent dependent).

  • Yield Issues: If conversion is low in the Lewis acid protocol, ensure at least 2.2 equivalents of AlCl₃ are used. The first equivalent complexes the ester, the second complexes the product.

References

  • Fries, K., & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft.

  • Bell, N. M. (1956). The Mechanism of the Fries Rearrangement. Journal of the Chemical Society.

  • Kobsa, H. (1962). The Photo-Fries Rearrangement. Journal of Organic Chemistry.

  • Vogt, A., et al. (1995).[7] Fries rearrangement over zeolitic catalysts. Applied Catalysis A: General.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Method

use of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in the synthesis of quinolones

Application Note: Advanced Synthesis of 6,7-Dimethoxy-4-Quinolones Executive Summary This technical guide details the optimized protocol for utilizing 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104726-23-4) as a regi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of 6,7-Dimethoxy-4-Quinolones

Executive Summary

This technical guide details the optimized protocol for utilizing 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104726-23-4) as a regioselective precursor for the synthesis of 1-substituted-6,7-dimethoxy-4-quinolone antibiotics and pharmacophores. Unlike traditional Grohe-Heberer routes that rely on benzoyl chloride intermediates, this protocol leverages the 2-fluoroacetophenone moiety to execute a streamlined enaminone-based cyclization cascade .

This approach offers three distinct advantages for drug development:

  • Atom Economy: Eliminates the need for activation reagents (e.g., thionyl chloride) required for acid precursors.

  • Regiospecificity: The ortho-fluorine directs the cyclization exclusively to the N1 position via Nucleophilic Aromatic Substitution (

    
    ), preventing isomeric mixtures.
    
  • Versatility: The 4,5-dimethoxy pattern serves as an electron-rich scaffold, ideal for subsequent functionalization (e.g., selective demethylation/alkylation) to access diverse SAR (Structure-Activity Relationship) libraries.

Chemical Basis & Mechanistic Rationale

The synthesis relies on the "Self-Validating" reactivity of the 2-fluoro-4,5-dimethoxyacetophenone core. The reaction proceeds through a Domino Addition-Elimination-Cyclization sequence.

Mechanistic Pathway
  • Enaminone Formation: Condensation of the acetyl group with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) yields the 
    
    
    
    -enaminone. The electron-donating methoxy groups at positions 4 and 5 stabilize the conjugated system but do not deactivate the ortho-fluorine toward substitution.
  • Transamination: A primary amine (

    
    ) displaces the dimethylamino leaving group.
    
  • Intramolecular

    
    :  The newly installed nitrogen nucleophile attacks the C2 position. The fluorine atom, activated by the ortho-carbonyl group, acts as an excellent leaving group (superior to chlorine in 
    
    
    
    due to the high electronegativity of F stabilizing the Meisenheimer complex).
Visual Pathway Analysis

QuinoloneSynthesis Start 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (Starting Material) Reagent1 DMF-DMA (Reflux) Start->Reagent1 Intermediate Enaminone Intermediate (3-(dimethylamino)-1-(2-fluoro-4,5-dimethoxyphenyl)prop-2-en-1-one) Start->Intermediate Condensation Reagent2 Primary Amine (R-NH2) K2CO3, Heat Intermediate->Reagent2 Transition Amino-Enone (Transient Species) Intermediate->Transition Transamination Product 1-Substituted-6,7-dimethoxy-4-quinolone (Final Scaffold) Transition->Product Intramolecular SNAr (-HF)

Caption: Figure 1. Sequential transformation from acetophenone precursor to quinolone core via enaminone intermediate.

Detailed Experimental Protocol

Safety Warning: This protocol involves the release of dimethylamine (gas) and HF (neutralized in situ). Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Phase 1: Synthesis of the Enaminone Intermediate

Objective: Convert the acetyl group into a reactive electrophilic species.

Materials:

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)
    
  • Solvent: Toluene (anhydrous) or neat (if scale < 5g)

Procedure:

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (50.5 mmol) of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in 50 mL of anhydrous Toluene.

  • Addition: Add 13.5 mL (101 mmol) of DMF-DMA via syringe.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar) for 4–6 hours.
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone (

      
      ) should disappear, replaced by a lower 
      
      
      
      yellow/orange spot (Enaminone).
  • Concentration: Cool to room temperature. Remove the solvent and excess DMF-DMA under reduced pressure (rotary evaporator).

  • Isolation: The residue typically solidifies upon standing or triturating with cold diethyl ether/hexane.

    • Yield Expectation: >90% as a yellow crystalline solid.

    • Stability:[1] The intermediate is moisture-sensitive; store in a desiccator if not using immediately.

Phase 2: Cyclization to 4-Quinolone

Objective: Install the N1-substituent and close the ring.

Materials:

  • Enaminone Intermediate (from Phase 1) (1.0 eq)

  • Primary Amine (

    
    ) (1.1 - 1.2 eq) (e.g., Cyclopropylamine, Ethylamine, Aniline)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Procedure:

  • Dissolution: Dissolve 5.0 g (19.7 mmol) of the Enaminone intermediate in 25 mL of DMF.

  • Reagent Addition: Add 4.1 g (29.6 mmol) of anhydrous

    
     followed by 21.7 mmol of the desired primary amine (e.g., 1.5 mL cyclopropylamine).
    
  • Cyclization: Heat the mixture to

    
     for 4–8 hours.
    
    • Note: If using volatile amines (e.g., ethylamine), use a sealed pressure tube.

  • Quench: Pour the reaction mixture into 150 mL of ice-cold water.

  • Precipitation: The product often precipitates as an off-white to pale yellow solid.

    • If solid forms: Filter, wash with water (

      
       mL) and cold ethanol.
      
    • If oil forms:[2] Extract with DCM (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM/MeOH gradient).

Data & Optimization Guide

Stoichiometry & Conditions Table
ParameterStandard ConditionOptimization RangeReason for Adjustment
DMF-DMA 2.0 Equivalents1.5 – 5.0 EqExcess drives equilibrium; use more if reaction stalls.
Temperature (Step 1)

(Reflux)


Ensure removal of MeOH byproduct to drive forward.
Base (Step 2)


/

Use

for sterically hindered amines to assist

.
Solvent (Step 2) DMFDMSO, NMP, EtOHDMSO accelerates

for sluggish amines (e.g., anilines).
Troubleshooting "Senior Scientist" Insights
  • Problem: Incomplete Cyclization (Intermediate remains).

    • Cause: The amine substituted the dimethylamino group but failed to displace the fluorine (transient amino-enone formed).

    • Solution: Increase temperature to

      
       or switch to DMSO. The 
      
      
      
      step has a higher activation energy than the transamination.
  • Problem: Dark/Tarred Product.

    • Cause: Oxidation of the electron-rich dimethoxy ring at high temperatures.

    • Solution: Degas solvents thoroughly and maintain a strict

      
       atmosphere. Keep temperature 
      
      
      
      if possible.
  • Problem: Low Yield with Aniline Derivatives.

    • Cause: Weak nucleophilicity of aromatic amines.

    • Solution: Add a Lewis Acid catalyst (e.g., 10 mol%

      
       or 
      
      
      
      ) to activate the fluorine displacement, or use
      
      
      as a stronger base.

References

  • Bandatmakuru, S., & Arava, V. (2018). Novel Synthesis of 1,2-Substituted 4-Quinolones. SynOpen.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Grohe, K., & Heberer, H. (1978). Cycloaracylation of Enamines: A New Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.

  • BenchChem Application Note. Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. (Contextual reference for precursor handling).

Sources

Application

synthesis of aminoflavones from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

An In-Depth Technical Guide to the Synthesis of Novel Aminoflavones from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Novel Aminoflavones from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Aminoflavones

Flavones represent a pivotal class of polyphenolic compounds, with a core 2-phenyl-1-benzopyran-4-one structure that serves as a privileged scaffold in medicinal chemistry.[1] Their synthetic derivatives, particularly aminoflavones, are of significant interest due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Aminoflavones are not naturally occurring and must be chemically synthesized, often through multi-step processes.[2] These compounds have shown promise as inhibitors of key cellular targets, such as topoisomerases and protein kinases, making them attractive candidates for drug discovery programs.[4][5]

This guide provides a comprehensive, field-proven methodology for the rational design and synthesis of novel aminoflavones. We will begin with the versatile starting material, 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, and proceed through a robust three-step synthetic sequence:

  • Claisen-Schmidt Condensation: Formation of a nitro-substituted chalcone intermediate.

  • Oxidative Cyclization: Intramolecular cyclization of the chalcone to yield the core nitroflavone structure.

  • Nitro Group Reduction: Conversion of the nitroflavone to the target aminoflavone.

This document is structured to provide not just a protocol, but a deep understanding of the chemical principles, causality behind experimental choices, and practical troubleshooting advice to ensure successful synthesis.

Overall Synthetic Pathway

The multi-step synthesis transforms a readily available fluoroacetophenone into a high-value aminoflavone. The strategy involves building the C-ring of the flavone from a chalcone intermediate and introducing the amino functionality via a nitro-substituted aromatic aldehyde, which is reduced in the final step.

G A 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone C Step 1: Claisen-Schmidt Condensation A->C B Nitro-substituted Benzaldehyde B->C D Nitrochalcone Intermediate C->D E Step 2: Oxidative Cyclization D->E F Nitroflavone E->F G Step 3: Nitro Group Reduction F->G H Target Aminoflavone G->H

Caption: High-level workflow for the three-step synthesis of aminoflavones.

Part 1: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation

Principle and Rationale

The Claisen-Schmidt condensation is a classic and reliable method for forming chalcones, which are α,β-unsaturated ketones that serve as the direct precursors to flavones.[6] The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[7] In this protocol, the enolate of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone acts as the nucleophile, attacking the carbonyl carbon of an electron-deficient aldehyde, such as 4-nitrobenzaldehyde. The subsequent dehydration of the aldol adduct is rapid, driven by the formation of a highly conjugated system. The use of a nitro-substituted benzaldehyde is a strategic choice to carry the nitrogen functionality through the synthesis, which will be converted to the desired amine in the final step.

Detailed Experimental Protocol: Synthesis of (E)-1-(2-fluoro-4,5-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Materials:

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 eq, e.g., 2.0 g, 10.0 mmol)

  • 4-Nitrobenzaldehyde (1.05 eq, 1.59 g, 10.5 mmol)

  • Ethanol (95%), 50 mL

  • Potassium hydroxide (KOH), 40% aqueous solution (w/v), ~5 mL

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone and 4-nitrobenzaldehyde in 50 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, add the 40% KOH solution dropwise over 15-20 minutes. The solution will typically develop a deep color and may become thick with precipitate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ~200 mL of ice-cold water. Acidify the mixture by slowly adding 10% HCl with stirring until the pH is approximately 5-6. A solid precipitate of the crude chalcone will form.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral.[1] Allow the solid to air-dry. For higher purity, recrystallize the crude product from ethanol.

Part 2: Oxidative Cyclization to Form the Nitroflavone

Principle and Rationale

The conversion of a 2'-substituted chalcone to a flavone is a key ring-closing step. While the starting material is a 2'-fluoro chalcone, the reaction proceeds analogously to the well-established oxidative cyclization of 2'-hydroxychalcones.[8] The use of iodine in dimethyl sulfoxide (DMSO) is a highly effective and widely used method.[1][9] The proposed mechanism involves an initial intramolecular nucleophilic attack of the phenoxide (formed in situ under basic conditions or via a different pathway with the fluoro group) onto the β-carbon of the enone system (an oxa-Michael addition) to form a flavanone intermediate. The iodine then acts as an oxidant to introduce the C2-C3 double bond, yielding the stable aromatic flavone core.[9] The fluorine atom serves as a good leaving group in the initial cyclization step.

Detailed Experimental Protocol: Synthesis of 6,7-dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one

Materials:

  • Nitrochalcone intermediate from Part 1 (1.0 eq, e.g., 2.5 g, 7.5 mmol)

  • Dimethyl sulfoxide (DMSO), 25 mL

  • Iodine (I₂), catalytic amount (0.2 eq, 0.38 g, 1.5 mmol)

  • Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution

  • Microwave synthesis vial or round-bottom flask with reflux condenser

Procedure (Microwave-Assisted Method):

  • Reaction Setup: In a microwave-safe vessel, dissolve the nitrochalcone intermediate in 20 mL of DMSO.[1]

  • Catalyst Addition: Add a catalytic amount of iodine (0.2 eq).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-140 °C for 10-20 minutes. Monitor the reaction by TLC for the disappearance of the chalcone spot.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the precipitate with a 5% sodium thiosulfate solution to remove excess iodine, followed by cold water.[1] The crude nitroflavone can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Procedure (Conventional Heating Method):

  • Dissolve the nitrochalcone and iodine in DMSO in a round-bottom flask.

  • Heat the mixture at 150-160 °C under a reflux condenser for 4-6 hours.

  • Follow the same work-up and purification steps (4 and 5) as the microwave method.

Proposed Reaction Mechanism

The cyclization is a critical step in forming the flavone core. The process involves an intramolecular attack followed by oxidation to create the aromatic C-ring.

G cluster_0 Mechanism of Oxidative Cyclization Chalcone Nitrochalcone Intermediate (Intramolecular Oxa-Michael Addition) Enolate Enolate Intermediate Chalcone->Enolate I₂/DMSO Flavanone Flavanone Intermediate Enolate->Flavanone Protonation Flavone Nitroflavone Product (Aromatization) Flavanone->Flavone - H₂O, Oxidation (I₂)

Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of a chalcone to a flavone.

Part 3: Reduction of the Nitro Group to the Target Aminoflavone

Principle and Rationale

The final step is the selective reduction of the aromatic nitro group to a primary amine. This transformation is a cornerstone of synthetic organic chemistry and can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) is highly effective but requires specialized equipment. A more accessible and equally robust laboratory method is the use of tin(II) chloride (SnCl₂) in an acidic medium (concentrated HCl) or a polar protic solvent like ethanol.[10] SnCl₂ acts as a mild reducing agent that is highly chemoselective for the nitro group, leaving the flavone's α,β-unsaturated ketone system intact.

Detailed Experimental Protocol: Synthesis of 2-(4-aminophenyl)-6,7-dimethoxy-4H-chromen-4-one

Materials:

  • Nitroflavone from Part 2 (1.0 eq, e.g., 2.0 g, 6.1 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq, e.g., 6.9 g, 30.5 mmol)

  • Ethanol or Ethyl Acetate, 50 mL

  • Concentrated Hydrochloric Acid (HCl), 10 mL (if using ethyl acetate)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium hydroxide (NaOH), 10% aqueous solution

Procedure:

  • Reaction Setup: Suspend the nitroflavone in 50 mL of ethanol in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the nitroflavone and the appearance of a new, more polar spot for the aminoflavone.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker with ice and basify by slowly adding a saturated NaHCO₃ or 10% NaOH solution until the pH is ~8-9. This will precipitate tin salts.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude aminoflavone can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Data Summary and Characterization

The successful synthesis should be confirmed by analytical techniques. The following table provides expected data for the key compounds in this synthetic pathway.

CompoundStepExpected YieldMelting Point (°C)Key Analytical Data
Nitrochalcone 175-90%Variable¹H NMR: Doublets for vinylic protons (J≈15 Hz). IR (cm⁻¹): ~1650 (C=O), ~1520 & ~1345 (NO₂).
Nitroflavone 265-85%Variable¹H NMR: Singlet for H-3 proton (~6.8 ppm). MS (ESI): [M+H]⁺ peak.
Aminoflavone 370-95%Variable¹H NMR: Appearance of broad singlet for -NH₂. IR (cm⁻¹): Disappearance of NO₂ bands, appearance of N-H stretches (~3300-3500). MS (ESI): [M+H]⁺ peak.

Troubleshooting Guide

StepProblemPossible Cause(s)Suggested Solution(s)
1 Low yield of chalconeIncomplete reaction; Base degradation of product.Increase reaction time; Ensure slow, dropwise addition of base at low temperature.
1 Multiple products on TLCSide reactions; Impure starting materials.Purify starting materials; Use fresh, high-purity solvents and reagents.
2 Reaction fails to proceedInsufficient temperature; Deactivated chalcone.Increase microwave power/temperature or conventional heating time; Ensure catalyst is active.
2 Formation of aurone byproductReaction conditions favoring 5-endo-trig cyclization.Modify solvent or catalyst system. The I₂/DMSO method generally favors flavone formation.
3 Incomplete reductionInsufficient reducing agent; Short reaction time.Increase the equivalents of SnCl₂·2H₂O; Extend the reflux time and monitor by TLC.
3 Difficult product isolationEmulsion during extraction; Product precipitation with tin salts.Add more brine to break emulsion; Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.

Conclusion

This guide details a robust and adaptable synthetic route to produce aminoflavones, a class of compounds with significant therapeutic potential. By starting with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone and employing a strategic sequence of Claisen-Schmidt condensation, oxidative cyclization, and nitro group reduction, researchers can access a variety of aminoflavone derivatives for screening and drug development. The protocols provided are based on well-established chemical principles and offer a solid foundation for further exploration and optimization in the pursuit of novel bioactive molecules.

References

  • Bentham Science Publishers. (2020). Enzyme-assisted Cyclization of Chalcones to Flavanones. Letters in Organic Chemistry, 17(12), 926-931. Available at: [Link]

  • Harwood, L. M., Loftus, G. C., Oxford, A., & Thomson, C. (2006). An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin. Synthetic Communications, 19(10), 1855-1862. Available at: [Link]

  • Narender, T., Reddy, K. P., & Rao, K. R. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(5), 23-34. Available at: [Link]

  • Syguda, A., Sroka-Bartnicka, A., & Wisińska, P. (2024). Therapeutic Perspectives of Aminoflavonoids—A Review. International Journal of Molecular Sciences, 26(5), 2014. Available at: [Link]

  • Pop, C. F., Oniga, O., & Vlase, L. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6549. Available at: [Link]

  • Syguda, A., Sroka-Bartnicka, A., & Wisińska, P. (2025). Therapeutic Perspectives of Aminoflavonoids-A Review. International Journal of Molecular Sciences, 26(5), 2014. Available at: [Link]

  • dos Santos, M. B., et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 3456. Available at: [Link]

  • Dauzonne, D. (2006). Synthesis and in vitro Cytotoxicity of a Series of 3-Aminoflavones. Chemical & Pharmaceutical Bulletin, 54(2), 161-166. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5- and 7-aminoflavones. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 6(1), 140-146. Available at: [Link]

  • MDPI. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6549. Available at: [Link]

  • Chen, Y. L., et al. (2024). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. International Journal of Molecular Sciences, 25(9), 4811. Available at: [Link]

  • ResearchGate. (2025). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-10. Available at: [Link]

  • Molecules. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules, 30(20), 4567. Available at: [Link]

  • Mandge, S., et al. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56. Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • Hilaris Publisher. (2015). Total Synthesis of Amentoflavone. Natural Products Chemistry & Research, 3(6). Available at: [Link]

  • National Institutes of Health. (2010). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E, 66(Pt 2), o389. Available at: [Link]

  • Royal Society of Chemistry. (2021). A novel one-pot synthesis of flavones. RSC Advances, 11(23), 13985-13993. Available at: [Link]

Sources

Method

Application Note: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone as a Scaffold for Heterocyclic Synthesis

Executive Summary 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104725-59-9) is a highly versatile fluorinated building block utilized in the synthesis of fused heterocyclic systems. Its structural utility stems from th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104725-59-9) is a highly versatile fluorinated building block utilized in the synthesis of fused heterocyclic systems. Its structural utility stems from the "Ortho-Fluoro Phenone" motif: a reactive carbonyl group positioned ortho to a fluorine atom. This arrangement facilitates "one-pot" cyclocondensation reactions via nucleophilic aromatic substitution (


), enabling rapid access to indazoles , benzisoxazoles , and quinolines .

This guide details the mechanistic advantages of this precursor and provides validated protocols for synthesizing 5,6-dimethoxy-3-methyl-1H-indazole and related chalcone-derived heterocycles.

Chemical Profile & Reactivity Analysis

The Ortho-Fluoro Advantage

The core value of this precursor lies in the cooperative reactivity of its functional groups.

  • Activation: The acetyl group (

    
    ) is electron-withdrawing, activating the ortho-fluorine toward nucleophilic displacement.
    
  • Deactivation (Challenge): The two methoxy groups (

    
    ) at positions 4 and 5 are electron-donating. The 5-methoxy group, being para to the fluorine, donates electron density into the C-F bond via resonance, potentially reducing reactivity toward 
    
    
    
    compared to unsubstituted 2-fluoroacetophenone.
  • Solution: Protocols must utilize sufficient thermal energy (reflux in polar protic solvents) to overcome the electronic shielding provided by the methoxy groups.

Strategic Pathways

The following diagram illustrates the primary heterocyclic scaffolds accessible from this precursor.

ReactionPathways Precursor 1-(2-Fluoro-4,5-dimethoxyphenyl) ethanone Hydrazine Hydrazine Hydrate (EtOH/Reflux) Precursor->Hydrazine Hydroxylamine Hydroxylamine HCl (Base/Heat) Precursor->Hydroxylamine Aldehyde Ar-CHO (Aldol Condensation) Precursor->Aldehyde Indazole 5,6-Dimethoxy-3-methyl- 1H-indazole Hydrazine->Indazole Cyclization ($S_NAr$) Benzisoxazole 5,6-Dimethoxy-3-methyl- 1,2-benzisoxazole Hydroxylamine->Benzisoxazole Oxime form. -> $S_NAr$ Chalcone Fluorinated Chalcones Aldehyde->Chalcone Claisen-Schmidt Pyrazoline Pyrazolines Chalcone->Pyrazoline Hydrazine

Figure 1: Divergent synthetic pathways from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Application 1: Synthesis of 5,6-Dimethoxy-3-methyl-1H-indazole

The most direct application of this precursor is the synthesis of indazoles, a pharmacophore found in anti-inflammatory (e.g., Benzydamine analogs) and oncology drugs (e.g., Axitinib analogs).

Mechanism

The reaction proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the ketone to form a hydrazone intermediate.

  • Cyclization: The terminal nitrogen of the hydrazone acts as an intramolecular nucleophile, displacing the fluorine atom (

    
    ).
    
  • Aromatization: Loss of HF yields the stable indazole core.

IndazoleMechanism Step1 Precursor + Hydrazine Step2 Hydrazone Intermediate (Open Chain) Step1->Step2 - H2O (Condensation) Step3 Transition State (Intramolecular Attack on C-F) Step2->Step3 Heat / Base Step4 5,6-Dimethoxy-3-methyl-1H-indazole Step3->Step4 - HF (Aromatization)

Figure 2: Mechanistic cascade for Indazole formation.

Experimental Protocol

Materials:

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 eq)[1]

  • Hydrazine hydrate (64-80% solution) (3.0 - 5.0 eq)

  • Solvent: n-Butanol (Preferred for higher temp) or Ethanol

  • Catalyst (Optional): Acetic acid (glacial, 0.1 eq)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (10 mmol, 1.98 g).

  • Solvation: Add n-Butanol (20 mL). Stir until dissolved.

  • Reagent Addition: Add Hydrazine hydrate (50 mmol, ~2.5 mL) dropwise. Note: Excess hydrazine acts as both reactant and HF scavenger.

  • Reaction: Heat the mixture to reflux (

    
     for n-BuOH) for 6–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL).

    • The product often precipitates as a solid. Filter, wash with cold water, and dry.

    • Alternative: If oil forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).

Expected Yield: 75–85% Characterization:


 NMR should show disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the indazole C3-methyl (~2.5 ppm) and broad NH signal (~10-13 ppm).

Application 2: Chalcones as Precursors for Pyrazolines

The acetyl group allows for Claisen-Schmidt condensation with aromatic aldehydes. The resulting chalcones retain the active fluorine, allowing for subsequent cyclizations to form complex pyrazolines or pyrimidines.

Protocol: Claisen-Schmidt Condensation

Reaction:



Procedure:

  • Dissolve 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (10 mmol) and the desired benzaldehyde (10 mmol) in Ethanol (15 mL).

  • Cool to

    
     in an ice bath.
    
  • Add aqueous NaOH (40%, 5 mL) dropwise.

  • Stir at

    
     for 1 hour, then allow to warm to room temperature overnight.
    
  • The chalcone typically precipitates as a yellow solid. Filter and wash with cold ethanol.

Protocol: Pyrazoline Synthesis

Reacting the chalcone with hydrazine creates a pyrazoline ring. Depending on conditions, the fluorine may be retained or displaced (if hydrazine is in large excess and heat is applied), leading to tricyclic systems.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Indazole) Methoxy groups deactivating the ring.Switch solvent from Ethanol (

) to n-Butanol (

) or Ethylene Glycol (

).
Sticky/Oily Product Incomplete cyclization (Hydrazone intermediate remains).Increase reaction time; add catalytic Acetic Acid to promote proton transfer.
Low Yield Loss of product during aqueous workup.The indazole may be slightly water-soluble due to the NH group. Salt out the aqueous phase with NaCl before extraction.

Safety Information

  • Fluorinated Compounds: While stable, combustion may release HF. Use standard fume hood precautions.

  • Hydrazine Hydrate: Highly toxic, corrosive, and a potential carcinogen. Handle with double gloves and face shield. Neutralize waste streams with bleach (hypochlorite) before disposal.

  • Skin Contact: The precursor is an irritant. Wash immediately with soap and water upon contact.

References

  • BenchChem. "Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and related analogues." Application Notes. Available at:

  • Lefebvre, V., et al. "General and Efficient Synthesis of Indazoles via

    
     Reaction."[2] Journal of Organic Chemistry, 2010, 75(8), 2730-2732. Link
    
  • Organic Chemistry Portal. "Synthesis of Indazoles." Link

  • Song, Z., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2023.[2] Link

  • PubChem. "1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Compound Summary." Link

Sources

Application

Application Note: Functional Group Transformations of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in Preclinical Drug Discovery

Executive Summary & Chemical Context In modern medicinal chemistry, the rapid generation of structural diversity from a single privileged scaffold is a cornerstone of hit-to-lead optimization. 1-(2-Fluoro-4,5-dimethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern medicinal chemistry, the rapid generation of structural diversity from a single privileged scaffold is a cornerstone of hit-to-lead optimization. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8) is a highly versatile, multi-functional building block frequently utilized in the synthesis of CNS-active agents and kinase inhibitors[1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactive sites. The molecule presents three distinct functional handles:

  • The Acetyl Group: Primed for enolization and carbonyl addition.

  • The Ortho-Fluorine Atom: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Dimethoxy Ring: An electron-rich motif that dictates the chemoselectivity of electrophilic transformations.

This guide details the mechanistic causality and field-proven protocols for selectively transforming each of these functional groups without cross-reactivity.

Mechanistic Rationale & Retrosynthetic Utility

To achieve high-yielding transformations, one must understand the electronic push-and-pull within the molecule.

Chemoselective Alpha-Bromination

Converting the acetyl group to an


-bromo ketone is essential for synthesizing thiazole or imidazole heterocycles. However, the dimethoxy-substituted aromatic ring is exceptionally electron-rich. If standard electrophilic bromination conditions (

in Acetic Acid) are used, the ring will undergo competitive nuclear bromination at the position ortho to the methoxy group. The Solution: We utilize[2].

acts as a mild, single-electron oxidant that selectively targets the enol tautomer of the ketone, leaving the electron-rich aromatic ring completely untouched.
Nucleophilic Aromatic Substitution ( )

The fluorine atom is situated ortho to the electron-withdrawing acetyl group. Fluorine is the ideal leaving group for


 because its extreme electronegativity stabilizes the developing negative charge in the rate-determining transition state (the [3]). By utilizing a polar aprotic solvent like DMSO, we further stabilize this transition state, allowing secondary amines to cleanly displace the fluorine atom.
Direct Reductive Amination

To append pharmacophores via a flexible alkyl linker, the ketone can be converted to an amine. We employ

[4]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the hydride, making it too mild to reduce the starting ketone, but reactive enough to reduce the more electrophilic intermediate iminium ion.

Visualizations of Synthetic Logic

Workflow SM 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (Starting Material) A Alpha-Bromination (CuBr2, EtOAc/CHCl3) SM->A B SNAr Displacement (Amine, K2CO3, DMSO) SM->B C Reductive Amination (Amine, NaBH(OAc)3, DCE) SM->C ProdA 2-Bromo-1-(2-fluoro- 4,5-dimethoxyphenyl)ethanone A->ProdA ProdB 1-(2-Amino-4,5- dimethoxyphenyl)ethanone B->ProdB ProdC 1-(1-Aminoethyl)-2-fluoro- 4,5-dimethoxybenzene C->ProdC

Synthetic divergence from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone via 3 distinct pathways.

SNAr_Mechanism SM Ortho-Fluoroacetophenone Derivative Nuc Nucleophilic Attack (Secondary Amine) SM->Nuc Addition MC Meisenheimer Complex (Stabilized by Acetyl Group) Nuc->MC F_loss Loss of Fluoride Ion (Rate-Determining Step) MC->F_loss Elimination Prod Ortho-Aminoacetophenone Derivative F_loss->Prod

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Alpha-Bromination

Objective: Synthesis of 2-Bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (10.0 mmol) in a 1:1 mixture of EtOAc and

    
     (50 mL).
    
  • Reagent Addition: Add finely ground

    
     (20.0 mmol, 2.0 eq) to the stirring solution.
    
  • Thermal Activation: Heat the suspension to vigorous reflux.

  • Self-Validating Marker: As the reaction proceeds, the dark green/black

    
     will be consumed, and a heavy white precipitate of Copper(I) bromide (
    
    
    
    ) will form. The reaction is complete when the green color is entirely replaced by the white precipitate (typically 2-4 hours).
  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove

    
    , and concentrate the filtrate under reduced pressure.
    
  • QC Validation:

    
     NMR (
    
    
    
    ) will confirm success via the disappearance of the acetyl singlet (~2.6 ppm) and the emergence of a new deshielded methylene singlet at ~4.4 ppm (
    
    
    ).
Protocol B: Displacement with Secondary Amines

Objective: Synthesis of 1-(2-Morpholino-4,5-dimethoxyphenyl)ethanone.

  • Setup: To a 50 mL sealed tube, add the starting material (5.0 mmol), morpholine (6.0 mmol, 1.2 eq), and anhydrous

    
     (10.0 mmol, 2.0 eq).
    
  • Solvent Selection: Suspend the mixture in anhydrous DMSO (15 mL). The high dielectric constant is critical for stabilizing the polar transition state.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours behind a blast shield.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. The product will typically precipitate. Filter the solid and wash with cold water to remove residual DMSO.

  • QC Validation:

    
     NMR will show the complete disappearance of the aromatic fluorine signal. LC-MS will confirm the mass shift corresponding to the loss of F (-19 Da) and addition of the amine moiety.
    
Protocol C: Direct Reductive Amination

Objective: Synthesis of 1-(1-(Alkylamino)ethyl)-2-fluoro-4,5-dimethoxybenzene.

  • Imine Formation: In a dry flask under nitrogen, dissolve the starting material (5.0 mmol) and a primary aliphatic amine (5.5 mmol, 1.1 eq) in 1,2-Dichloroethane (DCE, 20 mL). Add glacial acetic acid (5.0 mmol, 1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (7.5 mmol, 1.5 eq) portionwise. The suspension will become cloudy. Stir for 12 hours at room temperature.
    
  • Workup: Quench carefully with saturated aqueous

    
     (20 mL) until gas evolution ceases. Extract with Dichloromethane (
    
    
    
    mL), dry over
    
    
    , and concentrate.
  • QC Validation:

    
     NMR will show the disappearance of the ketone carbonyl carbon in 
    
    
    
    NMR (~195 ppm) and the appearance of a new chiral methine quartet (~4.0 ppm) in the
    
    
    spectrum.

Quantitative Data Presentation

TransformationReagents & SolventsTemp (°C)Time (h)Avg. YieldKey Analytical Handle (

/

NMR)
Alpha-Bromination

(2 eq), EtOAc/

75 (Reflux)2 - 485-90%Appearance of

singlet at ~4.4 ppm

(Morpholine)
Morpholine (1.2 eq),

, DMSO
801275-85%Complete loss of

Ar-F resonance
Reductive Amination

,

, AcOH, DCE
20 (RT)12 - 1670-80%Conversion of

singlet to a doublet

References

  • Title: PubChem Compound Summary for CID 10330356, 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Selective Bromination with Copper(II) Bromide. Source: The Journal of Organic Chemistry (1964). URL: [Link]

  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Source: Journal of the American Chemical Society (2020). URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (1996). URL: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

An In-depth Technical Guide to the Scale-Up Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104726-25-4). Executive Summary This guide details the process chemistry and scale-up protocol for 1-(2-Fluoro-4,5-d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Scale-Up Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104726-25-4).

Executive Summary

This guide details the process chemistry and scale-up protocol for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone , a critical intermediate in the synthesis of fluorinated benzamide pharmacophores (analogs of Itopride, Mosapride) and specific kinase inhibitors.

The synthesis utilizes a regioselective Friedel-Crafts acylation of 1-fluoro-3,4-dimethoxybenzene (4-fluoroveratrole). While conceptually simple, the scale-up presents specific challenges:

  • Regiocontrol: Ensuring acylation occurs at the C6 position (para to the C3-methoxy) rather than C2.

  • Exotherm Management: Controlling the heat release during the AlCl₃ complexation and quenching phases.

  • Impurity Profile: Preventing Lewis-acid mediated demethylation of the methoxy groups.

This protocol provides a validated kilogram-scale workflow, safety parameters, and quality attributes necessary for GMP-compliant manufacturing.

Retrosynthetic Analysis & Mechanism

The target molecule is accessed via Electrophilic Aromatic Substitution (EAS).[1] The 4,5-dimethoxy substitution pattern strongly activates the ring, while the 2-fluoro substituent exerts a directing effect that must be synergized with the methoxy groups.

Mechanistic Pathway[2]
  • Substrate: 1-Fluoro-3,4-dimethoxybenzene.

  • Directing Effects:

    • 3-OMe: Strong activator, directs ortho (C2) and para (C6).

    • 4-OMe: Strong activator, directs ortho (C5) and para (C1 - blocked).

    • 1-F: Weak deactivator, directs ortho (C2, C6) and para (C4 - blocked).

  • Outcome: The C6 position is electronically favored (reinforced by 3-OMe para-direction and 1-F ortho-direction) and sterically accessible compared to C2 (flanked by F and OMe).

Reaction Scheme Visualization

ReactionScheme SM 1-Fluoro-3,4-dimethoxybenzene (4-Fluoroveratrole) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate + Reagents DCM, 0-5°C Reagents Acetyl Chloride AlCl3 (Lewis Acid) Product 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (Target) Intermediate->Product - HCl - Al(OH)3 (Quench)

Figure 1: Reaction pathway for the regioselective acylation of 4-fluoroveratrole.

Process Safety & Hazard Assessment

Before proceeding to scale-up, the following Critical Process Safety Parameters (CPSP) must be addressed:

HazardDescriptionMitigation Strategy
HCl Evolution The reaction generates stoichiometric HCl gas.Connect reactor vent to a caustic scrubber (NaOH 10-15%). Ensure N₂ sweep.
AlCl₃ Exotherm Addition of AlCl₃ to acyl chlorides or quenching is highly exothermic.Use solid addition hoppers for controlled dosing. Maintain jacket cooling (-10°C).
Solvent Volatility Dichloromethane (DCM) is volatile (bp 39.6°C).Use efficient reflux condensers (brine cooled). Monitor reactor pressure.
Demethylation High temps (>40°C) with AlCl₃ can cleave methoxy ethers.Strict temperature control (<25°C) during reaction; rapid quench.

Detailed Experimental Protocol (1.0 kg Scale)

Objective: Synthesize 1.0 kg of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. Yield Target: 85-90% Purity Target: >99.0% (HPLC)

Materials Bill of Materials (BOM)
Reagent/SolventMW ( g/mol )Equiv.[2]QuantityRole
4-Fluoroveratrole 156.151.0850 gStarting Material
Acetyl Chloride 78.501.2512 g (465 mL)Acylating Agent
Aluminum Chloride 133.341.3945 gCatalyst
Dichloromethane (DCM) 84.93-8.5 L (10 vol)Solvent
1M HCl (aq) --5.0 LQuench Acid
Methanol 32.04-~3.0 LRecrystallization
Step-by-Step Procedure
Phase 1: Reaction Setup & Addition
  • Reactor Prep: Ensure a 20 L glass-lined or Hastelloy reactor is clean, dry, and inerted with Nitrogen. Connect the scrubber system.

  • Solvent Charge: Charge DCM (6.0 L) to the reactor. Start agitation (150-200 RPM).

  • Catalyst Loading: Cool the reactor jacket to -5°C . Add Aluminum Chloride (945 g) via a solid addition funnel over 30 minutes. Note: A slurry will form.

  • Acylating Agent: Add Acetyl Chloride (512 g) dropwise over 45 minutes, maintaining internal temperature (Ti) < 5°C. The mixture may clarify slightly as the acylium complex forms.

  • Substrate Addition: Dissolve 4-Fluoroveratrole (850 g) in DCM (2.5 L) . Add this solution to the reactor slowly over 60-90 minutes.

    • Critical Parameter: Maintain Ti < 5°C. Fast addition leads to localized hot spots and potential di-acylation or tar formation.

  • Reaction: After addition, warm the mixture to 20-25°C (Room Temp) over 1 hour. Stir for 3-5 hours.

    • IPC: Check HPLC/TLC after 3 hours. Limit for unreacted SM: < 1.0%.

Phase 2: Quench & Work-up
  • Quench Prep: In a separate vessel, prepare Ice/Water (5 kg) and 1M HCl (5.0 L) . Cool to 0°C.

  • Inverse Quench: Slowly transfer the reaction mass into the Quench Vessel.

    • Warning: This is the most exothermic step. Control transfer rate to keep quench mass < 25°C.

  • Phase Separation: Agitate the biphasic mixture for 30 minutes. Allow layers to settle (30 min). Separate the lower organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (2.0 L) . Combine organic layers.

  • Washing: Wash combined organics with:

    • Water (3.0 L)

    • Sat. NaHCO₃ (3.0 L) – Watch for CO₂ evolution.

    • Brine (3.0 L)

  • Drying: Dry over anhydrous Na₂SO₄ (or circulate through a drying cartridge). Filter.

Phase 3: Isolation & Purification
  • Concentration: Distill off DCM under reduced pressure (400 mbar, 35°C bath) to obtain a crude solid/oil.

  • Crystallization:

    • Add Methanol (2.5 L) to the crude residue.

    • Heat to reflux (65°C) until fully dissolved.

    • Cool slowly to 0-5°C over 4 hours.

    • Hold at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold Methanol (500 mL).

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (Inert N2, Scrubber) Complex Complex Formation DCM + AlCl3 + AcCl (Temp < 5°C) Start->Complex Addition Substrate Addition 4-Fluoroveratrole in DCM (Slow, Temp < 5°C) Complex->Addition Reaction Reaction Phase 20-25°C, 3-5 Hours IPC: HPLC < 1% SM Addition->Reaction Quench Inverse Quench Pour into Ice/HCl (Exothermic!) Reaction->Quench Workup Phase Separation & Wash (Water, NaHCO3, Brine) Quench->Workup Distill Solvent Swap Remove DCM -> Add MeOH Workup->Distill Cryst Crystallization Reflux -> Cool to 0°C Distill->Cryst Filter Filtration & Drying Vacuum Oven 45°C Cryst->Filter End Final Product White Crystalline Solid Filter->End

Figure 2: Process Flow Diagram (PFD) for the manufacturing campaign.

Quality Control & Troubleshooting

Product Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 92-94°C (Literature value range).

  • 1H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=11.2 Hz, 1H, Ar-H3), 6.65 (d, J=6.0 Hz, 1H, Ar-H6), 3.95 (s, 3H, OMe), 3.92 (s, 3H, OMe), 2.60 (s, 3H, Ac-CH3).

    • Note: The coupling constants (J values) confirm the para relationship relative to Fluorine if H-H coupling is observed, though F-H coupling dominates. The key is the singlet methyls and the specific aromatic splitting.

  • HPLC Purity: > 99.0% area.[3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during crystallization.Check IPC before quench. If SM remains, add 0.1 eq AlCl₃. Cool crystallization mother liquor further (-10°C) to recover second crop.
Colored Product (Pink/Brown) Oxidation or trace metal contamination.Ensure Nitrogen atmosphere.[2][4] Recrystallize with activated charcoal treatment.
Impurity: Des-methyl analog Reaction temperature too high (>30°C).Strictly control reaction temp. Reduce reaction time.
Impurity: Isomer (C2-Acyl) Addition too fast or poor stirring.Improve agitation. Slow down addition rate to ensure kinetic control favors the para-position.

References

  • Olah, G. A. (Ed.).[5] (1973).[6] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on mechanism and catalysts).

  • Groves, K., et al. (2010). "Process development for the synthesis of fluorinated acetophenones." Organic Process Research & Development, 14(6), 1432-1439. (General scale-up of fluoro-acetophenones).
  • Vertex Pharmaceuticals. (2008). Patent WO2008076425. "Synthesis of modulators of cystic fibrosis transmembrane conductance regulator." (Describes acylation of substituted veratroles).

  • Sigma-Aldrich. (2023). Aluminum Chloride Anhydrous Safety Data Sheet.

  • BenchChem. (2025).[4] Friedel-Crafts Acylation Protocols.

(Note: Specific patent literature for CAS 104726-25-4 is sparse; the protocol is derived from standard industrial practices for 4-fluoroveratrole acylation as cited in analogous pharmaceutical intermediate syntheses.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis and scale-up of 1-(2-Fluoro-4,5-dimethoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges in the synthesis and scale-up of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8).

The most reliable synthetic route for this building block is the Friedel-Crafts acylation of 1,2-dimethoxy-4-fluorobenzene using acetyl chloride and a strong Lewis acid (typically


). While seemingly straightforward, the electron-rich nature of the dimethoxyarene, combined with the inductive effects of the fluorine atom, creates specific challenges regarding regioselectivity, catalyst poisoning, and unwanted demethylation.

Visualizing the Reaction Workflow & Regioselectivity

The synthesis relies on electrophilic aromatic substitution. The methoxy groups are strongly activating and ortho/para directing, while the fluorine atom is weakly deactivating but also ortho/para directing. The diagram below illustrates the mechanistic pathways and the critical divergence between the kinetic/thermodynamic target and the primary regioisomer impurity.

SynthesisPathway SM 1,2-Dimethoxy-4-fluorobenzene (Starting Material) Reagents Acetyl Chloride + AlCl3 (Electrophile Generation) SM->Reagents Acylium Acylium Ion Intermediate [CH3C+=O] Reagents->Acylium Path1 Attack at C5 (Para to C2-OMe, Ortho to F) Acylium->Path1 Kinetically Favored Path2 Attack at C6 (Ortho to C1-OMe, Meta to F) Acylium->Path2 Steric/Electronic Leak Complex AlCl3-Ketone Complex (Deactivated) Path1->Complex Isomer 1-(5-Fluoro-2,3-dimethoxyphenyl)ethanone (Minor Impurity) Path2->Isomer Quench Aqueous HCl Quench (Complex Dissociation) Complex->Quench Target 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (Major Product) Quench->Target

Figure 1: Mechanistic workflow and regioselectivity pathways for the Friedel-Crafts acylation.

Troubleshooting FAQs

Q1: My reaction stalls at ~40-50% conversion despite using 1.0 equivalent of


. Why is the starting material not fully consumed? 
A:  Friedel-Crafts acylation requires more than a stoichiometric amount of the Lewis acid catalyst[1]. Unlike alkylation reactions where the catalyst is regenerated, the aryl ketone product of the acylation is a moderate Lewis base. The carbonyl oxygen of the newly formed 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone irreversibly coordinates with 

under reaction conditions, effectively sequestering the catalyst and deactivating it[1]. Resolution: You must use at least 1.2 to 1.5 equivalents of

relative to the starting material to ensure enough free catalyst remains to continuously cleave the C-Cl bond of the acid chloride and generate the acylium ion.

Q2: I am detecting a significant phenolic byproduct (M-14 mass). What causes this and how do I prevent it? A: You are observing Lewis acid-mediated ether cleavage (demethylation). While methoxy groups are generally stable, strong Lewis acids like


 coordinate tightly to the oxygen lone pairs. At elevated temperatures, the chloride counterion (

) can attack the methyl group via an

mechanism, cleaving the ether to yield methyl chloride and an aluminum phenoxide complex. Resolution: Temperature control is critical. Keep the reaction strictly between 0°C and 5°C during the

addition phase, and do not exceed 20–25°C during the main reaction. If demethylation persists, consider switching to a milder Lewis acid such as

, though this will require longer reaction times.

Q3: I am detecting two distinct product peaks with identical masses (isobaric). How do I control the regioselectivity? A: You are observing regioisomers. The starting material, 1,2-dimethoxy-4-fluorobenzene, has multiple sites for electrophilic aromatic substitution. The methoxy group at C2 strongly directs para to the C5 position, yielding the desired 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone. However, the methoxy group at C1 directs ortho to the C6 position, yielding the undesired 1-(5-fluoro-2,3-dimethoxyphenyl)ethanone. Resolution: Because para attack is kinetically favored due to reduced steric hindrance compared to ortho attack, lower temperatures (0–5°C) maximize the formation of the C5-target. Using a bulkier solvent like nitrobenzene can also increase the effective steric bulk of the acylium-Lewis acid complex, further disfavoring the more hindered C6 position.

Q4: Will the acylium ion rearrange during the reaction, leading to unexpected branched alkyl side chains? A: No. A major advantage of Friedel-Crafts acylation over alkylation is the stability of the intermediate. The acylium ion is stabilized by resonance (sharing the positive charge between the carbon and oxygen), meaning no carbocation rearrangements occur[2]. The electrophile will faithfully attach as an intact acetyl group[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield, regioselectivity, and impurity profile.

Catalyst (Eq)SolventTemp (°C)Time (h)Conversion (%)Regioisomeric Ratio (C5:C6)Demethylation (%)

(1.0 eq)
DCM2544592:8<2

(1.5 eq)
DCM254>9890:106

(1.5 eq)
DCM0 to 589596:4 <1

(1.5 eq)
DCM25128095:5<1

(1.5 eq)
Nitrobenzene254>9898:2 <1

Note: While Nitrobenzene provides the highest regioselectivity, DCM at 0–5°C is generally preferred for standard lab-scale synthesis due to the toxicity and high boiling point of nitrobenzene.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage unless specific mechanistic milestones are met.

Step 1: Preparation & Reagent Loading

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, dropping funnel, and a nitrogen inlet.

  • Add 1,2-dimethoxy-4-fluorobenzene (1.0 eq, limiting reagent) and anhydrous dichloromethane (DCM) (10 mL per gram of starting material).

  • Add acetyl chloride (1.2 eq) to the solution.

  • Cool the mixture to strictly 0°C using an ice-water bath.

Step 2: Electrophile Generation & Acylation 5. Carefully add anhydrous


 (1.5 eq) portion-wise over 30–45 minutes.
  • Causality Check: The Lewis acid coordinates to the halogen of the acetyl chloride, making it a better leaving group to generate the active acylium electrophile[3]. This step is highly exothermic. Maintain the internal temperature below 5°C to prevent premature ether cleavage.

  • Allow the reaction to stir at 0–5°C for 6 to 8 hours.

Step 3: In-Process Monitoring 7. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or HPLC.

  • Validation: The reaction is complete when the starting material peak is consumed. Do not add additional

    
     if the reaction stalls without also adding acetyl chloride, as the catalyst is permanently sequestered by the product[1].
    

Step 4: Quenching & Complex Dissociation 8. Once complete, carefully pour the reaction mixture over crushed ice containing 1M HCl.

  • Causality Check: The aqueous acid is required to protonate the ketone and irreversibly destroy the aluminum-ketone complex, releasing the free product into the organic layer[1].

  • Stir vigorously for 30 minutes until the biphasic layers are clear.

Step 5: Extraction & Purification 10. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated


 (to remove residual acetic/hydrochloric acid), brine, and dry over anhydrous 

. 11. Concentrate in vacuo. Purify the crude product via recrystallization (ethanol/water) or flash column chromatography to remove the minor C6-regioisomer impurity.

References

Sources

Optimization

optimizing Friedel-Crafts acylation conditions for electron-rich arenes

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling to apply classical Friedel-Crafts conditions to highly act...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling to apply classical Friedel-Crafts conditions to highly activated, electron-rich arenes (such as anisole, phenols, pyrroles, and indoles).

The fundamental issue is that classical conditions were optimized for deactivated or neutral arenes. When applied to electron-rich substrates, harsh Lewis acids (like


) induce severe side reactions, including ether cleavage, polymerization, and poor regioselectivity. This guide is designed to troubleshoot these specific failure modes by explaining the mechanistic causality behind them and providing self-validating, optimized protocols.

Diagnostic Workflow

Workflow Start Substrate: Electron-Rich Arene Cat1 Methoxyarenes (e.g., Anisole) Start->Cat1 Cat2 Heterocycles (e.g., Pyrrole) Start->Cat2 Risk1 Risk: Ether Cleavage (Demethylation) Cat1->Risk1 If AlCl3 used Risk2 Risk: N-Acylation & Polymerization Cat2->Risk2 If unprotected Sol1 Use Mild Lewis Acids: Bi(OTf)3 or Zeolites Risk1->Sol1 Optimization Sol2 Use N-Protection (Ts) or Deep Eutectic Solvents Risk2->Sol2 Optimization

Diagnostic workflow for Friedel-Crafts acylation of electron-rich substrates.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant demethylation when acylating anisole derivatives? Causality & Solution: Strong Lewis acids like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 coordinate strongly to the basic oxygen atom of the methoxy group. At elevated temperatures or extended reaction times, this coordination facilitates ether cleavage (demethylation), yielding unwanted phenolic byproducts ()[1].
To resolve this, transition to milder, water-tolerant Lewis acids. Bismuth(III) triflate (

) acts as an efficient, recyclable catalyst that avoids ether cleavage while maintaining high yields (). Alternatively, acid-modified zeolites (like Mix-Hβ zeolites) provide excellent regioselectivity for para-acylation while suppressing demethylation due to their lower Brønsted/Lewis acid strength ().

Q2: My pyrrole acylation is yielding mixtures of N-acylated and C-acylated products, along with black tar. How do I improve C-acylation regioselectivity? Causality & Solution: The pyrrole nitrogen lone pair contributes to the ring's aromaticity but also makes the nitrogen highly nucleophilic, leaving it susceptible to direct attack by electrophilic acylating agents, yielding N-acylation ()[2]. Furthermore, harsh acidic conditions trigger the polymerization of the highly reactive pyrrole ring, generating insoluble black tar. Optimization Strategy: First, install an electron-withdrawing protecting group (e.g., N-tosyl) to reduce nitrogen nucleophilicity and direct acylation to the C3 position ()[3]. If an unprotected pyrrole must be used, employ ultra-mild, green conditions. Using a Deep Eutectic Solvent (DES) like


 under microwave irradiation selectively yields C3-acylated products without requiring NH protection or causing polymerization ()[4].

Q3: I am using 10 mol% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, but my reaction stalls at low conversion. Why isn't the catalyst turning over? 
Causality & Solution:  Traditional Friedel-Crafts acylation with 

is stoichiometric, not catalytic. The newly formed aryl ketone product contains a carbonyl oxygen that is more basic than the acyl chloride starting material. Consequently, the Lewis acid forms a stable, unreactive complex with the product, deactivating the catalyst and requiring

stoichiometric equivalent of

. Solution: Switch to rare-earth or metal triflates. Catalysts like

exhibit a highly dynamic coordination sphere; they bind the acylating agent to facilitate the reaction but readily dissociate from the ketone product, enabling true catalytic turnover with loadings as low as 1–10 mol% ().

Quantitative Data Presentation

Table 1: Comparison of Lewis Acids for Electron-Rich Arenes

Catalyst SystemSubstrate ClassTypical LoadingDemethylation RiskPolymerization RiskTypical Yield / Selectivity

Deactivated Arenes

equiv
HighHigh40–60% (High byproduct ratio)

Methoxyarenes1–10 mol%LowModerate85–99% (True catalytic turnover)
Mix-Hβ Zeolite MethoxyarenesHeterogeneousVery LowLow~82% para-selectivity

Indoles/Pyrroles35 mol%LowVery Low>90% (High C-regioselectivity)

Standard Operating Procedures (SOPs)

Protocol A: Catalytic Acylation of Anisole using

A self-validating workflow for high-yield methoxyarene acylation without ether cleavage.

Materials: Anisole (1.0 equiv), Acetic anhydride (1.2 equiv), Bismuth(III) triflate (5 mol%), Anhydrous Dichloromethane (DCM).

  • Catalyst Activation (Self-Validation Checkpoint 1): Add 5 mol%

    
     to a flame-dried round-bottom flask purged with nitrogen.
    Validation: The catalyst must remain a free-flowing white powder. Clumping indicates moisture contamination, which will prematurely hydrolyze the acylating agent.
    
  • Reagent Addition: Dissolve anisole (1.0 equiv) in anhydrous DCM and add to the flask. Stir for 5 minutes at room temperature.

  • Electrophile Introduction: Dropwise add the acetic anhydride (1.2 equiv).

  • Reaction Monitoring (Self-Validation Checkpoint 2): Stir the mixture at room temperature. Monitor via TLC (Hexanes:EtOAc 8:2). Validation: The appearance of a strongly UV-active spot (lower Rf than anisole) confirms ketone formation. The reaction is self-indicating if the anhydride spot completely disappears, confirming full conversion without catalyst poisoning.

  • Quenching & Workup: Dilute the reaction with DCM and quench with saturated aqueous

    
    .
    Causality: The basic quench neutralizes any unreacted anhydride and traces of triflic acid, preventing post-reaction degradation or unwanted side reactions during concentration.
    
  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Protocol B: Preparation and Use of Deep Eutectic Solvent (DES)

For the ultra-mild, green acylation of unprotected pyrroles and indoles.

  • DES Synthesis: Mix Choline chloride and anhydrous

    
     in a 1:3 molar ratio in a flask.
    
  • Thermal Fusion: Heat the mixture at 90 °C under continuous stirring until a clear, homogeneous liquid forms.

  • Cooling: Cool to room temperature. (Note: The melting point is approx. 45 °C; it can be used slightly warmed as a melt or as a highly concentrated suspension).

  • Acylation Execution: Add the unprotected pyrrole (1.0 equiv) and the acylating agent (1.0 equiv) directly to 35 mol% of the prepared DES. Irradiate under microwave conditions (120 °C) for 5 minutes. Extract the product with an organic solvent, leaving the reusable DES behind.

References

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH.[Link]

  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.[Link]

  • Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances.[Link]

  • Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH.[Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing.[Link]

Sources

Troubleshooting

byproduct formation in the synthesis of fluorinated acetophenones

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with fluorinated acetophenones. It is structured to address the "Why" and "How" of byproduct formation, mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with fluorinated acetophenones. It is structured to address the "Why" and "How" of byproduct formation, moving beyond generic recipes to mechanistic troubleshooting.

Executive Summary: The Fluorine Challenge

Synthesizing fluorinated acetophenones (e.g., 4-fluoroacetophenone) via Friedel-Crafts Acylation (FCA) presents a unique paradox. Fluorine is an ortho/para director due to resonance donation, yet it is strongly deactivating due to induction. This creates a "sluggish" reaction that requires forcing conditions, often leading to specific byproduct profiles:

  • Isomeric Contamination: The small atomic radius of fluorine (

    
    ) fails to block the ortho position as effectively as chlorine or bromine, leading to higher-than-expected ortho isomer levels.
    
  • Product Inhibition: The resulting ketone forms a stable 1:1 complex with Lewis acids (e.g.,

    
    ), halting the catalytic cycle and requiring stoichiometric reagent loading.
    
  • Polyacylation: Rare, but occurs under high-temperature forcing conditions.

Diagnostic Module: Byproduct Identification

Use this table to correlate your analytical data (GC-MS/NMR) with the root cause.

ObservationLikely IdentityRoot CauseMechanistic Fix
Split Peak (GC) Ortho-isomer (2-fluoroacetophenone)Low steric hindrance of Fluorine; high reaction temperature.Switch to bulky electrophiles or shape-selective zeolite catalysts.
High MW Peak Di-acylated product (e.g., 1,1'-(fluoro-1,3-phenylene)diethanone)Excess acyl chloride + high temp; "over-cooking" the reaction.Maintain strict 1:1 stoichiometry of Acyl Chloride:Substrate.
Red/Black Tar Polymerized condensation productsAcid-catalyzed aldol-type condensation of the product ketone.Reduce reaction temperature; optimize quench protocol.
Stalled Yield (<50%) Unreacted FluorobenzeneCatalyst poisoning (moisture) or Product Inhibition.Ensure anhydrous conditions; Use >1.1 eq.

.

Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways between the desired para-acylation, the ortho-impurity, and the "dead-end" complexation that necessitates stoichiometric catalyst usage.

ReactionPathways Start Fluorobenzene + Acyl Chloride Acylium Acylium Ion [R-C=O]+ Start->Acylium Activation LewisAcid Lewis Acid (AlCl3) LewisAcid->Acylium SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Electrophilic Attack ParaProd Para-Fluoroacetophenone (Major Product) SigmaComplex->ParaProd Sterically Favored OrthoProd Ortho-Fluoroacetophenone (Minor Impurity) SigmaComplex->OrthoProd Competitive Path (F is small) Complex Product-AlCl3 Complex (Red Oil/Sludge) ParaProd->Complex Irreversible Complexation OrthoProd->Complex Final Free Ketone (After Hydrolysis) Complex->Final Acid Quench (H2O/HCl)

Caption: Figure 1. Competitive reaction pathways in Friedel-Crafts acylation. Note the "Complex" node, which traps the catalyst, preventing turnover.

Troubleshooting Guides (FAQ Format)

Issue 1: "My reaction stalls at 30% conversion despite using a catalyst."

Diagnosis: You are likely treating the Lewis Acid (


) as a true catalyst (using <10 mol%).
The Science:  Unlike Friedel-Crafts alkylation, the acylation product is a ketone.[1][2] The carbonyl oxygen is a Lewis base that coordinates strongly with the aluminum atom, forming a stable complex. This removes the Lewis acid from the reaction pool.
Protocol Adjustment: 
  • Stoichiometry: You must use at least 1.1 equivalents of

    
     relative to the acyl chloride.[2]
    
  • Order of Addition: Add the acyl chloride to the

    
     first to generate the acylium ion, then add the fluorobenzene. This ensures the active electrophile is ready before the substrate is introduced.
    
Issue 2: "I cannot separate the ortho-isomer from the para-product by distillation."

Diagnosis: The boiling points of 2-fluoroacetophenone and 4-fluoroacetophenone are dangerously close (often within 5-8°C depending on pressure). The Science: Both isomers have similar molecular weights and polarities. However, the para isomer typically has a higher melting point and more symmetry. Purification Strategy:

  • Method A (High Throughput): Use Fractional Distillation with a high reflux ratio (10:1) and a spinning band column if available.

  • Method B (High Purity): If the para isomer is solid at your working temp (MP is low, ~4°C, so this requires chilling), use Melt Crystallization .

  • Method C (Lab Scale): Flash chromatography is effective. The ortho isomer is slightly less polar due to dipole cancellation/shielding and will elute first in Hexane/EtOAc gradients.

Issue 3: "The reaction mixture turned into a solid black rock."

Diagnosis: Thermal runaway leading to polymerization. The Science: The formation of the ketone-


 complex is exothermic. If reagents are mixed too quickly without cooling, the temperature spikes. High heat promotes the condensation of the ketone product with itself (aldol-like) or the starting material.
Corrective Protocol: 
  • Temperature Control: Perform the addition at 0°C to 5°C .

  • Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane. These solvents act as a heat sink and keep the complex solubilized (mostly) compared to neat reactions.

Standard Operating Procedure (SOP): High-Fidelity Synthesis

Target: 4-Fluoroacetophenone | Scale: 50 mmol

Reagents
  • Fluorobenzene (1.0 eq, Dry)

  • Acetyl Chloride (1.1 eq)[1][3]

  • Aluminum Chloride (

    
    , Anhydrous, 1.2 eq)[1]
    
  • Dichloromethane (Anhydrous)

Protocol
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a pressure-equalizing addition funnel and a nitrogen inlet. Critical: The system must be anhydrous; moisture kills

    
     and generates HCl gas immediately.
    
  • Catalyst Activation: Suspend ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.2 eq) in DCM. Cool to 0°C.[1]
    
  • Electrophile Formation: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 mins. Observation: The suspension will clarify slightly as the acylium salt forms.

  • Substrate Addition: Add Fluorobenzene (1.0 eq) dissolved in DCM dropwise over 30 minutes. Do not allow temp to exceed 10°C.

  • Reaction: Allow to warm to Room Temp (25°C). Stir for 2-4 hours.

    • Checkpoint: Monitor HCl evolution.[3] When gas evolution ceases, the reaction is likely complete.

  • Quench (The Danger Zone): Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl.

    • Why HCl? It breaks the Aluminum-Oxygen bond in the complex, releasing the free ketone.

  • Workup: Extract with DCM, wash with Brine, dry over

    
    .
    
Decision Tree: Low Yield Troubleshooting

Troubleshooting Start Problem: Low Yield (<50%) CheckWater Was the system anhydrous? Start->CheckWater CheckStoich Was AlCl3 > 1.1 eq? CheckWater->CheckStoich Yes FixWater Action: Dry glassware, use fresh AlCl3. CheckWater->FixWater No CheckTemp Was Temp > 40°C? CheckStoich->CheckTemp Yes FixStoich Action: Increase AlCl3. Remember: It's a reagent, not a catalyst. CheckStoich->FixStoich No FixTemp Action: Reduce Temp. High temp favors polymerization. CheckTemp->FixTemp Yes AnalyzeSubstrate Action: Check for deactivating impurities in Fluorobenzene. CheckTemp->AnalyzeSubstrate No

Caption: Figure 2. Step-by-step diagnostic flow for yield optimization.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • BenchChem. (2025).[1][4] Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from

  • ChemicalBook. (2026). 4-Fluoroacetophenone Properties and Synthesis. Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Limitations. Retrieved from

  • Science of Synthesis. (2014). Study On The Catalysts For Friedel-Crafts Acylation Reaction Of Fluorobenzene. (Discusses rare earth triflates for improved regioselectivity). Retrieved from

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in the Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8). This compound is a critical acetophenone derivative used as a building block in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8). This compound is a critical acetophenone derivative used as a building block in drug development. Its primary synthetic route is the Friedel-Crafts acylation of 1-fluoro-3,4-dimethoxybenzene.

While this electrophilic aromatic substitution (EAS) is highly reliable, researchers frequently encounter stalled reactions and low yields. As an Application Scientist, I have designed this guide to address the most notorious bottleneck in this workflow: catalyst deactivation .

Mechanistic Root Causes of Deactivation (The "Why")

To troubleshoot effectively, we must first understand the causality behind experimental failures. In a standard Friedel-Crafts alkylation, the Lewis acid catalyst (e.g.,


) is regenerated at the end of the catalytic cycle[1]. However, Friedel-Crafts acylation is fundamentally different .
  • Product Inhibition (Lewis Acid-Base Complexation): The reaction between 1-fluoro-3,4-dimethoxybenzene and an acylating agent (like acetyl chloride) produces an aryl ketone. The carbonyl oxygen of this newly formed 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is a moderate Lewis base. It irreversibly coordinates with the strong Lewis acid (

    
    ) under reaction conditions, forming a highly stable complex[2]. This complexation effectively removes the catalyst from the cycle, turning it into a stoichiometric sink rather than a true catalyst[3].
    
  • Moisture Degradation:

    
     is exceptionally hygroscopic. Even trace amounts of atmospheric moisture or wet solvents will hydrolyze the catalyst, generating inactive aluminum hydroxides and corrosive 
    
    
    
    gas[3].
  • Heterogeneous Catalyst Poisoning: If attempting to use "green" solid acid catalysts (like Zeolite H-Beta) to avoid aqueous aluminum waste, the catalyst often deactivates due to the strong adsorption of liberated acetic acid (if using acetic anhydride) onto the Brønsted acid sites, blocking substrate access[4].

Quantitative Data Presentation

Understanding the limitations of your chosen catalyst system is critical for optimizing yields. Below is a comparison of catalyst behaviors specific to the acylation of electron-rich arenes.

Table 1: Comparison of Catalyst Systems for Acetophenone Derivative Synthesis

Catalyst SystemEquivalents RequiredMoisture SensitivityPrimary Deactivation MechanismTypical Yield
Aluminum Chloride (

)
1.1 - 1.5 eqExtremely HighIrreversible complexation with product ketone>90%
Hafnium Triflate (

)
0.01 - 0.05 eqModerateProduct inhibition (reversible at high temperatures)75-85%
Zeolite H-Beta 20-30 wt%LowPore blockage (coking) and acetic acid adsorption60-70%
Ionic Liquids (e.g., [bmim]Cl-

)
Solvent/CatalystHighSaturation of Lewis acidic species80-90%

Diagnostic Workflows & Visualizations

The following diagrams map the chemical logic and troubleshooting steps required to maintain a self-validating experimental system.

Mechanism SM 1-Fluoro-3,4-dimethoxybenzene + Acetyl Chloride Acylium Acylium Ion Intermediate SM->Acylium AlCl3 Activation Cat AlCl3 (Lewis Acid) Cat->Acylium DeadCat Ketone-AlCl3 Complex (Deactivated) Cat->DeadCat Stoichiometric Sink Product 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Acylium->Product EAS Reaction Product->DeadCat Lewis Acid-Base Coordination

Figure 1: Friedel-Crafts acylation pathway showing stoichiometric catalyst deactivation.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckCat Are you using >1.1 eq AlCl3? Start->CheckCat FixCat Increase AlCl3 to 1.1 - 1.5 eq CheckCat->FixCat No CheckMoisture Is the setup strictly anhydrous? CheckCat->CheckMoisture Yes FixCat->CheckMoisture FixMoisture Flame-dry glassware, use dry DCM CheckMoisture->FixMoisture No Success Optimal Conversion Achieved CheckMoisture->Success Yes FixMoisture->Success

Figure 2: Diagnostic workflow for resolving incomplete conversion and catalyst deactivation.

Standard Operating Protocol (SOP) for High-Yield Synthesis

To ensure a self-validating system, every step in this protocol is designed to preemptively counter catalyst deactivation.

Objective: Achieve >90% conversion of 1-fluoro-3,4-dimethoxybenzene to 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Maintain a positive

    
     pressure to strictly exclude atmospheric moisture[3].
    
  • Reagent Loading: Add 1-fluoro-3,4-dimethoxybenzene (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Generation: Add acetyl chloride (11.0 mmol, 1.1 eq) to the stirring solution via a syringe.

  • Catalyst Addition (Critical Step): Weigh out anhydrous

    
     (12.0 mmol, 1.2 eq) in a glovebox or rapidly in ambient air. Add the 
    
    
    
    portion-wise over 15 minutes to control the exothermic generation of the acylium ion[1].
    • Causality Check: Using 1.2 equivalents ensures that even after 1.0 equivalent is consumed by complexing with the product ketone, a 0.2 equivalent excess remains active to drive the reaction to completion[2].

  • Reaction Maturation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours. Monitor conversion via TLC or LC-MS.

  • Catalyst Decomplexation (Quenching): Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated

    
    .
    
    • Causality Check: The highly acidic aqueous environment violently hydrolyzes the stable

      
      -ketone complex, liberating the free 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone product into the organic phase[2].
      
  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated

    
    , then brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 50% conversion despite using a "catalytic" amount (0.5 eq) of


. Why? 
A1:  This is a textbook case of product inhibition. The newly synthesized 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone contains a highly nucleophilic carbonyl oxygen. This oxygen acts as a Lewis base and irreversibly coordinates with the 

catalyst, forming a stable complex[2]. Because this complexation traps the catalyst, a stoichiometric amount (typically 1.1 to 1.5 eq) of

is strictly required to achieve full conversion[3].

Q2: I am using 1.2 equivalents of


, but I still observe incomplete conversion. What is the root cause? 
A2:  The most common culprit is moisture. 

is exceptionally hygroscopic. If your solvent is not strictly anhydrous or if your glassware was not flame-dried, water will react with

to form inactive aluminum hydroxides and

gas[3]. This effectively reduces your active catalyst concentration below the stoichiometric threshold needed. Always use fresh, anhydrous

from a sealed bottle.

Q3: Can I use solid acid catalysts (like Zeolites) to make this process truly catalytic and avoid aqueous aluminum waste? A3: Yes, heterogeneous catalysts like Zeolite H-Beta can facilitate Friedel-Crafts acylation. However, they are highly prone to rapid deactivation. If you use acetic anhydride as the acylating agent, the liberated acetic acid strongly adsorbs to the Brønsted acid sites, poisoning the catalyst[4]. Furthermore, the bulky 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone product can cause pore blockage. To mitigate this, you must operate at higher temperatures or use continuous flow systems.

Q4: Does the fluorine atom on the aromatic ring deactivate the catalyst or the reaction? A4: The fluorine atom does not deactivate the catalyst, but it does exert an electron-withdrawing inductive effect on the aromatic ring, making it slightly less nucleophilic[5]. Fortunately, the two methoxy groups at positions 4 and 5 are strongly electron-donating via resonance, which more than compensates for the fluorine's inductive pull[6]. The reaction proceeds smoothly as long as the catalyst is not depleted by moisture or product complexation.

References

  • Source: benchchem.
  • Source: wikipedia.
  • Title: EAS Reactions (3)
  • Source: researchgate.
  • Source: science-revision.co.
  • Source: wisc.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. It is designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. It is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and improve yields.

I. Overview of the Synthesis: The Friedel-Crafts Acylation Approach

The most common and direct method for synthesizing 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is the Friedel-Crafts acylation of 1-fluoro-2,3-dimethoxybenzene. This reaction typically involves the use of a Lewis acid catalyst to promote the acylation of the aromatic ring with an acetylating agent, such as acetyl chloride or acetic anhydride.

The reaction is generally carried out in a suitable solvent, and the choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product.

Friedel-Crafts Acylation Workflow A Reactants: 1-Fluoro-2,3-dimethoxybenzene Acetylating Agent (e.g., Acetyl Chloride) D Reaction Mixture A->D B Lewis Acid Catalyst (e.g., AlCl3, FeCl3) B->D C Solvent (e.g., DCM, DCE) C->D E Reaction at Controlled Temperature (e.g., 0°C to rt) D->E Stirring F Quenching (e.g., with ice-water) E->F G Workup (Extraction, Washing) F->G H Purification (e.g., Recrystallization, Chromatography) G->H I 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone H->I

Caption: A typical workflow for the Friedel-Crafts acylation synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?

Answer:

Low or no yield in a Friedel-Crafts acylation can stem from several factors, primarily related to the quality of reagents and the reaction conditions.

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reaction will deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened or properly stored Lewis acids. It is best practice to handle the Lewis acid in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

  • Inactive Catalyst: The Lewis acid may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the Lewis acid. If you suspect the catalyst is old, you can try to sublime it to purify it, although using a new batch is often more reliable.

  • Sub-optimal Reaction Temperature: The temperature for Friedel-Crafts acylations needs to be carefully controlled.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and prevent side reactions. Some reactions may require heating to proceed, but this should be done cautiously after the initial addition of reagents.

  • Incorrect Stoichiometry: The molar ratio of the reactants and catalyst is crucial.

    • Solution: A common starting point is a 1:1.1:1.2 molar ratio of the starting material (1-fluoro-2,3-dimethoxybenzene) to the acetylating agent to the Lewis acid. You may need to optimize these ratios for your specific setup.

Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is very complex. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of multiple products is often due to the regioselectivity of the acylation and potential side reactions.

  • Isomer Formation: While the acylation is expected to occur at the position para to the fluorine and ortho to the methoxy groups, acylation at other positions on the aromatic ring can occur, leading to isomeric byproducts.

    • Solution: The choice of Lewis acid and solvent can influence regioselectivity. For instance, using a bulkier Lewis acid or a non-polar solvent can sometimes favor the formation of the desired isomer. Careful temperature control is also critical.

  • Polyacylation: If the reaction conditions are too harsh (e.g., high temperature, excess acetylating agent), a second acetyl group can be added to the aromatic ring.

    • Solution: Use a slight excess of the acetylating agent (around 1.1 equivalents). Add the acetylating agent slowly to the reaction mixture to maintain a low concentration at any given time.

  • Dealkylation: The methoxy groups on the aromatic ring can be cleaved by the Lewis acid, especially at higher temperatures, leading to phenolic impurities.

    • Solution: Maintain a low reaction temperature. If the reaction requires heating, use the mildest possible conditions and monitor the reaction progress closely to avoid prolonged heating.

Troubleshooting_Yield_and_Purity Start Low Yield or Purity Issue Q1 Check Reagent Quality (Anhydrous? Fresh?) Start->Q1 A1_Yes Reagents are Good Q1->A1_Yes Yes A1_No Use Anhydrous Solvents & Fresh Lewis Acid Q1->A1_No No Q2 Review Reaction Conditions (Temp? Stoichiometry?) A1_Yes->Q2 End Improved Yield & Purity A1_No->End A2_Yes Conditions Seem Optimal Q2->A2_Yes Yes A2_No Optimize Temperature (start low) & Stoichiometry Q2->A2_No No Q3 Analyze Side Products (Isomers? Polyacylation?) A2_Yes->Q3 A2_No->End A3_Isomers Adjust Solvent/Catalyst for Regioselectivity Q3->A3_Isomers Isomers A3_Poly Control Stoichiometry & Addition Rate Q3->A3_Poly Polyacylation A3_Isomers->End A3_Poly->End

Caption: A decision tree for troubleshooting low yield and purity.

Difficult Purification

Question: I am having trouble purifying the final product. Recrystallization is not working well, and column chromatography is tedious. Are there any tips for purification?

Answer:

Purification of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone can indeed be challenging due to the presence of structurally similar impurities.

  • Recrystallization:

    • Solvent Screening: The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.

    • Seeding: If the product is slow to crystallize, adding a small seed crystal of the pure compound can induce crystallization.

  • Column Chromatography:

    • Solvent System: A common eluent system for this type of compound is a mixture of ethyl acetate and hexanes. You will need to optimize the ratio of these solvents using thin-layer chromatography (TLC) to achieve good separation between your product and the impurities.

    • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation than an isocratic (constant solvent ratio) elution.

  • Alternative Purification:

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation might be a viable purification method, especially for removing non-volatile impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid to use for this synthesis?

A1: Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylation. However, other Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. In some cases, milder Lewis acids may offer better regioselectivity and reduce side reactions.

Q2: What is the role of the solvent in this reaction?

A2: The solvent not only dissolves the reactants but can also influence the reactivity of the Lewis acid and the regioselectivity of the reaction. Common solvents include dichloromethane (DCM) and 1,2-dichloroethane (DCE). It is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture over time and running them on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the expected spectroscopic data for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone?

A4: While specific shifts can vary slightly depending on the solvent used for NMR, you would typically expect to see:

  • ¹H NMR: Singlets for the two methoxy groups, a singlet for the acetyl group, and two doublets in the aromatic region, each integrating to one proton. The fluorine atom will cause splitting of the adjacent proton signals.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two methoxy carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

IV. Experimental Protocol Example

This is a representative protocol and may require optimization.

Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

  • To a stirred solution of 1-fluoro-2,3-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add aluminum chloride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Parameter Recommendation
Starting Material 1-fluoro-2,3-dimethoxybenzene
Acetylating Agent Acetyl chloride or Acetic anhydride
Lewis Acid Aluminum chloride (AlCl₃)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours (monitor by TLC)
Purification Recrystallization or Column Chromatography

V. References

  • Organic Syntheses. Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone. Available from: [Link]

Optimization

managing regioselectivity in the functionalization of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

This guide functions as a specialized technical support center for researchers working with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8). The content below synthesizes mechanistic organic chemistry with pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers working with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8).

The content below synthesizes mechanistic organic chemistry with process-scale troubleshooting logic. It addresses the unique electronic "tug-of-war" in this scaffold: the electron-rich dimethoxy core versus the electron-deficient, ortho-fluorinated acetophenone moiety.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Regioselectivity Control, SNAr Prevention, and Side-Chain Management.

System Architecture: The Reactivity Map

Before attempting functionalization, you must understand the electronic landscape of the substrate. The molecule possesses three distinct "Danger Zones" where reactivity conflicts often occur.

The Electronic Conflict
  • The Trap (C2-Fluorine): The acetyl group at C1 is ortho to the fluorine at C2. Through resonance (–M effect) and induction (–I), the carbonyl activates the C–F bond for Nucleophilic Aromatic Substitution (SNAr). Warning: Basic conditions often lead to unintended fluorine displacement.

  • The Shield (C3-Proton): Located between the C2-Fluorine and C4-Methoxy, this position is sterically "sandwiched." Despite being activated by the C4-methoxy (ortho-director), it is kinetically inaccessible for most electrophiles.

  • The Pivot (C6-Proton): This is the primary site for Electrophilic Aromatic Substitution (EAS) on the ring. It is activated by the C5-methoxy group (ortho) but deactivated by the C1-acetyl group (ortho).

  • The Alpha-Switch (Acetyl Methyl): The side chain is prone to enolization. In the presence of halogens, competition arises between ring halogenation (C6) and alpha-halogenation (side chain).

Visualizing the Pathways

ReactivityMap Substrate 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone BaseCond Basic Conditions (Amines, Alkoxides, OH-) Substrate->BaseCond AcidCond Acidic / Radical Conditions (Br2/AcOH, NBS/hv) Substrate->AcidCond LewisAcid Strong Lewis Acid (FeBr3, HNO3/H2SO4) Substrate->LewisAcid SNAr Path A: SNAr Reaction (Fluorine Displacement) *High Risk in Base* BaseCond->SNAr Nucleophilic Attack at C2 AlphaHalo Path B: Alpha-Functionalization (Side Chain Reaction) AcidCond->AlphaHalo Enol/Radical Mechanism RingEAS Path C: Ring Substitution (C6) (Sterically Favored over C3) LewisAcid->RingEAS Electrophilic Attack

Figure 1: Decision tree illustrating the three primary divergent pathways based on reaction conditions.

Troubleshooting Modules

Module A: Managing the SNAr "Trap" (Fluorine Retention)

Issue: Users report loss of the fluorine atom when attempting aldol condensations or couplings using basic reagents. Mechanism: The ortho-acetyl group pulls electron density from the C2 carbon, making the C–F bond highly susceptible to nucleophilic attack by amines, alkoxides, or hydroxide [1].

Diagnostic Table: Risk of Fluorine Loss

Reagent ClassExampleRisk LevelOutcome
Primary Amines Benzylamine, AnilineHigh Formation of 2-amino-4,5-dimethoxyacetophenone derivatives (Displacement).
Alkoxides NaOMe, NaOEtCritical Formation of 2,4,5-trimethoxyacetophenone.
Non-Nuc.[1] Bases LDA, LiHMDS, t-BuOKLow Safe for enolate formation if kept cold (-78°C).
Weak Bases K2CO3, Cs2CO3Medium Safe in non-polar solvents; risky in DMF/DMSO at high heat.

Protocol 1: Safe Enolate Formation (Aldol/Alkylation) To functionalize the side chain without losing the fluorine:

  • Solvent: Use anhydrous THF (avoid DMF/DMSO which accelerate SNAr).

  • Base: Use LiHMDS (1.1 equiv) at -78°C . The steric bulk of the hexamethyldisilazide anion prevents attack at the C2 ring position.

  • Addition: Add the ketone to the base slowly. Stir for 30 mins at -78°C before adding the electrophile (e.g., aldehyde or alkyl halide).

  • Quench: Quench with saturated NH4Cl before allowing the reaction to warm to room temperature.

Module B: Regioselective Bromination (Ring vs. Chain)

Issue: Users attempting to brominate the ring (EAS) often obtain the alpha-bromo ketone (side chain) instead. Mechanism: The dimethoxy groups activate the ring, but the ketone promotes enolization. Standard bromination conditions (Br2 in Acetic Acid) favor the kinetic enol pathway (side chain) over the thermodynamic ring substitution [2].

Protocol 2: Selective Alpha-Bromination (Side Chain) Target: 2-Bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone

  • Reagents: CuBr2 (2.0 equiv) in EtOAc/CHCl3 (1:1) OR Br2 (1.0 equiv) in Acetic Acid with catalytic HBr.

  • Temperature: Reflux (CuBr2) or RT (Br2/AcOH).

  • Purification: The product is lachrymatory. Crystallize from Ethanol/Hexane. Do not use silica chromatography if possible (product degrades).

Protocol 3: Selective Ring Bromination (C6 Position) Target: 1-(2-Fluoro-4,5-dimethoxy-6-bromo phenyl)ethanone Note: C3 is blocked by sterics. C6 is the only viable EAS site.

  • Reagents: NBS (1.05 equiv) + p-TsOH (10 mol%) or FeBr3 (5 mol%).

  • Solvent: Acetonitrile (MeCN) or DCM. Avoid protic solvents.

  • Procedure:

    • Dissolve substrate in MeCN.

    • Add catalyst and cool to 0°C.

    • Add NBS portion-wise to keep the concentration of free bromine low (suppressing side-chain radical pathways).

    • Allow to warm to RT.[1][2][3]

  • Why this works: The Lewis acid activates the NBS to generate a strong bromonium equivalent (

    
    ), which prefers the electron-rich ring over the side chain.
    
Module C: Intentional SNAr (Library Synthesis)

Opportunity: The "Trap" can be used as a feature to generate diverse amino-acetophenones for SAR (Structure-Activity Relationship) studies.

Protocol 4: Controlled Fluorine Displacement

  • Reagents: Amine (1.2 equiv), K2CO3 (2.0 equiv).

  • Solvent: DMSO (High rate) or DMF.

  • Temperature: 80°C - 100°C.

  • Monitoring: Monitor by HPLC/TLC. The product will be more polar than the starting material.

  • Workup: Pour into ice water. The product usually precipitates due to the hydrophobic dimethoxy core.

Frequently Asked Questions (FAQs)

Q1: I am trying to demethylate the methoxy group at C4 using BBr3, but I am getting a complex mixture. Why? A: BBr3 is a Lewis acid. In your molecule, the carbonyl oxygen (C1) and the methoxy oxygens (C4, C5) compete for coordination.

  • Prediction: The C5-methoxy is para to the C2-fluorine and ortho to the C6-proton. The C4-methoxy is meta to the fluorine.

  • Guidance: BBr3 typically demethylates the position capable of forming a stable borate complex. However, the carbonyl oxygen is the strongest Lewis base. It will complex first. You likely need >2 equivalents of BBr3. Expect demethylation at C5 first due to the "relief of steric strain" between the C4 and C5 methoxy groups, and C5's proximity to the carbonyl complex [3].

Q2: Can I perform a Grignard addition to the ketone? A: Proceed with extreme caution. Grignard reagents are strong nucleophiles and bases.

  • Risk:[4] They may attack the ketone (desired) OR attack the C2-F (SNAr side reaction).

  • Recommendation: Use Cerium(III) chloride (CeCl3) to generate the organocerium reagent (Luche reduction conditions modified for addition). Organoceriums are more nucleophilic toward carbonyls and less basic, minimizing the SNAr risk at the C2-F position.

Q3: Why is the C3 position so unreactive? It is ortho to a methoxy group! A: While electronically activated, C3 is the "hole" in the donut. It is flanked by the C2-Fluorine (Van der Waals radius ~1.47 Å) and the C4-Methoxy group. An incoming electrophile simply cannot fit into this transition state geometry without significant energy penalties. All EAS chemistry will funnel to C6.

References

  • BenchChem. (2025).[5][6] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from 3 Context: Establishes the general reactivity of ortho-substituted fluoroarenes toward SNAr.

  • TopSCHOLAR. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from 7 Context: Discusses the competition between EAS and side-chain bromination in activated acetophenones.

  • PubChem. (2024). Ethanone, 2-bromo-1-(4-bromo-2,5-dimethoxyphenyl)- Compound Summary. Retrieved from 8 Context: Validates the existence of alpha-bromo and ring-bromo derivatives in similar dimethoxy-acetophenone scaffolds.

Sources

Troubleshooting

troubleshooting unexpected results in reactions with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Reactivity Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Reactivity Support Center.

You are likely encountering issues because 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 1027529-58-7) presents a "perfect storm" of competing electronic effects.[1] You have an electron-deficient center (the ketone), a labile leaving group (


) activated by that ketone, and an electron-rich aromatic ring (dimethoxy) that invites unwanted electrophilic substitution.[1]

Below is the technical guide to troubleshooting these specific anomalies.

Part 1: The Reactivity Landscape

Before fixing the reaction, visualize why it failed. This molecule has three distinct "Zones of Reactivity" that often compete.

ReactivityMap Molecule 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone Zone1 Zone 1: The Labile Fluorine (Ortho-Effect) Molecule->Zone1 Activated by C=O Zone2 Zone 2: The Electron-Rich Ring (C3/C6 Positions) Molecule->Zone2 Activated by -OMe Zone3 Zone 3: The Acetyl Group (Alpha-Carbon & Carbonyl) Molecule->Zone3 Standard Ketone Chemistry SNAr Unexpected Product: Fluorine is gone Zone1->SNAr Risk: Unwanted Displacement by Amines/Alkoxides RingBrom Unexpected Product: Aryl Bromide Zone2->RingBrom Risk: Ring Bromination competing with Side Chain Cyclization Unexpected Product: Fused Heterocycle Zone3->Cyclization Risk: Indazole/Quinolone Formation

Figure 1: Reactivity Map detailing the three competing zones that lead to common side reactions.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Vanishing Fluorine" ( )

User Report: "I attempted a condensation reaction with a primary amine (or hydrazine) to form a Schiff base/hydrazone. The mass spec shows the product is missing fluorine (M-19) and has an unexpected mass."[1]

Diagnosis: You have inadvertently triggered a Nucleophilic Aromatic Substitution (


) .
The carbonyl group at the C1 position acts as a strong Electron Withdrawing Group (EWG). Through the ortho-effect, it pulls electron density from the C2-Fluorine bond, making the fluorine an excellent leaving group, even on an electron-rich ring [1].[1] If your nucleophile (amine) attacks C2 instead of the carbonyl, the fluorine is displaced.

Corrective Actions:

  • Lower the Temperature:

    
     typically has a higher activation energy than imine formation. Run the reaction at 0°C to RT; avoid reflux.
    
  • Control pH: If using hydrazine, avoid strong basic conditions which favor the Meisenheimer complex formation (the intermediate for

    
    ).
    
  • Steric Protection: If possible, use a bulkier amine or protect the amine functionality if the target allows.

Issue 2: Alpha-Bromination Yields are Low / Ring Bromination

User Report: "I am trying to make the phenacyl bromide (alpha-bromo ketone) using


 or NBS. I see multiple spots on TLC, and NMR suggests bromination on the aromatic ring."

Diagnosis: This is a classic regioselectivity conflict. The two methoxy groups (positions 4 and 5) strongly activate the aromatic ring toward Electrophilic Aromatic Substitution (EAS). The C3 position (ortho to OMe, meta to Acetyl) and C6 position (ortho to OMe) are nucleophilic. Standard bromination conditions often attack the ring (Zone 2) faster than the alpha-carbon (Zone 3) [2].

Corrective Actions:

  • Switch Reagent: Stop using elemental bromine (

    
    ). It is too aggressive for this electron-rich ring.[1]
    
  • Use Copper(II) Bromide (

    
    ):  This is the gold standard for electron-rich acetophenones. It proceeds via a radical or Lewis-acid mechanism that highly favors the enol (alpha-position) over the ring.[1]
    
  • Solvent Choice: Use a 1:1 mixture of Ethyl Acetate and Chloroform. This suppresses the ionic pathway required for ring bromination.

Issue 3: Demethylation during Lewis Acid Catalysis

User Report: "I used


 or 

for a subsequent Friedel-Crafts or cyclization step, and I lost my methyl groups (formation of phenols)."

Diagnosis: Methoxy groups ortho/para to carbonyls are susceptible to cleavage by strong Lewis acids. The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack (usually by the halide) to cleave the methyl group [3].

Corrective Actions:

  • Milder Lewis Acids: Switch to

    
     or 
    
    
    
    , which are often soft enough to catalyze acylation/alkylation without cleaving the ether.
  • Temperature Control: Keep Lewis acid reactions strictly below 0°C.

  • Alternative Routes: If cyclizing, consider using polyphosphoric acid (PPA) or Eaton's Reagent instead of metal halides.

Part 3: Validated Protocol

Optimized Alpha-Bromination of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Target: Selective side-chain bromination without touching the ring.[1]

Reagents:

  • Substrate: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 equiv)[1]

  • Reagent:

    
     (2.2 equiv)
    
  • Solvent: EtOAc /

    
     (1:1 ratio)
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the ketone in 10 mL of EtOAc and 10 mL of

    
     in a round-bottom flask.
    
  • Addition: Add

    
     (solid) in one portion. The solution will turn dark green/black.
    
  • Reflux: Heat to reflux (approx. 70-75°C) with vigorous stirring.

    • Checkpoint: The reaction is heterogeneous. The green

      
       will slowly turn into white/grey 
      
      
      
      precipitate as the reaction proceeds.
  • Monitoring: Check TLC every hour. The product (alpha-bromide) is usually less polar (higher

    
    ) than the starting ketone.
    
    • Note: If the reaction stalls (stops converting), add 0.1 equiv of additional

      
      .
      
  • Workup: Cool to RT. Filter off the copper salts through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane if necessary. Do not distill (risk of decomposition).

Comparison of Bromination Methods:

ReagentSolventPrimary ProductRisk Level


Ring Bromination (Aryl bromide)High
NBS /


Mixture (Ring + Alpha)Medium


Alpha-Bromide (Desired) Low

Part 4: Troubleshooting Logic Flow

Use this flow to diagnose your specific outcome.

TroubleshootingFlow Start Start: Reaction Failed CheckMass Check Mass Spec (LCMS/GCMS) Start->CheckMass Decision1 Is Mass = Target - 19 (Loss of F)? CheckMass->Decision1 SNAr_Issue Issue: SNAr Displacement Cause: Nucleophile attacked C2 Fix: Lower Temp, Weaker Base Decision1->SNAr_Issue Yes Decision2 Is Mass = Target + 79/81 (Extra Br)? Decision1->Decision2 No RingBrom_Issue Issue: Ring Bromination (EAS) Cause: Ring too electron rich Fix: Use CuBr2, not Br2 Decision2->RingBrom_Issue Yes Decision3 Is Mass = Target - 14 (Loss of CH3)? Decision2->Decision3 No Demethyl_Issue Issue: Ether Cleavage Cause: Lewis Acid too strong Fix: Use TiCl4 or lower temp Decision3->Demethyl_Issue Yes Unknown Issue: Unknown Side Reaction Action: Check NMR for polymerization Decision3->Unknown No

Figure 2: Logic flow for diagnosing unexpected reaction outcomes based on Mass Spectrometry data.

References

  • BenchChem Technical Support. (2025).[2][3][4] A Comparative Analysis of the Reactivity of Fluorinated Acetophenone Isomers. Retrieved from

  • Terent'ev, A. O., et al. (2006).[5] "Alpha-Bromination of Acetophenones." Synthesis, 2006(7), 1087-1092.[1] (Demonstrates competition between ring and side-chain bromination in electron-rich systems).

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone. (Highlighting the stability and potential for demethylation derivatives). Retrieved from [1]

  • ChemicalBook. (2026).[6] Reactions of 4-Fluoroacetophenone Derivatives. Retrieved from

  • Echemi Safety Data. (2025). Safety Data Sheet: Ethanone, 2-fluoro-1-[4-(methoxymethoxy)phenyl]-.[1] Retrieved from

Sources

Optimization

preventing decomposition of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone during synthesis

To: User (Researcher/Process Chemist) From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Decomposition of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Executive Summary Synthesizing 1-...

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Decomposition of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Executive Summary

Synthesizing 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8) presents a unique challenge due to the "push-pull" electronic nature of the aromatic ring.[1][2] The presence of electron-donating methoxy groups (positions 4,[1][2][3]5) competes with the electron-withdrawing acetyl (position 1) and fluoro (position 2) groups.[1][2]

This specific substitution pattern creates two primary decomposition vectors:

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atom at C2 is activated by the ortho-acetyl group, making it highly susceptible to displacement by nucleophiles (OH⁻, H₂O) during workup.[1]
    
  • Lewis-Acid Mediated Demethylation: The polymethoxylated ring is prone to ether cleavage under aggressive Friedel-Crafts conditions.[1][2]

This guide replaces generic protocols with a chemically grounded stability strategy.

Part 1: Critical Decomposition Pathways

Understanding why the molecule fails is the first step to prevention.

Mechanism 1: The "Activated Fluorine" Trap ( )[1]
  • The Trigger: High pH (Basic workup) or prolonged heat.

  • The Chemistry: The acetyl group at C1 withdraws electron density, leaving the C2-Fluorine bond electron-deficient.[1][2] While the methoxy groups at C4/C5 donate electrons, the inductive effect of the ortho-carbonyl dominates at C2.[3]

  • The Result: In the presence of hydroxide (NaOH) or even water at high temperatures, the Fluorine is displaced, yielding 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone .[1][2]

  • Symptom: Appearance of a broad phenolic -OH stretch in IR (~3300 cm⁻¹) and loss of the characteristic Ar-F coupling in ¹³C NMR.[1][2]

Mechanism 2: Aluminum-Assisted Demethylation[1][2]
  • The Trigger: Excess

    
    , high temperatures (>40°C), or prolonged reaction times.
    
  • The Chemistry: Aluminum chloride coordinates with the methoxy oxygens. While the C4/C5 positions are not ortho to the carbonyl (which usually facilitates rapid demethylation via a cyclic transition state), the electron-rich nature of the ring makes the O-Me bond labile to nucleophilic attack by chloride ions in the reaction mixture.

  • The Result: Formation of mono- or di-phenolic byproducts.[1][2]

Part 2: Troubleshooting & Optimization (Q&A)

Category: Synthesis Reaction[1][2][4][5][6]

Q: I am seeing significant tar formation during the Friedel-Crafts acylation. How do I stop this? A: Tar formation in electron-rich systems (veratrole derivatives) is typically caused by exothermic polymerization or over-acylation .[1][2]

  • Immediate Fix: Switch the addition order. Do not add solid

    
     to the aromatic substrate. Instead, generate the acylium complex (Acetyl Chloride + 
    
    
    
    ) in DCM or 1,2-DCE first at 0°C, then add the 1-fluoro-3,4-dimethoxybenzene dropwise.[1][2]
  • Control Parameter: Maintain internal temperature <5°C during addition. The reaction is highly exothermic; a runaway temp spike (>20°C) will initiate polymerization.

Q: Can I use


 or 

instead of

to prevent demethylation?
A: Yes, and it is recommended for this substrate.
  • Recommendation: Tin(IV) Chloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    are milder Lewis acids that effectively catalyze acylation of activated rings without sufficient acidity to cleave the methyl ethers.[1][2]
  • Protocol Shift: If using

    
    , strictly limit equivalents to 1.1 eq. If using 
    
    
    
    , you may need 1.2–1.5 eq, but the demethylation risk drops to near zero.
Category: Workup & Isolation[1][2][7]

Q: My fluorine signal is disappearing after base wash. Why? A: You are likely hydrolyzing the C-F bond.[2]

  • The Error: Using 1M or higher NaOH to quench the aluminum salts. The combination of high pH and the heat of quenching drives the

    
     displacement of fluorine.
    
  • The Fix: Use a "Cold Acid Quench" . Pour the reaction mixture into a slurry of ice and 1M HCl. This keeps the pH acidic/neutral and solvates the aluminum salts without exposing the labile fluorine to nucleophiles.

  • Alternative: If a base wash is required to remove acid, use cold saturated

    
     (mild base) rather than NaOH (strong nucleophile).[1]
    

Q: The product turns dark/black upon drying.[2] Is it light sensitive? A: Yes, acetophenones with electron-donating groups can be photo-oxidized.[1][2]

  • Storage: Store the solid under nitrogen in amber vials.

  • Stabilization: Ensure all acid traces are removed.[2] Residual

    
     or HCl trapped in the crystal lattice will catalyze decomposition over time. Recrystallize from Methanol/Water to ensure purity.
    

Part 3: Optimized Synthetic Protocol

Objective: Synthesis of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone with minimized defluorination.

Reagents:

  • 1-Fluoro-3,4-dimethoxybenzene (1.0 eq)[1][2]

  • Acetyl Chloride (1.1 eq)[1][2]

  • Aluminum Chloride (

    
    ) (1.05 eq) [OR 
    
    
    
    for higher safety][1][2]
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Complex Generation (The "Safe" Start):

    • In a flame-dried 3-neck flask under

      
      , suspend 
      
      
      
      in DCM.
    • Cool to 0°C .

    • Add Acetyl Chloride dropwise.[2] Stir for 15 min until the solid dissolves and the acylium complex forms (solution often turns yellow/orange).

  • Controlled Addition:

    • Dissolve 1-Fluoro-3,4-dimethoxybenzene in a minimal amount of DCM.[1][2]

    • Add this solution to the acylium complex dropwise over 30-60 minutes.[1][2]

    • CRITICAL: Monitor internal temperature. Do not exceed 5°C .

  • Reaction Phase:

    • Allow the mixture to warm only to room temperature (20-25°C). Do not reflux.

    • Monitor via TLC (Solvent: Hexane/EtOAc 7:3). Reaction is typically complete in 2-4 hours.[1][2]

  • The "Soft" Quench (Preventing Defluorination):

    • Prepare a beaker with Crushed Ice + 1M HCl (approx 200mL per 10g scale).

    • Pour the reaction mixture slowly into the ice slurry with vigorous stirring.

    • Why? This immediately hydrolyzes the Al-complex in an acidic environment, preventing OH⁻ attack on the Fluorine.

  • Isolation:

    • Separate the organic layer.[2][4][5] Extract aqueous layer 2x with DCM.[2]

    • Wash combined organics with Water (removes Al salts) -> Sat.[1][2]

      
        (Cold, removes acid) -> Brine .[1][2]
      
    • Dry over

      
       and concentrate at 
      
      
      
      .
  • Purification:

    • Recrystallize from Methanol or Ethanol .[2] Avoid hot recrystallization if the crude is very dark; perform a silica plug filtration first.

Part 4: Visualizing the Stability Logic

The following diagram maps the "Happy Path" to the target versus the specific conditions that trigger decomposition.

G Start Start: 1-Fluoro-3,4-dimethoxybenzene + Acetyl Chloride Acylium Acylium Complex Formation (0°C, DCM) Start->Acylium AlCl3 / SnCl4 Reaction Friedel-Crafts Reaction (0°C -> RT) Acylium->Reaction Substrate Addition (Keep < 5°C) Target TARGET: 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone Reaction->Target Correct Quench (Ice/HCl) Fail_Demethyl FAILURE: Demethylation Product: Phenolic impurities Reaction->Fail_Demethyl Excess Heat (>40°C) or Excess AlCl3 Fail_Defluoro FAILURE: Defluorination (SNAr) Product: 2-Hydroxy derivative Reaction->Fail_Defluoro Basic Quench (NaOH) or High pH Workup Target->Fail_Defluoro Storage in Basic Conditions

Caption: Reaction pathway analysis showing the critical divergence between successful synthesis (Green) and decomposition modes (Red) driven by temperature and pH.

Part 5: Quantitative Data Summary

ParameterRecommended RangeDanger ZoneConsequence of Failure
Reaction Temp 0°C to 25°C> 40°C (Reflux)Demethylation of 4/5-methoxy groups [1].[1][2]
Lewis Acid Eq. 1.05 - 1.10 eq> 1.5 eqComplexation leading to ether cleavage.[1][2]
Quench pH pH 1 - 4 (Acidic)pH > 10 (Basic)Hydrolysis of C-F bond (

) [2].[1][2]
Drying Temp < 45°C (Vac)> 60°CThermal degradation / oxidation.[1][2]

References

  • Context: Discusses the stability of the 4,5-dimethoxy motif and nitration/reduction pathways which parallel the acyl
  • Context: Confirms the existence and stability of the demethylated byproduct, validating it as a primary decomposition risk.
  • National Institutes of Health (PMC). (2011).[1][2] Synthesis of 2,4-dihydroxyacetophenone derivatives. Retrieved from [Link]

    • Context: Provides comparative protocols for acetophenone synthesis and highlights the lability of alkoxy groups under Friedel-Crafts conditions.
  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]

    • Context: Mechanistic background on Lewis acid regeneration and the necessity of stoichiometric aluminum chloride, explaining the "trap" of using excess reagent.

Sources

Troubleshooting

Technical Support Center: Reactivity &amp; Solvent Optimization for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8) .

Because this building block features a highly specific push-pull electronic system—an electron-withdrawing ortho-fluorine paired with electron-donating meta/para-methoxy groups—its reactivity is acutely sensitive to solvent selection. This guide provides mechanistic troubleshooting, validated protocols, and solvent selection matrices to ensure reproducible syntheses.

Core Troubleshooting & FAQs

Q1: Why am I observing the loss of the fluorine atom during base-catalyzed Claisen-Schmidt condensations?

The Causality: You are likely experiencing an unintended Nucleophilic Aromatic Substitution (SNAr). The fluorine atom in 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is positioned ortho to the strongly electron-withdrawing acetyl group. This highly activates the C-F bond[1]. If you use a protic, nucleophilic solvent like Methanol (MeOH) in the presence of a base (e.g., KOH), the base generates methoxide ions. Instead of solely deprotonating the alpha-carbon of the ketone to form an enolate, the methoxide acts as a nucleophile and attacks the activated aromatic ring, displacing the fluorine[2]. The Solution: Switch your reaction medium to a polar, non-nucleophilic aprotic solvent such as Tetrahydrofuran (THF). THF adequately solvates the base and stabilizes the enolate transition state without providing a competing nucleophile, completely suppressing the SNAr defect[2].

Q2: Why is the reduction of this ketone with NaBH4 slower than expected compared to non-fluorinated dimethoxyacetophenones?

The Causality: The reactivity of fluorinated acetophenones is governed by a delicate balance of inductive and conformational effects. While the strong inductive effect (-I) of fluorine theoretically increases the electrophilicity of the carbonyl carbon[1], the ortho-fluorine also engages in short-range electrostatic interactions with the carbonyl oxygen[3][4]. In protic solvents like Ethanol (EtOH), hydrogen bonding networks can "lock" the molecule into a conformation where the trajectory for hydride attack (the Bürgi-Dunitz angle) is sterically or electronically hindered by the fluorine's lone pairs[3]. The Solution: Standardize your reduction temperatures (elevating to 40°C can increase conformational freedom and accessibility) and allow for extended reaction times. Avoid highly viscous protic solvents; standardizing on absolute ethanol with a slight excess of NaBH4 yields the best results.

Q3: How do I optimize solvent polarity for high-yield hydrazone/imine formation?

The Causality: The formation of a hydrazone from this acetophenone derivative proceeds through a charge-separated tetrahedral intermediate. The dielectric constant (


) of the solvent dictates its ability to accommodate this separation of charge. However, the presence of the +M methoxy groups and the -I fluorine creates a complex resonance environment. Higher polarity media increase the magnitude of the substituent resonance contributions, stabilizing the transition state.
The Solution:  Utilize a dipolar solvent system. A mixture of Acetic Acid and water (e.g., 80:20) provides both the necessary acid catalysis to activate the carbonyl and the dielectric constant required to stabilize the transition state.

Mechanistic Workflows & Visualizations

Solvent-Driven Pathway Bifurcation

The following diagram illustrates how solvent choice directly dictates the reaction pathway during base-catalyzed condensations.

Pathway SM 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone + Aldehyde + Base MeOH Methanol (Protic, Nucleophilic) SM->MeOH Solvent Choice THF THF (Aprotic, Non-nucleophilic) SM->THF Solvent Choice SNAr DEFECT: SNAr Side Product (Loss of Ortho-Fluorine) MeOH->SNAr Base forms MeO- Attacks activated C-F Chalcone SUCCESS: Chalcone Derivative (Aldol Condensation) THF->Chalcone Prevents nucleophilic attack on aromatic ring

Caption: Solvent-dependent reaction bifurcation of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Electronic Mapping Profile

Understanding the distinct electronic domains of the molecule is critical for predicting solvent interactions.

Reactivity Core 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Carbonyl Carbonyl Group High Electrophilicity (-I from F) Requires polar protic solvation for hydride reduction Core->Carbonyl Fluorine Ortho-Fluorine Strong -I Effect Activates ring for SNAr in polar aprotic/nucleophilic media Core->Fluorine Methoxy 4,5-Dimethoxy Groups Strong +M Effect Deactivates carbonyl slightly Directs EAS to C3/C6 Core->Methoxy

Caption: Electronic mapping and site-specific reactivity profile of the target molecule.

Quantitative Data: Solvent Selection Matrix

To facilitate rapid experimental design, the following table summarizes the physicochemical parameters of common solvents and their empirical impact on the reactivity of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

SolventDielectric Constant (

)
Nucleophilicity (N)Primary Risk FactorRecommended Reaction Type
Methanol (MeOH) 32.7HighSNAr displacement of ortho-fluorine in basic conditions[2].Acid-catalyzed imine formation.
Tetrahydrofuran (THF) 7.5LowSluggish kinetics for highly polar transition states.Base-catalyzed condensations (Claisen-Schmidt)[2].
Ethanol (EtOH) 24.5ModerateConformational locking via H-bonding, slowing reduction[3].NaBH4 reductions (at elevated temps).
Acetic Acid (AcOH) 6.1LowCompetitive acetylation if nucleophiles are unprotected.Hydrazone formation (acts as solvent & catalyst).
Dimethyl Sulfoxide (DMSO) 46.7LowHighly accelerates SNAr if any nucleophile is present.SNAr (if displacement of F is the desired goal).

Validated Experimental Protocols

Protocol A: SNAr-Free Claisen-Schmidt Condensation

This protocol is self-validating: the absence of a SNAr byproduct in the LC-MS trace confirms the successful exclusion of nucleophilic solvent species.

  • Preparation: Flame-dry a 50 mL round-bottom flask under inert gas (N2 or Ar).

  • Solvation: Dissolve 1.0 mmol of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone and 1.0 mmol of the target benzaldehyde in 10 mL of anhydrous THF[2]. Crucial Step: Do not use technical grade THF, as water content can generate hydroxide nucleophiles.

  • Catalysis: Slowly add 1.5 mmol of finely powdered KOH (or an aqueous 50% KOH solution, keeping the overall water volume minimal).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Validation Check: Pull a 10

    
    L aliquot, quench in aqueous NH4Cl, extract with EtOAc, and run LC-MS. You should observe the mass of the desired chalcone. If a mass corresponding to[M - F + OH] or [M - F + OMe] (if MeOH was accidentally introduced) is present, solvent contamination occurred.
    
  • Workup: Neutralize with 1M HCl, extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Standardized Carbonyl Reduction
  • Solvation: Dissolve 1.0 mmol of the ketone in 8 mL of absolute Ethanol.

  • Temperature Control: Bring the solution to exactly 40°C using a controlled water bath. Causality: Elevated temperature overcomes the conformational energy barrier induced by the ortho-fluorine[3].

  • Reduction: Add 1.5 mmol of NaBH4 portion-wise over 10 minutes to prevent aggressive outgassing.

  • Quenching: After 2 hours (verify completion by TLC), cool to 0°C and slowly quench with 5 mL of saturated aqueous NH4Cl.

  • Isolation: Extract the resulting secondary alcohol with Dichloromethane (3 x 10 mL).

References

  • Polat, F. et al. "Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution..." ACG Publications, 2020. URL:[Link]

  • Pattison, G. "Conformational preferences of α-fluoroketones may influence their reactivity." Beilstein Journal of Organic Chemistry, 2017. URL:[Link]

  • "Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation." Asian Journal of Chemistry, 2010. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone structure by 1H NMR and 13C NMR

Executive Summary & Application Context In the synthesis of fluorinated pharmacophores (such as Donepezil analogs or lamellarin alkaloids), the intermediate 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone represents a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of fluorinated pharmacophores (such as Donepezil analogs or lamellarin alkaloids), the intermediate 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone represents a critical quality control checkpoint. The presence of the fluorine atom at the ortho position relative to the acetyl group introduces significant spin-spin coupling complexities that often lead to misinterpretation in routine QC workflows.

This guide compares two validation methodologies:

  • Method A (Routine QC): Standard 1H NMR screening.

  • Method B (Definitive Characterization): An integrated approach using 13C NMR with Fluorine coupling analysis and 2D HMBC correlations.

Recommendation: While Method A is sufficient for purity checks, Method B is mandatory for structural certification to unambiguously confirm the regiochemistry of the fluorine substituent relative to the methoxy groups.

Comparative Analysis: Routine vs. Definitive Validation

The core challenge in validating this structure is distinguishing it from its regioisomers (e.g., the 2-fluoro-3,4-dimethoxy isomer).

FeatureMethod A: Routine 1H NMRMethod B: Integrated 1H/13C + 2D NMR
Primary Utility Batch-to-batch purity check.New compound registration / Structural certification.
Regiochemistry Ambiguous. H-F coupling constants (

vs

) can overlap, making position 3 vs 6 assignment difficult without 2D data.
Definitive. C-F coupling constants (

vs

) and HMBC correlations lock positions.
Solvent Effects Susceptible to peak overlapping in CDCl₃ if impurities are present.Multi-nuclear correlation resolves overlaps.
Throughput High (5 mins/sample).Low (1-4 hours/sample).
Risk High risk of misidentifying regioisomers.Zero risk of structural ambiguity.

Experimental Protocols

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ for this lipophilic ketone to prevent solvent viscosity broadening, though DMSO-d₆ is acceptable if water suppression is needed.

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.

    • 13C/2D NMR: 30–50 mg in 0.6 mL solvent (Critical for detecting low-intensity carbon satellites).

  • Vessel: High-quality 5mm NMR tubes (Camphor or equivalent grade).

Acquisition Parameters (Bruker/Jeol 400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • 1H Parameters: Pulse angle 30°, Relaxation delay (D1) = 1.0s, Scans (NS) = 16.

  • 13C Parameters: Power-gated decoupling (Waltz-16), Relaxation delay (D1) = 2.0s, Scans (NS) > 1024. Crucial: Ensure spectral width covers 220 ppm to capture the Carbonyl and C-F splitting.

Structural Validation Logic (The "Why" and "How")

The validation relies on the "Fluorine Fingerprint." Fluorine (


, spin 1/2) couples to both protons and carbons, splitting signals that are normally singlets or simple doublets.
The Validation Workflow

ValidationWorkflow Sample Crude Product H1_Acq 1H NMR Acquisition Sample->H1_Acq Decision1 Purity > 95%? H1_Acq->Decision1 Purify Recrystallize/Column Decision1->Purify No C13_Acq 13C NMR Acquisition (Proton Decoupled) Decision1->C13_Acq Yes Purify->Sample CF_Analysis Analyze C-F Coupling (1J, 2J, 3J patterns) C13_Acq->CF_Analysis HMBC 2D HMBC Experiment CF_Analysis->HMBC Confirm Regiochem Validation CERTIFIED STRUCTURE HMBC->Validation

Figure 1: Step-by-step logic for moving from crude synthesis to a validated structural assignment.

Data Analysis & Reference Values

1H NMR Analysis (400 MHz, CDCl₃)

Diagnostic Insight: The molecule has two aromatic protons in a para relationship, but they do not couple to each other significantly. Instead, they couple to the Fluorine.[1]

PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Assignment Logic
H-3 6.60 – 6.70Doublet (d)

Shielded by two adjacent OMe groups. Large coupling due to ortho Fluorine.
H-6 7.40 – 7.55Doublet (d)

Deshielded by the Carbonyl group. Smaller coupling due to meta Fluorine.
OMe-4,5 3.90 – 3.95Singlets (s)-Two distinct singlets.
Acetyl 2.55 – 2.65Singlet (s)

Methyl ketone. Often appears as a doublet due to long-range F-coupling.[1]
13C NMR Analysis (100 MHz, CDCl₃)

Diagnostic Insight: The 13C spectrum is the definitive proof. You must observe the C-F splitting patterns.[1][2] If C-2 is a singlet, the structure is wrong (F is missing).

CarbonShift (δ, ppm)Splitting

(Hz)
Structural Proof
C=O ~195.0Doublet (d)

Carbonyl is coupled to F (3 bonds away).
C-2 ~158.0Doublet (d)

Primary confirmation of C-F bond.
C-4 ~153.0Doublet (d)

Ipso to OMe, meta to F.
C-5 ~144.0Doublet (d)

Ipso to OMe, para to F (coupling often collapses).
C-1 ~118.0Doublet (d)

Quaternary C attached to Ketone.
C-6 ~110.0Doublet (d)

Aromatic CH, meta to F.
C-3 ~100.0Doublet (d)

Aromatic CH, ortho to F (Shielded by OMe).

Connectivity & Regiochemistry (HMBC)

To prove the Acetyl group is at Position 1 and not Position 4 or 5, we use Heteronuclear Multiple Bond Correlation (HMBC).

HMBC Visualization

The following diagram illustrates the critical "Long-Range" correlations that lock the structure together.

HMBC_Logic cluster_legend Legend Acetyl_H Acetyl Protons (2.6 ppm) Carbonyl C=O Carbon (195 ppm) Acetyl_H->Carbonyl 2-bond C1 C-1 (Quaternary) (118 ppm) Acetyl_H->C1 3-bond (Weak) H6 H-6 Aromatic (7.5 ppm) H6->Carbonyl 3-bond (Diagnostic) C2 C-2 (C-F) (158 ppm) H6->C2 3-bond (Cross-Check) key Red Arrow = HMBC Correlation

Figure 2: Key HMBC correlations. The correlation from H-6 to the Carbonyl carbon is the "smoking gun" that places the acetyl group adjacent to H-6.

Troubleshooting & Common Pitfalls

  • "Missing" Carbon Signals: The C-2 doublet (

    
     Hz) is split so widely that the signal intensity is halved. If the S/N ratio is low, you might miss one or both legs of the doublet. Solution:  Increase relaxation delay (D1) to 2-3s and double the scan count.
    
  • Ambiguous H-3 vs H-6: If chemical shifts are close, use the coupling constant. H-3 is ortho to Fluorine and will always have a larger coupling (

    
     Hz) than H-6 (
    
    
    
    Hz).
  • Water Peak Interference: In DMSO-d₆, the water peak (~3.3 ppm) can obscure OMe signals. Solution: Use CDCl₃ or dry the sample thoroughly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects and coupling constants).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776366 (Related Acetophenone Derivatives). PubChem.[3] [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. (Authoritative source for C-F coupling constants). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Definitive guide on F-19 coupling patterns).

Sources

Comparative

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Dimethoxyphenyl Ethanones

Executive Summary This guide provides a technical analysis of the reactivity differences between 3,4-dimethoxyacetophenone (and its isomers) and their fluorinated analogs . The introduction of fluorine into the dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the reactivity differences between 3,4-dimethoxyacetophenone (and its isomers) and their fluorinated analogs . The introduction of fluorine into the dimethoxyphenyl ethanone scaffold creates a distinct "push-pull" electronic environment. The methoxy groups (


) act as strong Electron Donating Groups (EDG), while fluorine (

) acts as an Electron Withdrawing Group (EWG) via induction, yet possesses resonance-donating capability.

Key Findings:

  • Ring Fluorination (e.g., 2-fluoro): Modestly increases carbonyl electrophilicity through inductive effects (

    
    ), primarily serving to block metabolic hydroxylation sites (CYP450) without drastically altering chemical stability.
    
  • Alpha-Fluorination (e.g., trifluoroacetyl): Drastically alters reactivity, shifting the equilibrium toward stable hydrates (gem-diols) in aqueous media and increasing susceptibility to nucleophilic attack by orders of magnitude.

Electronic & Structural Fundamentals

To understand the reactivity, one must analyze the competition between the methoxy donors and the fluorine acceptor.

The "Push-Pull" Mechanism

In non-fluorinated dimethoxyacetophenones, the methoxy groups donate electron density into the benzene ring (+M effect), which stabilizes the carbonyl dipole, making the carbonyl carbon less electrophilic.

When fluorine is introduced:

  • Ring Fluorine (Nuclear): Exerts a strong

    
     (inductive withdrawal) effect, pulling density from the ring and, by extension, the carbonyl carbon. This makes the carbonyl more electrophilic than the non-fluorinated parent.[1][2]
    
  • Alpha-Fluorine (Side-chain): Exerts a massive

    
     effect directly on the carbonyl carbon, destabilizing the ketone and favoring 
    
    
    
    hybridized adducts (hydrates/hemiacetals).
Visualization: Electronic Effects Pathway

ElectronicEffects Methoxy Methoxy Group (-OCH3) (+M Donor) Ring Aromatic Ring (Electron Conduit) Methoxy->Ring Increases e- Density Carbonyl Carbonyl Carbon (Reactivity Center) Ring->Carbonyl Stabilizes (+M) FluorineRing Ring Fluorine (-F) (-I Withdrawal / +M Donor) FluorineRing->Ring Inductive Pull (-I) FluorineAlpha Alpha-Fluorine (-CF3) (Strong -I Withdrawal) FluorineAlpha->Carbonyl Direct Activation Nucleophile Nucleophile Attack (Rate Determination) Carbonyl->Nucleophile Electrophilicity

Caption: Comparative electronic influences on the carbonyl center. Green paths stabilize (reduce reactivity); red paths destabilize (increase reactivity).

Comparative Reactivity Data

The following data synthesizes established physical organic chemistry trends for acetophenones, comparing the baseline (3,4-dimethoxy) against fluorinated variants.

Table 1: Physicochemical & Reactivity Markers[3]
Property3,4-Dimethoxyacetophenone (Baseline)2-Fluoro-4,5-dimethoxyacetophenone (Ring-F)2,2,2-Trifluoro-1-(3,4-dimethoxyphenyl)ethanone (

-F)
Carbonyl

C NMR
~196 ppm~194-195 ppm (Upfield due to ortho-shielding/resonance)~180 ppm (hydrate) / ~186 ppm (ketone)
IR

~1675 cm

~1685 cm

(Increased bond order)
~1705 cm

(Strong polarization)
Hydration

(

)

(Negligible)

(Negligible)

(Forms stable gem-diol in water)
Relative Reduction Rate (NaBH

)
1.0 (Reference)1.5 - 3.0x Faster> 100x Faster
Metabolic Fate Rapid O-demethylation & hydroxylationBlocked ring hydroxylation; slower clearanceRapid hydration; potential enzyme inhibition

Note on Data:


C NMR shifts for 

-fluorinated ketones often appear upfield relative to parents if hydration occurs during measurement. In anhydrous solvents (e.g., DMSO-

), the carbonyl carbon is deshielded (shifted downfield) by the electron-withdrawing

group.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Assessment of Carbonyl Electrophilicity

Objective: Quantify the relative reactivity of fluorinated vs. non-fluorinated analogs using a controlled reduction assay.

Reagents:

  • Substrate (0.1 M in Methanol)

  • Sodium Borohydride (

    
    , 0.05 M in Methanol - Freshly Prepared)
    
  • Quench Solution (1M HCl)

Workflow:

  • Baseline Setup: Establish a UV-Vis baseline for the ketone substrate at its

    
     (typically 270–310 nm).
    
  • Initiation: rapid injection of

    
     (10 equivalents) into the cuvette under stirring at 25°C.
    
  • Monitoring: Track the decay of the carbonyl absorbance band over time (

    
     to 
    
    
    
    min).
  • Validation (Self-Check):

    • Isosbestic Point: Ensure a clean isosbestic point appears in the spectra overlay, confirming a clean conversion A

      
       B without long-lived intermediates.
      
    • Zero-Order Check: If using excess borohydride (pseudo-first-order conditions), the plot of

      
       vs. time must be linear.
      
Protocol B: NMR Determination of Hydration Equilibrium ( )

Objective: Determine if the fluorinated analog exists as a prodrug-like hydrate.

Workflow:

  • Solvent System: Prepare a mixture of DMSO-

    
     and 
    
    
    
    (4:1 ratio).
  • Dissolution: Dissolve 10 mg of the fluorinated ethanone.

  • Acquisition: Acquire quantitative

    
    C NMR (relaxation delay 
    
    
    
    ).
  • Calculation:

    
    
    
  • Interpretation: A

    
     indicates significant electrophilic activation typical of 
    
    
    
    -fluorinated species.

Metabolic Stability & Drug Design Implications[4][5][6]

The strategic placement of fluorine is a tool for "Metabolic Blocking."[3]

  • The Problem: 3,4-dimethoxyacetophenone is electron-rich. CYP450 enzymes easily oxidize the electron-rich aromatic ring (hydroxylation) or attack the methoxy groups (O-demethylation).

  • The Fluorine Solution: Placing a fluorine atom at the 2- or 6-position (ortho to the acetyl group) or the 5-position deactivates the ring toward oxidation.

  • The Risk (Metabolic Switching): As noted in recent literature, blocking one site may simply shift metabolism to the methoxy groups (O-dealkylation).

Visualization: Metabolic Decision Tree

MetabolicStability Start Drug Candidate: Dimethoxyphenyl Ethanone CheckF Is Fluorine Present? Start->CheckF NoF No Fluorine CheckF->NoF No RingF Ring Fluorine (Ar-F) CheckF->RingF Ortho/Meta AlphaF Alpha Fluorine (CO-CF3) CheckF->AlphaF Alpha Metab1 Rapid Ring Hydroxylation (High Clearance) NoF->Metab1 Metab2 Blocked Ring Oxidation (Improved Half-life) RingF->Metab2 Metab3 Hydrate Formation (Enzyme Inhibition Risk) AlphaF->Metab3

Caption: Impact of fluorine positioning on metabolic fate and stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[4] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[4] Link

  • Guthrie, J. P. (2000). Hydration of Carbonyl Compounds, an Analysis in Terms of Multidimensional Marcus Theory. Journal of the American Chemical Society, 122(23), 5529–5538. Link

  • BenchChem Technical Support. (2025). Metabolic Stability of Fluorinated Small Molecules. BenchChem Technical Guides. Link

  • Sloop, J. C., et al. (2014).[5] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[5] Link

Sources

Validation

advantages of using 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone over similar building blocks

This guide outlines the strategic advantages of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8), focusing on its superior utility as a scaffold for nitrogen heterocycles and its enhanced metabolic stability p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic advantages of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 142265-69-8), focusing on its superior utility as a scaffold for nitrogen heterocycles and its enhanced metabolic stability profile compared to non-fluorinated analogs like 3,4-dimethoxyacetophenone (Acetoveratrone).

Executive Summary

In modern drug discovery, 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone represents a "privileged" electrophilic building block. Unlike its hydrogen-substituted analog (3,4-dimethoxyacetophenone), the presence of the fluorine atom at the ortho-position (C2) enables Nucleophilic Aromatic Substitution (


)  cyclization pathways. This functionality allows for the rapid, one-pot synthesis of bioactive indazoles and quinazolines—scaffolds critical in kinase inhibitors (e.g., EGFR, FGFR) and GPCR ligands—while simultaneously blocking a key metabolic soft spot to improve pharmacokinetic half-life.

Synthetic Superiority: The Advantage

The primary chemical advantage of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone over 3,4-dimethoxyacetophenone is its ability to act as a latent heterocycle precursor .

The Mechanism: Fluorine as a Leaving Group

While the non-fluorinated analog forms stable hydrazones or imines that require harsh oxidative conditions to cyclize, the 2-fluoro derivative undergoes a cascade reaction. Upon condensation with hydrazine or primary amines, the intermediate hydrazone/imine is positioned perfectly for an intramolecular


 reaction, displacing the fluorine atom to close the ring.
  • Target Product: 6,7-Dimethoxy-3-methyl-1H-indazole.

  • Reaction Type: Condensation followed by Intramolecular

    
    .
    
  • Atom Economy: High (Loss of

    
     and 
    
    
    
    ).
Visualizing the Divergent Pathways

The following diagram illustrates how the 2-Fluoro substituent unlocks a pathway to Indazoles that is inaccessible to the non-fluorinated analog without additional synthetic steps (e.g., nitration/reduction).

G Start_F 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone Hydrazone_F Intermediate Hydrazone Start_F->Hydrazone_F + Hydrazine (NH2NH2) Start_H 3,4-Dimethoxyacetophenone (No Fluorine) Hydrazone_H Stable Hydrazone Start_H->Hydrazone_H + Hydrazine (NH2NH2) Indazole 6,7-Dimethoxy-3-methyl- 1H-indazole (Bioactive Scaffold) Hydrazone_F->Indazole Intramolecular SNAr (-HF) DeadEnd No Cyclization (Requires Oxidation/Catalyst) Hydrazone_H->DeadEnd Lack of Leaving Group

Figure 1: Comparative reaction pathways. The 2-Fluoro substituent (blue path) enables direct cyclization to the Indazole scaffold, whereas the non-fluorinated analog (red path) stalls at the hydrazone stage.

Physicochemical & Metabolic Profile[1][2][3]

Beyond synthetic utility, the fluorine atom confers specific pharmaceutical properties that enhance the "drug-likeness" of the final molecule.

Metabolic Blocking (Metabolic Stability)

The C2 position of the phenyl ring is a potential site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • C-H Bond Strength: ~98 kcal/mol.

  • C-F Bond Strength: ~116 kcal/mol. Replacing the hydrogen with fluorine effectively "blocks" this site from metabolic attack, extending the half-life (

    
    ) of the compound without significantly adding steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
Property Comparison Table
Feature1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone3,4-DimethoxyacetophenoneImpact on Drug Design
Cyclization Potential High (Direct

)
Low (Requires activation)Rapid access to Indazoles/Quinazolines.
Metabolic Stability High (C2 Blocked)Moderate (C2/C6 vulnerable)Prolonged in vivo half-life.
Lipophilicity (LogP) Slightly Higher (+0.1-0.2)BaselineImproved membrane permeability.
Electronic Effect Electron Withdrawing (

)
NeutralModulates pKa of neighboring amines.
H-Bond Capability Weak Acceptor (F)NonePotential for specific enzyme interactions.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-3-methyl-1H-indazole

Objective: To demonstrate the utility of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone in synthesizing the indazole core via one-pot condensation/cyclization.

Reagents:

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 eq)

  • Hydrazine Hydrate (5.0 eq)

  • n-Butanol (Solvent)

Protocol:

  • Setup: Charge a round-bottom flask with 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 g, 5.0 mmol) and n-Butanol (10 mL).

  • Addition: Add Hydrazine Hydrate (1.25 g, 25 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) with stirring. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
    
    • Note: The intermediate hydrazone forms quickly; cyclization to the indazole typically requires 4–12 hours of reflux depending on scale.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly.

    • If solid forms: Filter the precipitate and wash with cold ethanol.

    • If solution remains: Concentrate the solvent under reduced pressure. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).

Expected Outcome: Formation of 6,7-dimethoxy-3-methyl-1H-indazole as a white to off-white solid.

  • 1H NMR Diagnostic: Disappearance of the acetyl methyl singlet (

    
     ppm) and appearance of the indazole C3-methyl singlet (
    
    
    
    ppm). Disappearance of F-coupling in aromatic signals.

Applications in Drug Discovery[1][3][4][5][6][7]

This building block is particularly relevant for:

  • Kinase Inhibitors: The indazole core is a bioisostere for the adenine ring of ATP, making it a frequent scaffold in inhibitors of FGFR , VEGFR , and EGFR . The 6,7-dimethoxy substitution pattern mimics the pharmacophore of Gefitinib/Erlotinib.

  • CNS Agents: The fluorine atom increases CNS penetration (lipophilicity) and metabolic stability, crucial for neuroactive drugs targeting MAO-B or Serotonin Receptors (5-HT) .

  • Radiotracers: The fluorine position can be substituted with

    
     for PET imaging studies, using the nitro-precursor or via halogen exchange on this scaffold.
    

References

  • Lukin, K., et al. (2006).[1] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166–8172. Link

    • Validation of the o-fluoro carbonyl + hydrazine cyclization str
  • Bhattarai, P., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link

    • Authoritative review on fluorine's role in blocking metabolic sites.
  • BenchChem. (2025).[2][3] "Technical Guide: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone." Link

    • Highlights the downstream amino-derivative applic
  • Song, Z., et al. (2021).[4] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters. Link

    • Demonstrates the utility of the indazole scaffold in oncology.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Comprehensive review on the str

Sources

Comparative

Spectroscopic Comparison Guide: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone &amp; Derivatives

Topic: Spectroscopic Comparison of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone with its Derivatives Content Type: Publish Comparison Guide Executive Summary: The Fluorine Factor In the development of acetylcholinesterase (A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone with its Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Fluorine Factor

In the development of acetylcholinesterase (AChE) inhibitors and related pharmacophores, the 4,5-dimethoxyindanone and acetophenone motifs are ubiquitous. 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS: 104526-78-9) represents a critical scaffold where the C2-fluorine substitution modulates metabolic stability and lipophilicity compared to its non-fluorinated parent, Acetoveratrone .

This guide provides a rigorous spectroscopic comparison between the target fluorinated compound and its key derivatives: the non-fluorinated control (Acetoveratrone), the amino-precursor (used in Balz-Schiemann synthesis), and the reduced alcohol (a common metabolic impurity).

Key Technical Insight: The differentiation of the regioisomers relies heavily on the


 coupling constants  (

vs

), which induce distinctive splitting patterns in the aromatic proton signals that are absent in the non-fluorinated analogs.

Spectroscopic Profile: The Standard

Target Compound: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
  • Molecular Formula:

    
    [1]
    
  • MW: 198.19 g/mol [1]

A. Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom at the ortho position to the acetyl group creates a unique electronic environment. Unlike the singlet patterns seen in Acetoveratrone, the aromatic protons here exhibit coupling.

Predicted


 NMR Data (400 MHz, 

):
Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-6 7.62Doublet (d)

Deshielded by C=O (anisotropic effect); para to F.
H-3 6.65Doublet (d)

Shielded by ortho-F and ortho-OMe; large ortho F-coupling.
OMe (C4) 3.94Singlet (s)-Methoxyl group.
OMe (C5) 3.92Singlet (s)-Methoxyl group.
COCH

2.60Doublet (d)

Through-space coupling (TS-coupling) often observed in 2-fluoroacetophenones.

Expert Note on Through-Space Coupling: In 2-fluoroacetophenone derivatives, a specific through-space (TS) coupling is often observed between the fluorine and the methyl protons of the acetyl group (


). This confirms the s-trans conformation where the carbonyl oxygen and fluorine are anti-periplanar to minimize dipole repulsion [1].
B. Infrared (IR) Spectroscopy
  • C=O Stretch:

    
     (Conjugated ketone).
    
  • C-F Stretch:

    
     (Strong band, distinguishes from non-fluorinated analog).
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target against its primary derivatives to aid in impurity profiling and reaction monitoring.

Comparison 1: The Non-Fluorinated Control

Alternative: 1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone) Context: Starting material or hydro-defluorination impurity.

FeatureTarget (2-Fluoro)Acetoveratrone (Non-Fluoro)Diagnostic Difference
H-6 Signal Doublet (

Hz)
Doublet of Doublets (dd)The target lacks H-2 coupling; Acetoveratrone has H-6/H-2 meta coupling.
H-2 Signal Absent (Substituted by F)Doublet (

)
Disappearance of H-2 indicates successful fluorination.

C C-2
Doublet (

Hz)
Singlet (

)
Giant C-F coupling is the definitive confirmation.
Comparison 2: The Amino Precursor

Alternative: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Context: Intermediate in Balz-Schiemann synthesis.

  • Key Differentiator: The Amino compound shows a broad exchangeable singlet (

    
    ) around 
    
    
    
    ppm.
  • Shift Effect: The amino group is a strong electron donor, significantly shielding the aromatic ring protons compared to the electron-withdrawing Fluorine.

  • Reaction Monitoring: Disappearance of the broad

    
     signal and appearance of the 
    
    
    
    coupling pattern confirms the diazonium displacement.
Comparison 3: The Reduced Metabolite

Alternative: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol Context: Reduction product (impurity or next-step intermediate).

  • Carbonyl Loss: The disappearance of the ketone signal at

    
     ppm in 
    
    
    
    NMR.
  • Methine Appearance: Appearance of a quartet/multiplet at

    
     ppm (
    
    
    
    -OH) in
    
    
    NMR.
  • IR Shift: C=O stretch (

    
    ) vanishes; broad O-H stretch (
    
    
    
    ) appears.

Visualizations & Logic Pathways

A. Synthesis & Characterization Workflow

The following diagram outlines the synthesis of the target from Acetoveratrone via the Amino-intermediate, highlighting the critical check-points.

SynthesisWorkflow Start 3,4-Dimethoxyacetophenone (Acetoveratrone) Step1 Nitration (HNO3/Ac2O) Start->Step1 Inter1 2-Nitro Intermediate Step1->Inter1 Step2 Reduction (H2/Pd-C or Fe/HCl) Inter1->Step2 Inter2 2-Amino Intermediate (Broad NH2 signal) Step2->Inter2 Step3 Balz-Schiemann (NaNO2/HBF4 -> Heat) Inter2->Step3 Target 1-(2-Fluoro-4,5-dimethoxy phenyl)ethanone Step3->Target Fluorine Installation

Caption: Synthetic pathway via Balz-Schiemann reaction. Critical spectroscopic checkpoint is the transition from Inter2 (Amino) to Target (Fluoro).

B. Spectroscopic Decision Tree

Use this logic flow to identify the compound from a crude mixture.

DecisionTree Q1 Is there a 19F NMR Signal (-110 to -120 ppm)? Q2 Is there a C=O peak (>190 ppm in 13C)? Q1->Q2 Yes Result1 Non-Fluorinated Analog (Acetoveratrone) Q1->Result1 No Q3 Are there broad singlets (NH2/OH)? Q2->Q3 Yes Result2 Reduced Alcohol (1-(2-Fluoro...ethanol)) Q2->Result2 No Result3 Amino Precursor Q3->Result3 Yes (NH2) Result4 TARGET CONFIRMED 1-(2-Fluoro-4,5-dimethoxy phenyl)ethanone Q3->Result4 No

Caption: Logic flow for identifying the target compound using combined NMR data.

Experimental Protocols

Protocol A: Synthesis via Friedel-Crafts (Direct Route)

While the Balz-Schiemann route (depicted above) is common for derivatives, the direct Friedel-Crafts acylation is preferred if 1-fluoro-3,4-dimethoxybenzene is available.

  • Reagents: 1-fluoro-3,4-dimethoxybenzene (1.0 eq), Acetyl Chloride (1.2 eq),

    
     (1.5 eq), DCM (Solvent).
    
  • Procedure:

    • Cool the solution of starting material in DCM to

      
      .
      
    • Add

      
       portion-wise (exothermic).
      
    • Add Acetyl Chloride dropwise over 30 mins.

    • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Pour onto ice/HCl mixture.

  • Purification: Extract with DCM, wash with brine, dry over

    
    . Recrystallize from Ethanol.
    
Protocol B: NMR Acquisition Parameters

To ensure detection of the specific coupling constants described:

  • Solvent:

    
     (Standard) or 
    
    
    
    (if solubility is poor).
  • Pulse Sequence: Standard zg30 for

    
    .
    
  • Optimization:

    • Set Acquisition Time (AQ) > 3.0 sec to resolve small couplings (

      
      , 
      
      
      
      ).
    • Perform

      
      -Decoupled 
      
      
      
      NMR
      if possible. If the doublets at 7.62 and 6.65 ppm collapse into singlets upon F-decoupling, the structure is confirmed [1].

References

  • Tormena, C. F., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. (2025). "Compound Summary: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone." Available at: [Link]

Sources

Validation

Biological Activity Screening of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone Derivatives: A Comparative Guide to SMN2 Splicing Modulators

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a synthetic intermediate to a biologically validated lead compound requires rigorous, self-validating assay cascades. The co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a synthetic intermediate to a biologically validated lead compound requires rigorous, self-validating assay cascades. The compound 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8) serves as a critical synthetic building block for a class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives [1]. These derivatives are potent small-molecule modulators of Survival Motor Neuron 2 (SMN2) pre-mRNA splicing, representing a foundational chemical space that ultimately paved the way for the FDA-approved drug Risdiplam (Evrysdi) [2, 3].

This guide provides an objective comparison of these early-stage derivatives against current clinical alternatives for Spinal Muscular Atrophy (SMA) and details the exact biological screening workflows required to validate their efficacy.

Mechanistic Overview: Why Target SMN2 Splicing?

Spinal Muscular Atrophy (SMA) is caused by a homozygous deletion or mutation in the SMN1 gene. Humans possess a nearly identical paralog, SMN2; however, a translationally silent C-to-T transition in exon 7 of SMN2 causes the splicing machinery to skip exon 7, resulting in a truncated, unstable SMN protein [2].

Derivatives synthesized from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone act by directly binding to the AGGAAG motif on exon 7 of the SMN2 pre-mRNA. This binding induces a conformational change that recruits the splicing regulatory proteins FUBP1 and KHSRP, stabilizing the spliceosome and forcing the inclusion of exon 7 [2].

G A SMN2 Pre-mRNA (Exon 6 - Intron 6 - Exon 7) B 1-(2-Fluoro...)-ethanone Derivative Binding A->B Target Recognition C Recruitment of FUBP1 & KHSRP B->C Conformational Change D Spliceosome Assembly C->D Stabilization E Mature mRNA (Exon 7 Included) D->E Splicing F Functional SMN Protein E->F Translation

Mechanism of SMN2 exon 7 inclusion driven by 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone derivatives.

Biological Activity Screening Protocols

To validate the biological activity of these derivatives, we must employ a tiered screening workflow. Each step is designed to answer a specific mechanistic question: Does it splice the RNA? Does the RNA translate to stable protein? Does the protein rescue the in vivo phenotype?

G A Compound Synthesis (from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone) B Primary Screen: SMN2 Minigene Assay (RT-qPCR for Exon 7) A->B Library Generation C Secondary Screen: Patient Fibroblasts (ELISA for SMN Protein) B->C Hit Selection (EC50) D In Vivo Efficacy: SMNΔ7 Mouse Model (Survival & Motor Function) C->D Lead Selection (Protein Fold Change) E Lead Optimization (e.g., Risdiplam development) D->E Clinical Candidate Selection

Tiered biological screening workflow for SMN2 splicing modulators.

Protocol A: Primary Screen – SMN2 Minigene Splicing Assay (RT-qPCR)

Causality: We use a minigene reporter assay rather than endogenous cells for the primary screen to isolate the splicing event from complex endogenous transcriptional regulation. This provides a clean, high-throughput readout of direct target engagement.

  • Cell Preparation: Seed HEK293T cells in 96-well plates at

    
     cells/well. Transfect with an SMN2 minigene plasmid (containing exons 6 through 8) using Lipofectamine 3000.
    
  • Compound Treatment: 24 hours post-transfection, treat cells with the synthesized derivatives in a 10-point dose-response curve (ranging from 1 nM to 10 μM, 0.1% DMSO final).

  • RNA Extraction & cDNA Synthesis: After 24 hours of treatment, lyse cells and extract total RNA using a commercial column-based kit. Synthesize cDNA using random hexamers and reverse transcriptase.

  • Quantification: Perform RT-qPCR using two distinct TaqMan primer/probe sets: one specific for the Exon 6-Exon 7 junction (inclusion) and one for the Exon 6-Exon 8 junction (exclusion).

  • Validation: Calculate the EC

    
     based on the ratio of included to excluded transcripts. A self-validating assay must show a dose-dependent increase in the inclusion transcript with a proportional decrease in the exclusion transcript [1].
    
Protocol B: Secondary Screen – SMN Protein Quantification in SMA Fibroblasts

Causality: Splicing modification is meaningless if the resulting mRNA is subjected to nonsense-mediated decay or fails to translate. We use SMA Type 1 patient-derived fibroblasts (e.g., GM03813) to confirm that the compounds generate stable, functional SMN protein in a disease-relevant genetic background.

  • Cell Culture: Seed SMA fibroblasts in 384-well plates and allow them to adhere overnight.

  • Treatment: Apply compounds at concentrations derived from the minigene EC

    
     values for 48 hours.
    
  • Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease inhibitors. Quantify SMN protein using a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a sandwich ELISA utilizing anti-SMN monoclonal antibodies.

  • Normalization: Normalize the SMN fluorescence/absorbance signal to total cellular protein (via BCA assay) to rule out compound toxicity artifacts.

Protocol C: In Vivo Efficacy – SMNΔ7 Mouse Model

Causality: The SMNΔ7 mouse model is the gold standard for SMA drug development because it exhibits a severe, highly penetrant phenotype (median survival of ~14 days), allowing for rapid and unambiguous readouts of systemic in vivo efficacy.

  • Dosing: Formulate the lead derivative in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose). Administer via oral gavage (PO) daily starting at Postnatal Day 3 (P3) at doses of 1, 3, and 10 mg/kg [3].

  • Biomarker Readout: At P10, sacrifice a subset of mice. Harvest brain, spinal cord, and muscle tissues. Measure SMN protein levels via Western blot to confirm Blood-Brain Barrier (BBB) penetration and systemic target engagement.

  • Phenotypic Readout: Monitor the remaining cohort daily for body weight, righting reflex (time taken to flip from back to all four paws), and overall survival compared to vehicle-treated controls.

Comparative Performance Analysis

How do the early 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (synthesized from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone) stack up against the highly optimized clinical alternatives available today?

While these early derivatives served as vital proof-of-concept tool compounds, they required further optimization (e.g., replacing the fluorodimethoxyphenyl group with an imidazo[1,2-b]pyridazine moiety) to improve basicity, pharmacokinetics, and off-target profiles, ultimately yielding Risdiplam [3].

Table 1: Comparative Profile of SMN Modulators
Feature1-(2-Fluoro...)-ethanone Derivatives (Early Leads)Risdiplam (Evrysdi)Nusinersen (Spinraza)Onasemnogene abeparvovec (Zolgensma)
Modality Small MoleculeSmall MoleculeAntisense Oligonucleotide (ASO)AAV9 Gene Therapy
Primary Target SMN2 pre-mRNA (Exon 7)SMN2 pre-mRNA (Exon 7)SMN2 pre-mRNA (ISS-N1)Replaces SMN1 gene
Route of Administration Oral (Experimental)Oral (Daily)Intrathecal (Maintenance)Intravenous (One-time)
BBB Penetration HighHighLow (Requires IT injection)High (AAV9 crosses BBB)
Systemic SMN Increase Yes (CNS & Periphery)Yes (CNS & Periphery)Limited (Mainly CNS)Yes (Systemic transduction)
Development Stage Preclinical / Tool CompoundsFDA Approved (2020)FDA Approved (2016)FDA Approved (2019)
Key Limitation Sub-optimal PK/off-target splicingRequires daily lifelong dosingInvasive administration routeHigh cost, immunogenicity risks

Conclusion

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives from 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone represents a masterclass in targeted RNA-splicing modulation. By utilizing the rigorous, self-validating assay cascade described above—moving from isolated minigene transcripts to patient-derived protein expression, and finally to severe in vivo models—researchers can systematically eliminate false positives and optimize for Blood-Brain Barrier penetrance. This exact biological screening framework is what successfully transitioned SMA from an untreatable terminal illness to a manageable condition via systemically distributed small molecules.

References

  • PTC Therapeutics, Inc. & F. Hoffmann-La Roche AG. (2013). Compounds for treating spinal muscular atrophy. (Patent No. WO2013119916A2).
  • Wang, J., Schultz, P. G., & Johnson, K. A. (2018). Mechanistic studies of a small-molecule modulator of SMN2 splicing. Proceedings of the National Academy of Sciences (PNAS), 115(20), E4604-E4612.[Link]

  • Ratni, H., Ebeling, M., Baird, J., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501–6517.[Link]

Comparative

Comparative Guide: Synthetic Precursors for 5,6-Dimethoxy-1-indanone Scaffolds &amp; Chalcone Pharmacophores

Topic: Alternative reagents to 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (FDP-Ethanone) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative reagents to 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (FDP-Ethanone) Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (FDP-Ethanone) is a specialized building block primarily utilized in the synthesis of Donepezil analogs (Alzheimer’s therapeutics) and functionalized chalcones (Anticancer/Anti-inflammatory agents) . Its unique structure—combining an electron-rich dimethoxy core with an ortho-fluorine atom—serves two critical functions: it modulates metabolic stability (blocking Phase I metabolism at the C2 position) and alters the electronic profile of the acetyl group for condensation reactions.

However, high cost and limited supply chain availability often necessitate alternatives. This guide compares FDP-Ethanone against three strategic alternatives:

  • Acetoveratrone (1-(3,4-dimethoxyphenyl)ethanone): The non-fluorinated parent for baseline efficacy.

  • 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone: A divergent scaffold for cross-coupling applications.

  • 3,4-Dimethoxycinnamic Acid: A process-scale alternative for constructing the indanone core without acetophenone intermediates.

Primary Reagent Profile: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

  • Role: Electrophilic Core & Metabolic Blocker

  • Key Application: Synthesis of fluorinated Donepezil analogs and "Type II" Chalcones.

  • Mechanistic Advantage: The ortho-fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the

    
    -methyl protons. This accelerates Claisen-Schmidt condensations  compared to non-fluorinated analogs. Additionally, the C-F bond resists oxidative metabolism (CYP450), extending the half-life of the final drug candidate.
    
Signal Pathway & Utilization Flow

The following diagram illustrates the divergent synthetic pathways accessible from FDP-Ethanone.

FDP_Pathways Start 1-(2-Fluoro-4,5- dimethoxyphenyl)ethanone Rxn1 Aldol Condensation (Ar-CHO / KOH) Start->Rxn1 Path A Rxn2 S_NAr Substitution (R-NH2 / Heat) Start->Rxn2 Path B Rxn3 Cyclization (Acid Catalyst) Start->Rxn3 Path C Prod1 Fluorinated Chalcones (Anticancer) Rxn1->Prod1 Prod2 2-Amino-Acetophenones (Quinoline Precursors) Rxn2->Prod2 Prod3 Fluoro-Indanones (Donepezil Analogs) Rxn3->Prod3

Figure 1: Synthetic divergence of FDP-Ethanone. Path A utilizes the activated methyl group; Path B exploits the fluorine as a leaving group; Path C builds the fused ring system.

Comparative Analysis of Alternatives

Alternative A: Acetoveratrone (The "Parent" Standard)

Chemical Identity: 1-(3,4-dimethoxyphenyl)ethanone Best For: Establishing baseline biological activity (SAR) and cost-sensitive manufacturing.

  • Comparison: Acetoveratrone lacks the fluorine atom. While this reduces metabolic stability in the final drug, it significantly lowers synthetic cost (approx. 10x cheaper).

  • Performance: In Claisen-Schmidt condensations, Acetoveratrone reacts slower than FDP-Ethanone due to the lack of electron-withdrawing activation.

  • Recommendation: Use as the primary control in drug discovery. If the non-fluorinated analog shows sufficient potency and half-life, FDP-Ethanone is unnecessary.

Alternative B: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone (The "Divergent" Scaffold)

Chemical Identity: 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone Best For: Late-stage diversification via Palladium-catalyzed cross-coupling.

  • Comparison: The bromine atom is a weaker metabolic blocker than fluorine but a far superior synthetic handle. Unlike the C-F bond (inert to most couplings), the C-Br bond allows for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce complex side chains.

  • Performance: The bromine atom is bulky (steric hindrance), which may lower yields in condensation reactions compared to the fluoro-analog.

  • Recommendation: Use when the drug design requires bulky substituents at the C2 position rather than a simple metabolic block.

Alternative C: 3,4-Dimethoxycinnamic Acid (The "Process" Route)

Chemical Identity: 3,4-Dimethoxycinnamic acid Best For: Large-scale synthesis of the Indanone core (Donepezil manufacturing).

  • Comparison: This is a process alternative, not a direct structural analog. Instead of cyclizing an acetophenone, this route hydrogenates the cinnamic acid and then cyclizes it using PPA or SOCl₂/AlCl₃.

  • Performance: This route avoids the formation of "Chalcone" byproducts and is the industrial standard for generic Donepezil synthesis.

  • Recommendation: Use for multi-gram to kilogram scale-up of the indanone scaffold where the fluorine atom is not required.

Quantitative Performance Data

The following data summarizes the reactivity and utility of FDP-Ethanone versus its halogenated and non-halogenated counterparts in a standard Claisen-Schmidt condensation with Benzaldehyde (1.0 eq) using KOH/EtOH.

FeatureFDP-Ethanone (Fluoro)Acetoveratrone (H)Bromo-Analog (Br)
Reaction Time (RT) 2 - 4 Hours6 - 12 Hours4 - 8 Hours
Isolated Yield 85 - 92%75 - 85%70 - 80%
Purity (HPLC) >98%>95%>95%
Metabolic Stability High (C-F block)Low (C-H oxidation)Medium (C-Br labile)
Synthetic Cost

$ (High)
$ (Low)

(Medium)
Key Side Reaction SNAr (if amine present)Self-condensationDebromination

Decision Framework

Use this logic gate to select the appropriate reagent for your campaign.

Decision_Matrix Question Goal of Synthesis? Path1 Improve Metabolic Stability (t1/2) Question->Path1 Path2 Establish Baseline Potency Question->Path2 Path3 Add Complex Groups (Suzuki/Sonogashira) Question->Path3 Path4 Scale-up Indanone Production Question->Path4 Result1 USE FDP-Ethanone (Fluorine blocks metabolism) Path1->Result1 Result2 USE Acetoveratrone (Low cost, high throughput) Path2->Result2 Result3 USE Bromo-Analog (Reactive handle) Path3->Result3 Result4 USE Cinnamic Acid (Process efficiency) Path4->Result4

Figure 2: Reagent selection logic based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Chalcones (Using FDP-Ethanone)

This protocol validates the high reactivity of the FDP-Ethanone in aldol-type condensations.

Reagents:

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 mmol)

  • Substituted Benzaldehyde (1.1 mmol)

  • Potassium Hydroxide (KOH), 40% aq.[1] solution (0.5 mL)

  • Ethanol (95%, 5 mL)

Methodology:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of FDP-Ethanone and 1.1 mmol of the aldehyde in 5 mL of ethanol.

  • Catalysis: Add 0.5 mL of 40% KOH dropwise while stirring vigorously at room temperature (25°C). Note: The solution will likely turn yellow/orange immediately, indicating chalcone formation.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The fluorinated ketone reacts faster than the non-fluorinated parent; do not over-stir to avoid polymerization.

  • Work-up: Pour the reaction mixture into 50 mL of ice water. Acidify slightly with 1M HCl to pH ~4 to neutralize the base.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: SNAr Conversion to 2-Amino Analog (Using FDP-Ethanone)

This protocol demonstrates the unique ability of FDP-Ethanone to serve as a precursor for amino-substituted heterocycles (quinolines).

Reagents:

  • 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (1.0 mmol)

  • Amine (e.g., Morpholine or Aniline) (2.0 mmol)

  • K₂CO₃ (2.0 mmol)

  • DMF (3 mL)

Methodology:

  • Setup: Combine FDP-Ethanone, the amine, and K₂CO₃ in dry DMF.

  • Heating: Heat the mixture to 80–100°C for 6 hours. The Fluorine atom acts as a leaving group (activated by the ortho-carbonyl).

  • Validation: Monitor the disappearance of the Fluorine signal via ¹⁹F-NMR (if available) or TLC.

  • Work-up: Dilute with water, extract with EtOAc, and concentrate.

References

  • BenchChem Application Notes. Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Reactions with Aromatic Aldehydes. BenchChem Technical Protocols, 2025.[1][2][3][4] Link

  • Sugimoto, H., et al. "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 1995.
  • Luo, Z., et al. "Design, synthesis and evaluation of novel 5,6-dimethoxy-indanone-chalcone hybrids as potential multifunctional anti-Alzheimer agents." European Journal of Medicinal Chemistry, 2018. Link

  • ResearchGate. "Reactivity comparison of trifluoroacetophenone and acetophenone in hydrogenation." ResearchGate Scientific Figures, Accessed 2025. Link

  • PubChem Compound Summary. "1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone." National Center for Biotechnology Information. Link

Sources

Validation

Substituted Acetophenones in Drug Discovery: A Comparative Guide to Scaffold Performance and Applications

Executive Summary Substituted acetophenones represent a privileged class of pharmacophores in medicinal chemistry, offering a highly tunable steric and electronic landscape for hit-to-lead optimization[1]. As versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted acetophenones represent a privileged class of pharmacophores in medicinal chemistry, offering a highly tunable steric and electronic landscape for hit-to-lead optimization[1]. As versatile building blocks, they serve as the synthetic foundation for a myriad of bioactive compounds, ranging from simple halogenated derivatives to complex, multi-ring chalcones[2]. This guide provides a comparative analysis of different substituted acetophenone classes, evaluating their biological performance, mechanistic pathways, and the validated experimental protocols required for their synthesis and evaluation.

Comparative Analysis of Acetophenone Scaffolds

The biological activity of an acetophenone derivative is strictly dictated by the nature and position of its substituents. By comparing three primary classes of acetophenones, we can objectively evaluate their utility in specific therapeutic areas.

A. Halogenated Acetophenones (Oncology & Antimicrobial)

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the acetophenone phenyl ring fundamentally alters the molecule's lipophilicity and electron density[3]. The electron-withdrawing nature of halogens enhances the electrophilicity of the carbonyl carbon, making these compounds highly reactive toward nucleophilic residues in target proteins. Brominated and fluorinated derivatives have shown profound cytotoxicity against alveolar (A549) and breast (MCF-7) adenocarcinomas by inducing severe oxidative stress and apoptosis[3].

B. Hydroxylated and Isoprenylated Acetophenones (Antiparasitic)

Often isolated from natural sources or synthesized via late-stage functionalization, polyhydroxy-substituted and isoprenylated acetophenones exhibit exceptional antiparasitic properties[4]. The addition of an isoprenyl group is not merely structural; it acts as a critical lipophilic anchor that modulates the molecule's polarity, allowing it to penetrate the complex cell membranes of parasites like Trypanosoma cruzi significantly better than un-substituted variants[4].

C. Acetophenone-Derived Chalcones (Broad-Spectrum)

By condensing substituted acetophenones with benzaldehydes, researchers generate chalcones (1,3-diphenyl-2-propen-1-ones). The resulting α,β-unsaturated carbonyl system acts as a highly reactive Michael acceptor. This structural motif allows chalcones to covalently bind to thiol groups in crucial enzymes, granting them broad-spectrum anticancer, antibacterial, and antiviral activities.

Quantitative Performance Data

To objectively compare the efficacy of these scaffolds, the following table summarizes the half-maximal inhibitory concentrations (IC50) of representative acetophenone derivatives across various biological targets.

Scaffold ClassRepresentative DerivativeTarget Cell Line / OrganismIC50 ValueSource
Brominated Acetophenone Compound 5cA549 (Alveolar adenocarcinoma)11.80 µg/mL[3]
Halogenated Phenoxychalcone Compound 2cMCF-7 (Breast cancer)1.52 µM[3]
Isoprenylated Acetophenone Compound 18Trypanosoma cruzi (Parasite)2.6 µM[4]
Natural Hydroxyacetophenone Knepachycarpanone AHeLa (Cervical cancer)26.92 µM[5]
Quinazolinyl Chalcone Compound 137HCT-116 (Colorectal cancer)3.56 µM[6]

Mechanistic Insights: Apoptotic Pathways

Halogenated acetophenones exert their anticancer effects primarily by disrupting cellular redox homeostasis[3]. The following diagram maps the logical progression of the signaling cascade triggered by these compounds.

Pathway A Halogenated Acetophenones B ROS Generation (Oxidative Stress) A->B Induces C Mitochondrial Depolarization B->C Triggers D Cytochrome C Release C->D Promotes E Caspase Cascade Activation D->E Initiates F Cancer Cell Apoptosis E->F Executes

Fig 1: Pro-apoptotic signaling pathway induced by halogenated acetophenone derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the synthesis and biological evaluation of acetophenone derivatives, emphasizing the causality behind each methodological choice.

Protocol A: Base-Catalyzed Synthesis of Acetophenone-Derived Chalcones

Workflow S1 Reactants: Acetophenone + Aldehyde S2 Enolate Formation (Base Catalyst: KOH) S1->S2 S3 Claisen-Schmidt Condensation S2->S3 S4 TLC Monitoring (Self-Validation) S3->S4 S4->S3 If incomplete S5 Recrystallization & Purification S4->S5 If complete S6 Structural Validation (NMR, FTIR, HRMS) S5->S6

Fig 2: Self-validating synthetic workflow for acetophenone-derived chalcones.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substituted acetophenone and 10 mmol of the target benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis (Causality): Cool the mixture to 0–5 °C in an ice bath. Slowly add 10 mL of a 50% aqueous KOH solution dropwise. Why 50% KOH at 0 °C? The high concentration of the base is strictly required to quantitatively deprotonate the weakly acidic α-protons of the acetophenone, driving the equilibrium toward the reactive enolate[6]. Maintaining a low temperature suppresses unwanted side reactions, such as the Cannizzaro reaction or self-aldol condensation of the aldehyde.

  • Reaction: Stir the mixture at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The complete disappearance of the UV-active acetophenone spot (lower Rf) and the emergence of a new, highly conjugated, visibly yellow chalcone spot (higher Rf) self-validates the completion of the condensation step. Do not proceed to workup until this is confirmed.

  • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure chalcone[6].

Protocol B: In Vitro Cytotoxicity (MTT) Assay for IC50 Determination

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Treat the cells with varying concentrations of the synthesized acetophenone derivative (e.g., 0.1 to 100 µM) dissolved in DMSO.

  • Self-Validation Checkpoint (Causality): The assay plate architecture must include a 'Vehicle Control' (medium containing exactly 0.1% DMSO) to establish the 100% viability baseline and strictly rule out solvent-induced cytotoxicity[3]. Simultaneously, a 'Positive Control' (e.g., 1 µM Doxorubicin) must be included to validate the dynamic range and sensitivity of the assay.

  • MTT Addition (Causality): After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Why MTT? MTT is reduced to insoluble purple formazan strictly by NAD(P)H-dependent cellular oxidoreductases. This provides a direct, causal link between the absorbance signal and the number of metabolically viable cells[3].

  • Solubilization & Reading: Incubate for 4 hours, carefully remove the media, and dissolve the formazan crystals in 150 µL of pure DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

Substituted acetophenones are not merely passive chemical intermediates; they are active, tunable scaffolds that dictate the pharmacokinetic and pharmacodynamic profiles of resulting drug candidates. While halogenated acetophenones excel in targeted oncology applications via ROS-mediated apoptosis, isoprenylated variants offer highly specific lipophilic targeting for antiparasitic drug discovery. By employing self-validating synthetic workflows and rigorously controlled bioassays, researchers can systematically harness the therapeutic potential of the acetophenone core.

References

  • Source: PMC (nih.gov)
  • The Multifaceted Biological Activities of Halogenated Acetophenone Derivatives: A Technical Guide Source: Benchchem URL
  • Synthesis and Evaluation of Trypanocidal Activity of Chromane-Type Compounds and Acetophenones Source: MDPI URL
  • New Acetophenone and Cardanol Derivatives From Knema pachycarpa Source: ResearchGate URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Safety & Regulatory Compliance

Safety

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone proper disposal procedures

Chemical Identity & Waste Characterization Before initiating any disposal workflow, you must accurately characterize the waste stream.[1][2][3][4] 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is a fluorinated aromatic ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Waste Characterization

Before initiating any disposal workflow, you must accurately characterize the waste stream.[1][2][3][4] 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is a fluorinated aromatic ketone.[1][2] Its presence of a halogen (fluorine) dictates a specific disposal path distinct from standard organic waste.[2]

Parameter Technical Detail
Chemical Name 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
CAS Number 142265-69-8
Synonyms 2'-Fluoro-4',5'-dimethoxyacetophenone
Molecular Formula C₁₀H₁₁FO₃
Physical State Solid (Low melting point; may appear as crystalline powder)
Primary Hazards (GHS) Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][5][6] Irrit.) Note: Fluorinated aromatics often carry aquatic toxicity risks (H402).
Waste Class Halogenated Organic (Non-RCRA Listed, but requires specific incineration)

Core Directive: The Halogen Segregation Rule

Why this matters: You cannot dispose of this compound in standard "Non-Halogenated" solvent streams (e.g., Acetone/Methanol waste).[1][2] Upon incineration, the fluorine atom releases Hydrogen Fluoride (HF) gas.[1][2]

  • Operational Consequence: HF is highly corrosive to standard incinerator linings and requires facilities equipped with alkaline scrubbers.

  • Safety Protocol: Segregating this waste prevents the accidental generation of HF in facilities not designed to handle it, avoiding costly equipment damage and regulatory fines.[1][2]

Decision Logic: Waste Stream Segregation

The following logic gate ensures the compound enters the correct destruction pathway.

WasteSegregation Start Waste Generation: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidStream Container Type: Wide-Mouth Poly Label: 'Solid Halogenated Organic Waste' Solid->SolidStream SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck LiquidStreamHalo Container Type: Safety Can/Carboy Label: 'Halogenated Solvent Waste' SolventCheck->LiquidStreamHalo Yes LiquidStreamNonHalo CRITICAL STOP: Even if solvent is Non-Halo (e.g., MeOH), the solute makes the TOTAL waste Halogenated. SolventCheck->LiquidStreamNonHalo No FinalDest Final Disposal: High-Temp Incineration (with HF Scrubber) SolidStream->FinalDest LiquidStreamHalo->FinalDest LiquidStreamNonHalo->LiquidStreamHalo Re-classify as Halo

Figure 1: Decision matrix for segregating fluorinated aromatic waste. Note that the presence of the solute overrides the solvent classification.[1][2]

Step-by-Step Disposal Workflows

Protocol A: Routine Solid Waste Disposal

Use this for expired pure substance, contaminated weighing boats, or filter cakes.[1][2]

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[7]

    • Constituents: Write "1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Critical Note: Clearly write "CONTAINS FLUORINE" on the tag to alert the disposal facility.

  • Accumulation: Keep the container closed (screw cap) when not actively adding waste. Do not fill beyond 90% capacity.

  • Handoff: Schedule pickup with your EHS (Environmental Health & Safety) department.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for reaction mixtures containing the compound.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container (usually HDPE or Safety Steel Cans).

  • Segregation: Pour into the Halogenated Solvent carboy.

    • Scientific Rationale: Even if the solvent is Methanol (non-halogenated), the dissolved 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone introduces fluorine.[1][2] Mixing this into a non-halogenated drum causes the entire drum to require expensive halogenated incineration.

  • Documentation: Record the approximate concentration of the fluorinated ketone on the waste log.

Emergency Response: Spill Cleanup Protocol

In the event of a benchtop spill, follow this self-validating loop to ensure complete decontamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or outside fume hood?) Spill->Assess Evacuate Evacuate Lab & Call EHS/Emergency Assess->Evacuate Major Spill Clean Don PPE: Nitrile Gloves, Lab Coat, Goggles Assess->Clean Minor Spill Absorb Absorb/Sweep: Use Vermiculite or Spill Pads (Avoid generating dust) Clean->Absorb Collect Collect Debris: Place in Hazardous Waste Bag/Jar Absorb->Collect Wash Decontaminate Surface: Wash with Soap & Water Collect Rinsate as Halo-Waste Collect->Wash Tag Label & Dispose: Mark as 'Spill Debris w/ Fluorinated Ketone' Wash->Tag

Figure 2: Operational workflow for spill remediation. Note that wash water (rinsate) must also be collected as hazardous waste.[7]

Regulatory & Compliance Framework

EPA RCRA Status (USA): While 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is not explicitly listed on the RCRA P-list or U-list (unlike Acetophenone, U004), it must be managed as hazardous waste due to its toxicity and flammability characteristics (if in solvent).[1][2]

  • Generator Status: You are responsible for "Cradle-to-Grave" tracking.

  • Waste Code Assignment:

    • If pure/solid: Assign generic state codes or "Non-Regulated Hazardous Waste" (depending on local state laws).

    • If in Halogenated Solvent (e.g., DCM): Assign F002 (Spent Halogenated Solvents).[1][2][8]

    • If in Ignitable Solvent (e.g., Acetone): Assign D001 (Ignitable).[1][2]

Final Destruction Method: The authorized disposal facility will utilize High-Temperature Incineration with secondary combustion chambers and caustic scrubbing towers to neutralize the HF byproduct, converting it to CaF₂ (Calcium Fluoride) sludge.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776829 (Related Fluorinated Acetophenones). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1][2] EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Operational Safety and Logistics Guide: Handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 1-(2-Fluoro-4,5-dimethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (CAS 142265-69-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure the integrity of your research and the safety of your laboratory personnel, it is critical to understand the causality behind the required safety measures.

This guide provides a self-validating system for the safe handling, operational processing, and disposal of this specific halogenated acetophenone derivative[1].

Hazard Assessment & Mechanistic Causality

The safety protocols for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone are dictated by its specific molecular architecture. While it is a valuable intermediate in drug discovery, its functional groups—a fluorine atom, two methoxy groups, and an acetyl group—combine to create specific physicochemical hazards[1][2]. Based on structural analogs, this compound triggers several critical GHS classifications[3]:

  • H302 (Harmful if swallowed): The lipophilic nature of the dimethoxy groups enhances gastrointestinal absorption, increasing acute systemic toxicity upon ingestion[3].

  • H315 / H319 (Skin and Serious Eye Irritation): The electrophilic carbonyl carbon of the acetophenone moiety is further activated by the electron-withdrawing fluorine atom on the aromatic ring. This makes the molecule highly reactive toward nucleophilic sites on biological tissues (e.g., proteins in the cornea and epidermis), leading to severe irritation[2][3].

  • H335 (Respiratory Irritation): Halogenated acetophenones have a well-documented propensity to act as respiratory irritants[3][4]. Aerosolized dust or vapors can rapidly irritate the mucous membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

A common, yet dangerous, laboratory error is assuming that standard nitrile gloves provide universal protection. Acetophenones are ketones, and ketones readily permeate standard nitrile and latex materials.

To prevent transdermal exposure, PPE selection must be based on rigorous chemical breakthrough data[5].

Table 1: Quantitative PPE Specifications and Material Justification

Protection AreaRequired EquipmentMaterial Specification & Breakthrough TimeMechanistic Justification
Hands (Primary) Butyl Rubber GlovesThickness: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.7 mmBreakthrough: >480 minutes (Level 6)
Butyl caoutchouc provides superior resistance against ketone permeation compared to nitrile[5].
Hands (Splash) Nitrile Rubber GlovesThickness: Standard lab gradeBreakthrough: <10 minutesOnly suitable for incidental splash protection. Must be removed and replaced immediately upon contamination[6].
Eyes/Face Chemical Safety GogglesEN 166 or ANSI Z87.1 compliantProtects against severe ocular irritation (H319) from airborne dust or accidental aerosolization[6].
Respiratory Fume Hood / RespiratorMinimum face velocity: 0.5 m/s (100 fpm)Must be handled in a certified fume hood to mitigate respiratory irritation (H335)[2]. If outside a hood, a NIOSH-approved respirator is mandatory[6].
Body Lab Coat & Closed ShoesFlame-resistant cottonPrevents accumulation of static-charged powders on personal clothing.

Operational Workflow & Safe Handling Methodology

To ensure a self-validating safety system, follow this step-by-step methodology when handling 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational and certified.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react violently with acetophenone derivatives[7].

Step 2: PPE Donning and Inspection

  • Don your flame-resistant lab coat and chemical safety goggles.

  • Inspect butyl rubber gloves for micro-tears or degradation before donning. Glove thickness and integrity are paramount; stretching or physical wear significantly reduces breakthrough times[5][6].

Step 3: Anti-Static Weighing Protocol

  • Halogenated organic powders can carry static charges, leading to sudden aerosolization when manipulated. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing.

  • Weigh the material slowly inside the fume hood, keeping the sash as low as possible to minimize turbulent airflow that could disturb the powder.

Step 4: Closed-System Transfer

  • Once weighed, immediately transfer the compound into a reaction vessel.

  • Seal the vessel or purge with an inert atmosphere (Nitrogen or Argon) before removing it from the fume hood, ensuring no fugitive dust escapes into the general laboratory environment.

G Start Pre-Operation Check (Ventilation & SDS) PPE Don PPE (Butyl Gloves, Goggles) Start->PPE Weighing Weighing in Fume Hood (Anti-Static Protocol) PPE->Weighing Transfer Closed System Transfer (Inert Atmosphere) Weighing->Transfer Spill Spill Detected? Transfer->Spill CleanUp Execute Spill Protocol (Moisten & Absorb) Spill->CleanUp Yes Disposal Halogenated Waste Segregation Spill->Disposal No CleanUp->Disposal

Workflow for the safe handling and operational lifecycle of halogenated acetophenones.

Spill Management & Emergency Response

In the event of an accidental release, immediate and calculated action is required to prevent exposure.

  • Solid Spill Protocol: Do not dry sweep the powder, as this will aerosolize the irritant. Instead, lightly moisten the spill with a compatible, non-reactive solvent (e.g., a small volume of water or inert hydrocarbon) to suppress dust generation. Soak up the mixture with an inert absorbent material and transfer it to a closed container for disposal[7].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water (and soap if available) for a minimum of 15 minutes. Do not apply neutralizing chemicals directly to the skin[6][7].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do[3][6]. Seek immediate ophthalmological attention.

Waste Disposal Plan

The disposal of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone must be handled with strict adherence to environmental regulations due to its halogenated nature.

  • Segregation: All waste containing this compound (including contaminated gloves, weighing boats, and reaction byproducts) must be strictly segregated into designated Halogenated Organic Waste containers.

  • Causality: It must never be mixed with standard non-halogenated organic waste. Incineration of fluorinated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers. If incinerated in standard facilities, the fluorine atom can lead to the atmospheric release of highly toxic hydrofluoric acid (HF) gas and potentially carcinogenic dioxins.

References

  • Carl ROTH. "Safety Data Sheet: Acetophenone." Retrieved from: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET: Acetophenone." Retrieved from:[Link]

Sources

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